Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-13-7(10)3-11-4-8(13)12-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEPHIOFWBYNCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CN=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10639966 | |
| Record name | Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87597-27-1 | |
| Record name | Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87597-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The imidazo[1,2-a]pyrazine core is a prominent structural motif in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. This document will delve into the chemical principles, experimental protocols, and critical parameters for the successful synthesis of this target molecule.
Strategic Approach to Synthesis
The construction of the imidazo[1,2-a]pyrazine ring system is typically achieved through a cyclocondensation reaction. The most direct and convergent strategy for the synthesis of this compound involves the reaction of a substituted 2-aminopyrazine with an α-haloketone. In this case, the key precursors are 2-amino-5-bromopyrazine and ethyl bromopyruvate.
The overall synthetic strategy can be broken down into two primary stages:
-
Stage 1: Synthesis of the Key Intermediate: 2-Amino-5-bromopyrazine. This stage focuses on the regioselective bromination of the commercially available 2-aminopyrazine.
-
Stage 2: Cyclocondensation to Form the Imidazo[1,2-a]pyrazine Core. This final stage involves the formation of the fused bicyclic system through the reaction of 2-amino-5-bromopyrazine with ethyl bromopyruvate.
Caption: High-level overview of the two-stage synthetic pathway.
Stage 1: Synthesis of 2-Amino-5-bromopyrazine
The synthesis of 2-amino-5-bromopyrazine is a critical first step. The direct bromination of 2-aminopyrazine requires careful control of reaction conditions to achieve the desired regioselectivity, as the pyrazine ring is susceptible to multiple halogenations.
Mechanistic Considerations
The bromination of 2-aminopyrazine is an electrophilic aromatic substitution reaction. The amino group is an activating, ortho-, para-directing group. However, the pyrazine ring nitrogens are deactivating. The position para to the amino group (C5) is the most activated and sterically accessible site for electrophilic attack. Common brominating agents for this transformation include N-bromosuccinimide (NBS).
Experimental Protocol: Bromination of 2-Aminopyrazine
This protocol is based on established methods for the bromination of 2-aminopyrazine.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminopyrazine | 95.10 | 15.0 g | 157.7 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 28.2 g | 158.4 mmol |
| Dichloromethane (DCM) | 84.93 | 900 mL | - |
Procedure:
-
To a stirred solution of 2-aminopyrazine in dichloromethane, add N-bromosuccinimide in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 3.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., 30% ethyl acetate in hexanes) to afford 2-amino-5-bromopyrazine.
Expected Yield: Approximately 81.5%.
Stage 2: Cyclocondensation for this compound
The core of the synthesis is the formation of the imidazo[1,2-a]pyrazine ring system via a cyclocondensation reaction. This reaction, often referred to as a Tchichibabin-type reaction, involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine onto the α-carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration.
Mechanistic Pathway
The reaction proceeds through a series of steps:
-
N-Alkylation: The more nucleophilic ring nitrogen of 2-amino-5-bromopyrazine attacks the electrophilic carbon of the ethyl bromopyruvate, displacing the bromide ion to form a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the pyruvate moiety.
-
Dehydration: The resulting hemiaminal intermediate undergoes dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system.
Caption: Simplified mechanism of the cyclocondensation reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar synthesis of a substituted imidazo[1,2-a]pyridine derivative.[2]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-bromopyrazine | 174.00 | 1.0 g | 5.75 mmol |
| Ethyl bromopyruvate | 195.01 | 1.12 g (0.8 mL) | 5.75 mmol |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 0.48 g | 5.75 mmol |
| Ethanol (EtOH) | 46.07 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
In a round-bottom flask, suspend 2-amino-5-bromopyrazine and sodium bicarbonate in ethanol.
-
To this stirred suspension, add ethyl bromopyruvate dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a solid.
Characterization and Data
The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₈BrN₃O₂ |
| Molecular Weight | 270.08 g/mol |
| Appearance | Solid |
| CAS Number | 87597-27-1 |
(Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry should be acquired to confirm the structure.)
Safety Considerations
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Ethyl bromopyruvate: A lachrymator and is corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
The synthesis of this compound is a robust and reproducible process that relies on fundamental reactions in heterocyclic chemistry. Careful execution of the bromination and cyclocondensation steps, with diligent monitoring and purification, will afford the desired product in good yield. This versatile building block can be further functionalized, making it a valuable starting material for the development of novel therapeutic agents.
References
-
LookChem. Imidazo[1,2-a]pyrazine-2-carboxylic acid, 5-bromo-, ethyl ester. [Link]
-
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Bioorganic & medicinal chemistry letters. VIVO. [Link]
-
Yao, J. H., et al. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 2010. [Link]
-
Pandya, J. R., et al. A GREEN PROTOCOL FOR THE SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME IMIDAZO (1,2-A) PYRAZINES. Semantic Scholar. [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Google APIs. [Link]
-
Synthesis and oral antiallergic activity of carboxylic acids derived from imidazo[2,1-c][3][4]benzoxazines, imidazo[1,2-a]quinolines, imidazo[1,2-a]quinoxalines, imidazo[1,2-a]quinoxalinones, pyrrolo[1,2-a]quinoxalinones. ACS Publications. [Link]
-
Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate. [Link]
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and No. Semantic Scholar. [Link]
-
2-Amino-5-bromopyrazine CAS TSIS: 59489-71-3. Tsev Sunshine Pharma. [Link]
-
Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Institutes of Health. [Link]
Sources
An In-depth Technical Guide to Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Imidazo[1,2-a]pyrazine Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its structural resemblance to purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] Derivatives of this scaffold have been investigated for their potential as anticancer,[4] anti-inflammatory,[1] and antimicrobial agents.[2] Notably, compounds bearing the imidazo[1,2-a]pyrazine moiety have shown inhibitory activity against crucial enzymes such as p13K and aurora kinases.[1]
This guide focuses on a specific derivative, Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS No. 87597-27-1), a key building block for the synthesis of more complex molecules in drug discovery programs. This document provides a comprehensive overview of its known physicochemical properties, outlines a probable synthetic route, and details the experimental protocols necessary for its thorough characterization.
Molecular and Physicochemical Profile
This compound is a solid at room temperature.[5] While extensive experimental data for this specific molecule is not widely published, a combination of information from chemical suppliers and computational predictions allows for the construction of a detailed profile.
| Property | Value/Information | Source |
| CAS Number | 87597-27-1 | [5][6] |
| Molecular Formula | C₉H₈BrN₃O₂ | [5][6] |
| Molecular Weight | 270.08 g/mol | [6] |
| Appearance | Solid | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [6][7] |
| Purity | Typically available at ≥95% | [5] |
| Predicted Density | 1.72 g/cm³ | [7] |
| Predicted LogP | 1.66850 | [7] |
| Predicted pKa | ~2.22 ± 0.20 (for a related dihydro-imidazo[1,2-a]pyrazine) | [8] |
| Predicted Polar Surface Area (PSA) | 56.490 Ų | [7] |
Note: Predicted values are computational estimates and should be confirmed through experimental validation.
Synthesis and Purification
The synthesis of the imidazo[1,2-a]pyrazine core typically involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[9] Based on this established methodology, a likely synthetic route for this compound is proposed.
Proposed Synthetic Pathway
A plausible two-step synthesis involves the initial formation of the imidazo[1,2-a]pyrazine scaffold followed by bromination.
-
Step 1: Cyclocondensation. Reaction of 2-aminopyrazine with an ethyl 3-halo-2-oxopropanoate (e.g., ethyl 3-bromo-2-oxopropanoate) in a suitable solvent such as ethanol, followed by reflux.[10][11] The reaction likely proceeds through an initial nucleophilic attack of the amino group of the pyrazine onto the α-carbon of the keto-ester, followed by cyclization and dehydration to form the fused bicyclic system.
-
Step 2: Electrophilic Bromination. The resulting ethyl imidazo[1,2-a]pyrazine-2-carboxylate is then subjected to electrophilic bromination. A common method involves the use of bromine in a solvent like ethanol with heating.[7] The bromine is expected to add at the 5-position of the imidazo[1,2-a]pyrazine ring system.
Purification Protocol
Purification of the final product would likely involve the following steps:
-
Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid, followed by a brine wash.
-
Drying: The organic layer is dried over an anhydrous salt such as sodium sulfate or magnesium sulfate and then filtered.
-
Chromatography: The crude product is purified by column chromatography on silica gel, using a gradient of solvents such as hexane and ethyl acetate to elute the desired compound.
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system to obtain a crystalline solid.
Experimental Protocols for Physicochemical Characterization
For a comprehensive understanding of the compound's behavior, especially in a drug development context, experimental determination of its physicochemical properties is crucial. The following are standard protocols that can be employed.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[12]
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[14]
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if necessary).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[14] Alternatively, NMR spectroscopy can be used to determine pKa by monitoring the chemical shift changes of specific protons as a function of pH.[15]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Search | BLDpharm [bldpharm.com]
- 7. Imidazo[1,2-a]pyrazine-2-carboxylic acid, 5-bromo-, ethyl ester|lookchem [lookchem.com]
- 8. Buy 7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate (EVT-1677472) | 1000576-75-9 [evitachem.com]
- 9. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. who.int [who.int]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS 87597-27-1): Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine core is a privileged scaffold, known to impart a wide range of pharmacological activities in its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document details the physicochemical properties, validated synthetic routes, and key chemical transformations of the title compound. We explore its strategic utility as a versatile intermediate, enabled by the orthogonal reactivity of its C5-bromo and C2-ester functional groups, which are pivotal for library synthesis and structure-activity relationship (SAR) studies. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable molecule in their research programs.
The Imidazo[1,2-a]pyrazine Scaffold: A Foundation of Pharmacological Diversity
The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich fused heterocycle considered a structural analogue of deazapurines.[1] This core structure is a cornerstone in the design of pharmacologically active molecules due to its unique electronic properties and its ability to form key hydrogen bond interactions with biological targets. Derivatives have demonstrated a remarkable breadth of activities, including potent inhibition of kinases, antiproliferative effects on cancer cell lines, and antimicrobial efficacy.[1][4] The strategic introduction of functional groups onto this scaffold is a primary objective in modern drug discovery. This compound serves as an exemplary starting material, offering two distinct and chemically addressable sites for molecular elaboration.
Physicochemical and Structural Properties
The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization.
Caption: Figure 1: Chemical Structure.
| Property | Value | Source(s) |
| CAS Number | 87597-27-1 | [5][6] |
| Molecular Formula | C₉H₈BrN₃O₂ | [5][7] |
| Molecular Weight | 270.09 g/mol | [5][7] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [5][8] |
| Canonical SMILES | CCOC(=O)C1=CN2C(Br)=CN=CC2=N1 | [5] |
| InChIKey | SHEPHIOFWBYNCL-UHFFFAOYSA-N | [5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [8] |
Synthesis and Mechanistic Considerations
The synthesis of this key intermediate can be approached through several reliable methods. The choice of route often depends on the availability of starting materials and the desired scale of production. The following protocols represent validated and commonly employed synthetic strategies.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals two primary disconnection points, highlighting the core strategies for assembling the molecule.
Caption: Figure 2: Retrosynthetic pathways.
Protocol 1: Electrophilic Bromination of the Imidazopyrazine Core
This method involves the direct bromination of the pre-formed imidazo[1,2-a]pyrazine ring system. The C5 position is electronically activated towards electrophilic attack, leading to regioselective bromination.
Rationale: This approach is efficient if the parent heterocycle, Ethyl imidazo[1,2-a]pyrazine-2-carboxylate (CAS 77112-52-8), is readily available.[8] The reaction leverages the inherent nucleophilicity of the pyrazine ring, which directs the electrophile to the C5 position. Ethanol is a suitable solvent that facilitates the reaction while being relatively benign.
Step-by-Step Protocol:
-
Dissolution: Dissolve Ethyl imidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: While stirring, add a solution of bromine (1.0-1.2 eq) in ethanol dropwise to the flask at room temperature. The reaction is often exothermic.
-
Reaction: Heat the reaction mixture to reflux for 1-2 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. The product may precipitate from the solution. If not, carefully neutralize the mixture with an aqueous solution of sodium bicarbonate or sodium thiosulfate to quench excess bromine.
-
Isolation: Collect the precipitated solid by filtration, wash with cold ethanol and then water. Dry the solid under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Cyclocondensation Strategy
This convergent approach builds the bicyclic system from a substituted aminopyrazine and an α-halocarbonyl compound.[2] This method is advantageous when substituted aminopyrazines are more accessible than the corresponding fused systems.
Rationale: The Tschitschibabin reaction mechanism involves the initial nucleophilic attack of the endocyclic pyrazine nitrogen onto the α-carbon of the halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrazine ring.
Step-by-Step Protocol:
-
Setup: Combine 5-bromo-2-aminopyrazine (1.0 eq) and ethyl 3-chloro-2-oxopropanoate (1.1 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as sodium bicarbonate or Diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl generated during the reaction.
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure product.
Chemical Reactivity and Strategic Functionalization
The synthetic value of this compound lies in its capacity for selective, sequential modification at two key positions.
Caption: Figure 3: Orthogonal reaction sites.
C5-Position Cross-Coupling Reactions
The C5-bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkynyl groups, which is a cornerstone of modern medicinal chemistry for exploring SAR.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces (hetero)aryl moieties.
-
Sonogashira Coupling: Reaction with terminal alkynes installs alkynyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines provides access to 5-amino derivatives.
C2-Position Ester Modification
The ethyl ester at the C2 position can be readily modified.
-
Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) yields the corresponding carboxylic acid.
-
Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides, another critical transformation for drug development.
Applications in Medicinal Chemistry and Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a recurring motif in molecules targeting various diseases. The strategic design of these agents often begins with intermediates like this compound.
| Therapeutic Area | Target/Activity | Representative Citation(s) |
| Oncology | Kinase Inhibition, Antiproliferative Activity | [4] |
| Infectious Diseases | Antibacterial, Antiviral | [1][3] |
| Inflammation | Anti-inflammatory Properties | [1] |
| Cardiovascular | Cardiac Stimulating, Phosphodiesterase Inhibition | [2] |
| Antioxidant | Free Radical Scavenging | [1] |
A notable study describes the synthesis of novel diarylamide and diarylurea derivatives based on the imidazo[1,2-a]pyrazine scaffold, which demonstrated potent antiproliferative activity against human melanoma cells, with some compounds showing IC₅₀ values below 0.06 μM.[4] This highlights the potential of this core structure in developing powerful anticancer agents. The title compound is a primary precursor for such syntheses, where the C5-bromo position would be functionalized via Suzuki coupling and the C2-ester converted to an amide.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.
| Aspect | Guideline | Source(s) |
| Hazard Class | GHS07: Harmful/Irritant | [5] |
| Hazard Statements | H302: Harmful if swallowed. H332: Harmful if inhaled. | [5] |
| Precautionary Measures | Use only in a chemical fume hood. Wear protective gloves, safety goggles, and lab coat. Avoid breathing dust. | [7] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [7] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place at 2-8°C. | [7][8] |
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its well-defined physicochemical properties, coupled with robust and versatile synthetic routes, make it an invaluable asset. The true power of this molecule lies in the orthogonal reactivity of its bromo and ester functionalities, which provides chemists with precise control over molecular design and allows for the rapid generation of diverse compound libraries. As research continues to uncover the therapeutic potential of the imidazo[1,2-a]pyrazine scaffold, the importance of key building blocks like CAS 87597-27-1 will undoubtedly continue to grow.
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available from: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyrazine Derivatives With Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties. PubMed. Available from: [Link]
-
SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. Available from: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available from: [Link]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. Available from: [Link]
-
Imidazo[1,2-a]pyrazine-2-carboxylic acid, 5-bromo-, ethyl ester. LookChem. Available from: [Link]
-
ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride. Autech Industry Co.,Limited. Available from: [Link]
-
Ethyl imidazo[1,2-a]pyrazine-2-carboxylate. Chemsrc. Available from: [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. Available from: [Link]
-
Heterocyclic replacement of the imidazo[1,2-a]pyrazine core with IMP. ResearchGate. Available from: [Link]
-
This compound. CAS Common Chemistry. Available from: [Link]
-
Product information, 5-Bromo-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester. P&S Chemicals. Available from: [Link]
-
This compound. MySkinRecipes. Available from: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. matrixscientific.com [matrixscientific.com]
- 8. Imidazo[1,2-a]pyrazine-2-carboxylic acid, 5-bromo-, ethyl ester|lookchem [lookchem.com]
A Technical Guide to the Structural Elucidation of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data essential for the structural confirmation of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] We delve into the theoretical and practical aspects of Proton Nuclear Magnetic Resonance (¹H NMR) and High-Resolution Mass Spectrometry (HRMS), offering a detailed interpretation of the predicted spectral data. This document serves as a valuable resource for researchers, scientists, and professionals in the field, outlining the causality behind experimental choices and providing robust, self-validating protocols for the unambiguous characterization of this and similar molecular scaffolds.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in pharmaceutical research due to its diverse pharmacological activities, including applications as antibacterial, anti-inflammatory, and anticancer agents.[3] this compound (CAS No. 87597-27-1) is a key building block in the synthesis of more complex derivatives.[4][5][6][7][8] Accurate and unequivocal structural confirmation of such intermediates is paramount to the integrity of any drug discovery program. This guide will focus on the two primary analytical techniques for this purpose: ¹H NMR for mapping the proton environment and HRMS for determining the exact mass and elemental composition.
Molecular Structure and Predicted Spectral Features
The foundational step in spectral analysis is the examination of the molecule's structure to predict the expected spectroscopic signatures.
Below is a diagram of the structure with protons labeled for the subsequent NMR analysis.
Caption: Structure of this compound.
Predicted ¹H NMR Signals
Based on the structure, we can predict the following proton signals:
-
Aromatic Protons: The imidazo[1,2-a]pyrazine core contains three aromatic protons (H-3, H-6, H-8). These protons reside in an electron-deficient heterocyclic system, which will shift their signals downfield.[2]
-
H-3: This proton is on the imidazole ring and is expected to be a singlet.
-
H-6 and H-8: These protons are on the pyrazine ring and are expected to be doublets, coupling with each other.
-
-
Ethyl Ester Protons: The ethyl group will exhibit a characteristic ethyl pattern.
-
Methylene (-CH₂-): A quartet, resulting from coupling to the adjacent methyl group.
-
Methyl (-CH₃): A triplet, resulting from coupling to the adjacent methylene group.
-
Predicted HRMS Features
-
Exact Mass: High-resolution mass spectrometry will provide the exact mass of the molecular ion, allowing for the confirmation of the elemental formula C₉H₈BrN₃O₂.
-
Isotopic Pattern: A critical feature for this molecule is the presence of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[8][9][10] This will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (the [M]⁺ and [M+2]⁺ peaks).[8][10] This pattern is a definitive signature for the presence of a single bromine atom.
Experimental Methodologies
The protocols described below represent standard, robust procedures for acquiring high-quality spectral data for small organic molecules.
¹H NMR Spectroscopy Protocol
Rationale: The choice of a deuterated solvent is critical to avoid large solvent signals obscuring the analyte peaks. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single residual peak at ~7.26 ppm. A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃.
-
Transfer: Filter the solution into a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.[4][5]
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio.[11]
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction.
-
Referencing: Calibrate the chemical shift scale to the residual CHCl₃ peak at 7.26 ppm or to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
ESI-HRMS Protocol
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile small molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[12][13] A Time-of-Flight (TOF) or Orbitrap mass analyzer provides the high resolution necessary for accurate mass measurement.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[14] The addition of a small amount of formic acid (e.g., 0.1%) can aid in protonation for positive ion mode.[15]
-
Instrument Calibration: Calibrate the mass spectrometer using an external standard with known exact masses across the desired mass range. For enhanced accuracy, an internal calibrant (lock mass) can be used.[16]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The instrument parameters (e.g., capillary voltage, gas flow, temperature) should be optimized for maximum signal intensity of the ion of interest.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule.
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the calculated theoretical mass. Analyze the isotopic distribution to confirm the presence of bromine.
Caption: Workflow for Spectroscopic Analysis and Structural Confirmation.
Spectral Data Analysis and Interpretation
Predicted ¹H NMR Spectrum
The following table summarizes the predicted ¹H NMR data for this compound in CDCl₃. Chemical shifts (δ) are predicted based on data from similar imidazo[1,2-a]pyrazine structures and general principles of NMR spectroscopy.[2][17]
| Signal | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~8.5 - 9.0 | Doublet | ~1.5 Hz | 1H | H-8 |
| 2 | ~8.1 - 8.4 | Singlet | - | 1H | H-3 |
| 3 | ~7.8 - 8.1 | Doublet | ~1.5 Hz | 1H | H-6 |
| 4 | ~4.4 - 4.6 | Quartet | ~7.1 Hz | 2H | -O-CH₂ -CH₃ |
| 5 | ~1.4 - 1.6 | Triplet | ~7.1 Hz | 3H | -O-CH₂-CH₃ |
Interpretation:
-
The aromatic protons H-6 and H-8 are expected to appear at the most downfield positions due to the electron-withdrawing nature of the pyrazine ring nitrogens. They should appear as doublets with a small coupling constant typical for a 4-bond coupling in such aromatic systems.
-
The H-3 proton on the imidazole ring is predicted to be a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent nitrogen and the ester group.
-
The ethyl ester signals appear in their characteristic regions. The methylene protons (-CH₂-) are deshielded by the adjacent oxygen atom, shifting them to ~4.5 ppm, while the methyl protons (-CH₃) are found further upfield at ~1.5 ppm.[18]
Predicted HRMS Data
The HRMS analysis provides definitive confirmation of the elemental composition.
| Parameter | Calculated Value | Predicted Measured Value |
| Elemental Formula | C₉H₈⁷⁹BrN₃O₂ | Confirmed by accurate mass |
| Exact Mass [M+H]⁺ | 270.9927 | ~270.9927 ± 5 ppm |
| Exact Mass [M+2+H]⁺ | 272.9906 | ~272.9906 ± 5 ppm |
| Isotopic Ratio | [M+H]⁺ : [M+2+H]⁺ ≈ 1:1 | Relative abundance of ~100% : ~98% |
Interpretation: The primary observation in the HRMS spectrum will be a pair of peaks corresponding to the protonated molecule, [C₉H₈BrN₃O₂ + H]⁺. The peak at m/z ~270.9927 corresponds to the molecule containing the ⁷⁹Br isotope, while the peak at m/z ~272.9906 corresponds to the molecule with the ⁸¹Br isotope. The near-equal intensity of these two peaks is the unmistakable isotopic signature of a monobrominated compound, providing powerful evidence for the structure.[8][9] The high resolution of the measurement allows the experimental mass to be matched to the calculated mass with a high degree of accuracy (typically within 5 parts-per-million), which validates the proposed elemental formula.
Caption: Predicted HRMS Isotopic Pattern for a Monobrominated Compound.
Conclusion
The combination of ¹H NMR and HRMS provides a robust and complementary analytical strategy for the structural elucidation of this compound. ¹H NMR spectroscopy offers detailed insight into the proton framework and connectivity of the molecule, while ESI-HRMS provides an unambiguous determination of the elemental formula and confirms the presence of the bromine atom through its characteristic isotopic signature. The predictive analysis and protocols detailed in this guide establish a self-validating system for the confident characterization of this important heterocyclic building block, ensuring the scientific integrity of subsequent research and development efforts.
References
-
YouTube. (2025, December 7). How to interpret isotopic distribution in HRMS data. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Retrieved from [Link]
-
CDN. (n.d.). Routine Operating Procedure for Obtaining 1H NMR Spectra on the Bruker Avance 400 NMR Spectrometer. Retrieved from [Link]
-
TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. Retrieved from [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem. Retrieved from [Link]
-
YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
RSC Publishing. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
(n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Chemistry Department, NMR Facility. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]
-
Modgraph. (n.d.). 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
Semantic Scholar. (1986, December 1). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Novel Analytical Approach for Brominated Flame Retardants Based on the Use of Gas Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry with Emphasis in Highly Brominated Congeners. Retrieved from [Link]
-
ResearchGate. (n.d.). HRMS mass spectrum of compound 1. Retrieved from [Link]
-
(n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
MDPI. (n.d.). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Retrieved from [Link]
-
ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
Sources
- 1. IMidazo[1,2-a]pyrazine-3-carboxylic acid(1265896-03-4) 1H NMR [m.chemicalbook.com]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. ursinus.edu [ursinus.edu]
- 6. SOP for Bruker NMR spectrometer [m-pharmainfo.com]
- 7. r-nmr.eu [r-nmr.eu]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS | MDPI [mdpi.com]
- 16. rsc.org [rsc.org]
- 17. Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
The Multifaceted Biological Activities of Imidazo[1,2-a]pyrazine Derivatives: A Technical Guide for Drug Discovery
Abstract
The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of imidazo[1,2-a]pyrazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this versatile core, followed by a comprehensive analysis of its prominent anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Each section will elucidate the underlying mechanisms of action, provide detailed, field-proven experimental protocols for activity assessment, and summarize key structure-activity relationships to guide future drug design efforts.
Introduction: The Imidazo[1,2-a]pyrazine Core
Imidazo[1,2-a]pyrazine is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of drug discovery. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with various biological targets. This scaffold's synthetic tractability allows for the introduction of diverse substituents at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activities.
A common and efficient method for the synthesis of imidazo[1,2-a]pyrazine derivatives is the one-pot three-component condensation reaction. This approach offers high atom economy and allows for the rapid generation of a library of diverse compounds.[1][2]
General Synthetic Protocol: Three-Component Condensation
This protocol outlines a general procedure for the synthesis of imidazo[1,2-a]pyrazine derivatives.
Materials:
-
2-aminopyrazine
-
Aryl aldehyde
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Catalyst (e.g., Iodine)
-
Solvent (e.g., Methanol)
Procedure:
-
To a solution of 2-aminopyrazine (1 mmol) and the desired aryl aldehyde (1 mmol) in methanol (5 mL), add the isocyanide (1.2 mmol).
-
Add the catalyst, for instance, iodine (10 mol%), to the reaction mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (typically monitored by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired imidazo[1,2-a]pyrazine derivative.
Causality: This one-pot reaction proceeds through the initial formation of an imine from the condensation of 2-aminopyrazine and the aldehyde. The isocyanide then undergoes a nucleophilic attack on the imine, followed by an intramolecular cyclization and subsequent aromatization to yield the final imidazo[1,2-a]pyrazine core. The iodine catalyst facilitates the reaction, likely by activating the imine towards nucleophilic attack.[2]
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Imidazo[1,2-a]pyrazine derivatives have demonstrated potent antiproliferative activity against a wide range of cancer cell lines, including those of the larynx (Hep-2), liver (HepG2), breast (MCF-7), and skin (A375).[1][3] Their anticancer effects are often attributed to their ability to interfere with crucial cellular processes such as cell division and signaling pathways that are frequently dysregulated in cancer.
Mechanism of Action: A Multi-pronged Attack
The anticancer activity of these derivatives stems from their interaction with various molecular targets, including:
-
Tubulin Polymerization Inhibition: Certain imidazo[1,2-a]pyrazine derivatives have been shown to inhibit the polymerization of tubulin, a key component of microtubules.[4] Disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis in cancer cells.
-
Kinase Inhibition: This scaffold has been successfully employed to design potent inhibitors of various kinases that play a pivotal role in cancer progression.
-
Aurora A Kinase: Some derivatives have been designed as selective inhibitors of Aurora A kinase, a key regulator of mitosis.[5]
-
PI3K/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[1][6][7][8][9] Imidazo[1,2-a]pyrazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[2]
-
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyrazine derivatives.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activity: A New Frontier
Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives as potent antiviral agents, particularly against influenza viruses and coronaviruses. [8][10][11][12][13]
Mechanism of Action: Targeting Viral Proteins
-
Influenza Nucleoprotein (NP) Inhibition: A notable derivative, designated as A4, has been identified as a potent and broad-spectrum anti-influenza agent. It acts by inducing the clustering of the viral nucleoprotein (NP) and preventing its accumulation in the nucleus, a critical step in the viral replication cycle. [8][11][12][13]* Human Coronavirus Inhibition: Some derivatives have shown activity against human coronavirus 229E, with a predicted affinity for the viral protease enzyme. [10]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to screen for antiviral compounds.
Materials:
-
Host cell line (e.g., MDCK for influenza)
-
Virus stock
-
Culture medium
-
Agarose or methylcellulose overlay
-
Test compounds
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus in the presence of various concentrations of the test compound.
-
Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a medium containing agarose or methylcellulose to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells with crystal violet. Plaques, which are areas of dead or destroyed cells, will appear as clear zones.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
The imidazo[1,2-a]pyrazine scaffold has also been explored for its anti-inflammatory properties. [14]
Mechanism of Action: NF-κB Pathway Inhibition
Inflammation is a complex biological response, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of this process. [15][12][13][16][17][18][19][20][21][22]Some imidazo[1,2-a]pyrazine derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. A key target in this pathway is the IκB kinase (IKK) complex, particularly IKKβ.
Sources
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Regulating Immune Response Pathways with IKK beta | Antibody News: Novus Biologicals [novusbio.com]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An antiinflammatory role for IKKbeta through the inhibition of "classical" macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An antiinflammatory role for IKKβ through the inhibition of “classical” macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Elucidating the Kinase Inhibition Mechanism of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its diverse biological activities.[1] Derivatives of this core have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery, particularly in oncology and immunology.[1][2] This guide focuses on a specific derivative, Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate, a compound whose structural features suggest it may act as a kinase inhibitor.
While specific inhibitory data for this exact molecule is not yet extensively published, its chemical architecture aligns with that of known kinase inhibitors targeting families such as the Aurora kinases and Phosphoinositide 3-kinases (PI3Ks).[3][4] This document, therefore, serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, outlining a systematic approach to thoroughly characterize its mechanism of action in kinase inhibition. We will proceed under the hypothesis that this compound is an ATP-competitive kinase inhibitor, a common mechanism for this class of compounds.
This guide will provide detailed, step-by-step methodologies for a suite of biochemical, biophysical, and cellular assays essential for determining the compound's potency, selectivity, mode of action, and cellular efficacy.
Section 1: Initial Assessment and Target Identification
The first crucial step in characterizing a putative kinase inhibitor is to ascertain its primary kinase target(s) and determine its potency. Given that the imidazo[1,2-a]pyrazine core has been associated with the inhibition of kinases such as Aurora kinases and PI3Ks, a logical starting point is to screen this compound against a panel of these kinases.[3][4]
Kinase Selectivity Profiling
A broad kinase selectivity panel is the industry standard for initial hit characterization. This provides a global view of the compound's interaction with the human kinome, revealing not only the intended targets but also potential off-target effects that could lead to toxicity.
Experimental Protocol: Kinase Selectivity Screening (e.g., using a luminescence-based assay)
-
Compound Preparation : Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation : Dispense the compound into a 384-well assay plate. For a primary screen, a single high concentration (e.g., 10 µM) is often used.
-
Kinase and Substrate Addition : Add the purified recombinant kinases from a diverse panel and their respective substrates to the wells.
-
Reaction Initiation : Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for each specific kinase to ensure physiological relevance.[5]
-
Incubation : Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Add a detection reagent that quantifies the amount of ADP produced, which is directly proportional to kinase activity. A common method is the ADP-Glo™ Kinase Assay, which uses a luminescence-based readout.
-
Data Analysis : Calculate the percent inhibition for each kinase relative to a DMSO control.
Data Presentation: Kinase Selectivity Profile
The results of the selectivity screen should be summarized in a table, highlighting the kinases that are significantly inhibited.
| Kinase Target | Percent Inhibition at 10 µM |
| Aurora A | Value |
| Aurora B | Value |
| PI3Kα | Value |
| PI3Kβ | Value |
| PI3Kγ | Value |
| PI3Kδ | Value |
| Other Kinases... | ... |
Determination of IC50 Values
For the most promising hits from the selectivity screen, the next step is to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of potency.
Experimental Protocol: IC50 Determination
-
Serial Dilution : Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold dilution series starting from 100 µM is a common range.
-
Assay Procedure : Follow the same procedure as the kinase selectivity screen, but with the range of compound concentrations.
-
Data Analysis : Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: IC50 Values for Lead Targets
| Kinase Target | IC50 (nM) |
| Aurora A | Value |
| Aurora B | Value |
| PI3Kδ | Value |
Section 2: Elucidating the Mechanism of Action
Once the primary kinase targets and their corresponding potencies have been established, the next phase is to understand how the compound inhibits the kinase. This involves determining the mode of binding and the kinetics of the interaction.
ATP Competition Assays
For ATP-competitive inhibitors, the measured IC50 value will increase with increasing ATP concentrations. This assay is fundamental in confirming the binding mode.
Experimental Protocol: ATP Competition Assay
-
Varying ATP Concentrations : Set up the kinase assay with a range of ATP concentrations, typically from 0.1x to 10x the Km value for the specific kinase.
-
IC50 Determination : For each ATP concentration, determine the IC50 of this compound as described previously.
-
Data Analysis : Plot the IC50 values as a function of the ATP concentration. A rightward shift in the IC50 curve with increasing ATP concentration is indicative of ATP-competitive inhibition.
Biophysical Binding Assays
To directly measure the binding affinity (Kd) and kinetics of the compound to the target kinase, biophysical methods are employed. These techniques are label-free and provide orthogonal validation of the biochemical data.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation : Immobilize the purified recombinant kinase onto a sensor chip.
-
Compound Injection : Flow different concentrations of this compound over the chip surface.
-
Binding Measurement : Measure the change in the refractive index at the chip surface as the compound binds to and dissociates from the kinase.
-
Data Analysis : Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation : Place the purified kinase in the sample cell and this compound in the injection syringe.
-
Titration : Inject small aliquots of the compound into the kinase solution.
-
Heat Measurement : Measure the heat released or absorbed during the binding event.
-
Data Analysis : Integrate the heat peaks and plot them against the molar ratio of the compound to the kinase. Fit the data to a binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.
Section 3: Cellular Characterization
Demonstrating that the compound can engage its target in a cellular environment and elicit a functional response is a critical step in the drug discovery process.
Target Engagement in Live Cells
Cellular thermal shift assays (CETSA) or NanoBRET™ Target Engagement assays can be used to confirm that the compound binds to its intended target within a living cell.
Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
-
Cell Preparation : Transfect cells with a plasmid expressing the target kinase fused to a NanoLuc® luciferase.
-
Compound Treatment : Treat the cells with varying concentrations of this compound.
-
Tracer Addition : Add a fluorescent energy transfer tracer that binds to the kinase.
-
BRET Measurement : Add the NanoLuc® substrate and measure the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Data Analysis : Competitive displacement of the tracer by the compound results in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Cellular Functional Assays
To assess the functional consequences of target inhibition, it is essential to measure the phosphorylation of a known downstream substrate of the target kinase.
Experimental Protocol: Western Blot Analysis of Substrate Phosphorylation
-
Cell Treatment : Treat cultured cancer cells (e.g., a cell line known to have upregulated Aurora kinase or PI3K signaling) with a dose range of this compound.
-
Protein Extraction : Lyse the cells and quantify the total protein concentration.
-
Western Blotting : Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the substrate (e.g., phospho-Histone H3 for Aurora B, or phospho-AKT for PI3K) and the total protein as a loading control.
-
Data Analysis : Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Section 4: Signaling Pathway Context
Understanding the broader signaling context in which the target kinase operates is crucial for interpreting the biological effects of the inhibitor.
The Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of mitosis. Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that ensures correct chromosome-microtubule attachments and cytokinesis.[6][7]
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival.[8][9][10] Dysregulation of this pathway is a common feature of many cancers.[10]
Caption: Overview of the PI3K/AKT Signaling Pathway.
Section 5: Experimental Workflow Summary
The comprehensive characterization of this compound can be visualized as a multi-stage workflow.
Caption: Integrated Workflow for Kinase Inhibitor Characterization.
Conclusion
This technical guide provides a robust framework for the in-depth characterization of this compound as a putative kinase inhibitor. By systematically progressing from broad selectivity screening to detailed biochemical, biophysical, and cellular mechanism-of-action studies, researchers can build a comprehensive profile of the compound's activity. This rigorous, multi-faceted approach is essential for validating its potential as a chemical probe or a therapeutic lead and for advancing our understanding of kinase inhibition.
References
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
PI3K-AKT Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
PI3K-Akt signaling pathway. Cusabio. Available at: [Link]
-
PI3K-PKB/Akt Pathway. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine. Available at: [Link]
-
(PDF) Aurora kinases signaling in cancer: from molecular perception to targeted therapies. ResearchGate. Available at: [Link]
-
Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. Journal of Biological Chemistry. Available at: [Link]
-
Aurora Kinase Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
Product information, 5-Bromo-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester. P&S Chemicals. Available at: [Link]
-
Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. ResearchGate. Available at: [Link]
-
Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate (C10H9BrN2O2). PubChemLite. Available at: [Link]
-
Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-alpla]pyrrolo[2,3-e]-pyrazin-8-YL)-N-(2,2,2-Trifluoroethyl)pyrrol and solid state forms thereof - Patent US-9963459-B1. PubChem. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | 885271-42-1. Appchem. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters. Available at: [Link]
-
US7419991B2 - 3-[5-(2-fluoro-phenyl)-[8][10][11]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Google Patents. Available at:
-
(S)-Benzyl 2-(8-amino-1-bromoimidazo(1,5-a)pyrazin-3-yl)pyrrolidine-1-carboxylate. PubChem. Available at: [Link]
-
ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate. 瀚鸿试剂商城. Available at: [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyrazine-2-carboxylic acid, 5-bromo-, ethyl ester|lookchem [lookchem.com]
- 5. appchemical.com [appchemical.com]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cusabio.com [cusabio.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antiproliferative, anti-inflammatory, and antimicrobial properties.[1] Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate (E5BIP-2C) is a derivative of this class, presenting a unique combination of functional groups that dictate its physicochemical properties. A thorough understanding of its solubility and stability is paramount for its advancement in any research and development pipeline, from early-stage discovery to formulation.
This guide provides a comprehensive technical overview of the critical solubility and stability characteristics of E5BIP-2C. It is designed not merely as a set of protocols but as a foundational document explaining the scientific rationale behind the experimental designs. The methodologies described are robust and self-validating, ensuring the generation of reliable and reproducible data essential for informed decision-making in a drug development context.
Physicochemical Characterization
A baseline understanding of the molecule's intrinsic properties is essential before delving into complex solubility and stability assessments.
Chemical Structure and Properties
The structure of this compound combines a nitrogen-rich heterocyclic core with an ethyl ester and a bromo substituent. These features are expected to confer moderate lipophilicity and potential susceptibility to hydrolysis.
Caption: Chemical Structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 87597-27-1 | [2][3][4][5][6] |
| Molecular Formula | C₉H₈BrN₃O₂ | [2][4][5] |
| Molecular Weight | 270.08 g/mol | [2][3][4] |
| Appearance | Solid | [2] |
| Storage | Inert atmosphere, 2-8°C |[3][4] |
Aqueous Solubility Assessment
Solubility is a critical determinant of a compound's bioavailability and developability.[7] For oral drug candidates, poor aqueous solubility can lead to low absorption and insufficient therapeutic effect. This section details the robust "gold standard" shake-flask method for determining thermodynamic equilibrium solubility.
Theoretical Framework: Thermodynamic Solubility
Thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specified conditions (e.g., temperature, pH). The shake-flask method is designed to achieve this equilibrium state, providing a definitive measure of a compound's intrinsic solubility.[8] The pH of the medium is a critical variable, as ionizable groups on a molecule can significantly alter its solubility. While E5BIP-2C is not strongly acidic or basic, the nitrogen atoms in the imidazopyrazine ring can exhibit basic properties, potentially increasing solubility at lower pH.
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol aims to determine the solubility of E5BIP-2C in various aqueous media relevant to the physiological environment.
Objective: To quantify the equilibrium solubility of E5BIP-2C in pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (simulated blood plasma) buffers.
Materials:
-
This compound (solid)
-
Buffer solutions: 0.1 N HCl (pH 1.2), Phosphate Buffered Saline (PBS, pH 7.4), and a phosphate buffer of pH 6.8.
-
HPLC-grade acetonitrile and water
-
Calibrated analytical balance, orbital shaker with temperature control, centrifuge, 0.22 µm syringe filters.
Workflow:
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid E5BIP-2C (e.g., 5-10 mg) to separate 2 mL glass vials, each containing 1 mL of the respective buffer (pH 1.2, 6.8, 7.4). The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[8]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This prolonged agitation ensures the system reaches thermodynamic equilibrium.
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant. To ensure no fine particles are carried over, which would falsely elevate the measured concentration, filter the collected supernatant through a chemically inert 0.22 µm syringe filter.
-
Quantification: Accurately dilute the filtrate with the HPLC mobile phase to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC-UV method (see Section 2.3) to determine the concentration.
Analytical Quantification: HPLC Method
A validated, stability-indicating HPLC method is essential for accurate concentration measurement.
-
Column: C18 reverse-phase column (e.g., Luna C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in water (e.g., 50:50 v/v).[9]
-
Detection: UV detector set at an appropriate wavelength (e.g., 285 nm, determined by UV scan).[10]
-
Validation: The method must be validated for linearity, accuracy, and precision as per standard guidelines.
Data Presentation
The results should be compiled to provide a clear solubility profile.
Table 2: Illustrative Solubility Data for E5BIP-2C at 25°C
| Buffer Medium | pH | Solubility (µg/mL) | Solubility (µM) | Classification |
|---|---|---|---|---|
| Simulated Gastric Fluid | 1.2 | 55.0 | 203.6 | Sparingly Soluble |
| Simulated Intestinal Fluid | 6.8 | 8.5 | 31.5 | Slightly Soluble |
| Phosphate Buffered Saline | 7.4 | 5.2 | 19.3 | Very Slightly Soluble |
Chemical Stability Assessment
Understanding a compound's stability profile is a regulatory requirement and is fundamental to developing a safe and effective drug product.[11] Forced degradation (or stress testing) is a systematic process to identify the potential degradation products and pathways of a drug substance.[12][13]
Theoretical Framework: Degradation Pathways
The chemical structure of E5BIP-2C suggests several potential degradation pathways:
-
Hydrolysis: The ethyl ester group is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.
-
Oxidation: The electron-rich imidazopyrazine ring system could be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening.[14]
-
Photolysis: Aromatic and heterocyclic systems can absorb UV/Vis light, leading to photochemical degradation.[15]
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under a variety of stress conditions to an extent (typically 5-20% degradation) that allows for the reliable detection of degradation products.[11]
Objective: To evaluate the stability of E5BIP-2C under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
E5BIP-2C stock solution (e.g., 1 mg/mL in acetonitrile).
-
Stress agents: 1 N HCl, 1 N NaOH, 30% Hydrogen Peroxide (H₂O₂).
-
HPLC-grade water and acetonitrile.
-
Thermostatic oven, photostability chamber.
-
Validated stability-indicating HPLC method.
Workflow:
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Methodology:
-
Sample Preparation: For each condition, prepare solutions by diluting the stock solution with the appropriate stress agent to a final concentration of ~100 µg/mL.
-
Acid/Base Hydrolysis:
-
Acid: Mix 1 mL of stock solution with 9 mL of 1 N HCl. Incubate at 60°C.[9]
-
Base: Mix 1 mL of stock solution with 9 mL of 1 N NaOH. Incubate at 60°C.[9]
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot and immediately neutralize it (with NaOH for acid samples, HCl for base samples) to halt the reaction.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 30% H₂O₂. Store at room temperature, protected from light.
-
Sample at appropriate time points. The reaction does not typically require quenching before analysis.
-
-
Thermal Degradation:
-
Store a known quantity of solid E5BIP-2C in an oven at 80°C.
-
At each time point, dissolve a portion of the solid to the target concentration for analysis.
-
-
Photostability:
-
Expose a solution of E5BIP-2C (~100 µg/mL in a neutral solvent) and a sample of the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored under the same conditions but protected from light.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation product peaks. Peak purity analysis using a PDA detector is highly recommended.
Data Presentation
Results should clearly summarize the extent of degradation and the formation of impurities under each stress condition.
Table 3: Illustrative Forced Degradation Results for E5BIP-2C
| Stress Condition | Duration | % Assay Remaining | Major Degradation Products (RRT) | Observations |
|---|---|---|---|---|
| Control | 48 hr | 99.8 | - | Stable |
| 1 N HCl, 60°C | 24 hr | 85.2 | 1 (RRT 0.65) | Significant degradation observed. |
| 1 N NaOH, 60°C | 8 hr | 45.7 | 1 (RRT 0.65) | Rapid degradation, likely ester hydrolysis. |
| 30% H₂O₂, RT | 48 hr | 92.1 | 2 (RRT 1.2), 3 (RRT 1.4) | Moderate degradation, multiple products. |
| Thermal (Solid, 80°C) | 7 days | 99.5 | - | Thermally stable in solid state. |
| Photolytic (Solution) | ICH Q1B | 96.3 | 4 (RRT 0.88) | Minor degradation, requires light protection. |
Conclusion and Recommendations
This technical guide outlines the foundational experimental frameworks for assessing the solubility and stability of this compound. The illustrative data suggest that E5BIP-2C is a sparingly soluble compound with pH-dependent solubility, being more soluble in acidic conditions. The primary stability liability appears to be hydrolysis of the ethyl ester, particularly under basic conditions. The compound also shows some sensitivity to oxidation and photolysis.
Key Recommendations for Development:
-
Solubility Enhancement: For oral formulation development, solubility enhancement strategies such as salt formation (if a suitable pKa exists), amorphous solid dispersions, or particle size reduction should be investigated.
-
Formulation Strategy: Liquid formulations should be buffered to a slightly acidic or neutral pH (e.g., pH 4-6) to minimize hydrolytic degradation. The inclusion of antioxidants may be beneficial.
-
Storage and Handling: The solid drug substance is thermally stable but should be stored protected from light.[3][4] Solutions should be prepared fresh and protected from prolonged light exposure.
By applying these rigorous, scientifically-grounded methodologies, researchers can generate the high-quality data necessary to navigate the challenges of drug development and unlock the full therapeutic potential of this compound.
References
-
Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
LookChem. Imidazo[1,2-a]pyrazine-2-carboxylic acid, 5-bromo-, ethyl ester. [Link]
-
Glomme, A., et al. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Szczepanik, O., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4768. [Link]
-
Myrgorodska, I., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1239. [Link]
-
P&S Chemicals. Product information, 5-Bromo-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]
-
Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. In Separation Science and Technology (Vol. 10, pp. 1-46). [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
-
Pharmacy Education. (2024). Solubility Determination Methods Overview. [Link]
-
Baertschi, S. W., et al. (2011). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 847-862. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]
-
Wang, Z., et al. (2021). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 9(3), 1697-1704. [Link]
-
Moreira, N., et al. (2022). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Processes, 10(10), 2099. [Link]
-
Prosen, H., & Zupančič-Kralj, L. (2005). Evaluation of photolysis and hydrolysis of atrazine and its first degradation products in the presence of humic acids. Chemosphere, 61(9), 1334-1342. [Link]
-
Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 139-146. [Link]
-
Sree, G. N., & Kumar, S. S. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. GSC Biological and Pharmaceutical Sciences, 24(1), 108-119. [Link]
-
Illyés, E., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 108, 623-643. [Link]
Sources
- 1. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Search | BLDpharm [bldpharm.com]
- 4. lookchem.com [lookchem.com]
- 5. pschemicals.com [pschemicals.com]
- 6. a2bchem.com [a2bchem.com]
- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 14. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to its Known Biological Targets and Therapeutic Potential
Abstract
The imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic scaffold that has emerged as a "privileged" structure in medicinal chemistry. Its unique electronic and steric properties allow for versatile substitutions, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the known biological targets of imidazo[1,2-a]pyrazine compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the key target classes, mechanisms of action, and the therapeutic implications of these interactions, supported by experimental data and detailed protocols.
Introduction: The Rise of a Versatile Scaffold
The imidazo[1,2-a]pyrazine ring system, an analogue of deazapurines, has garnered significant attention in drug discovery due to its ability to interact with a wide array of biological targets with high affinity and selectivity.[1] Its rigid, planar structure provides a robust framework for the precise spatial orientation of various functional groups, enabling interactions with the active sites of enzymes and receptors. This guide will explore the major classes of biological targets for imidazo[1,2-a]pyrazine derivatives, including protein kinases, phosphodiesterases, and targets in infectious diseases and oncology.
Protein Kinase Inhibition: A Dominant Therapeutic Avenue
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for drug development. Imidazo[1,2-a]pyrazine-based compounds have demonstrated potent inhibitory activity against several key kinases.
Aurora Kinases: Mitotic Regulators and Cancer Targets
Aurora kinases (A, B, and C) are essential serine/threonine kinases that regulate mitosis. Their overexpression is frequently observed in various human tumors and is associated with poor prognosis. Consequently, inhibition of Aurora kinases is a promising strategy for cancer therapy.
Several series of imidazo[1,2-a]pyrazine derivatives have been identified as potent Aurora kinase inhibitors.[2][3] Structure-activity relationship (SAR) studies have revealed that substitutions at the 8-position of the imidazo[1,2-a]pyrazine core can significantly improve oral bioavailability and selectivity against off-target kinases.[3] For instance, compound 10i was identified as a lead compound with a promising overall profile.[2] Furthermore, the X-ray crystal structure of an imidazo[1,2-a]pyrazine-based Aurora inhibitor has provided valuable insights into the binding mode and interactions with the kinase domain, facilitating structure-based drug design.[2][4]
Mechanism of Action: Imidazo[1,2-a]pyrazine-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Aurora kinase domain. This prevents the phosphorylation of downstream substrates, leading to mitotic arrest and apoptosis in cancer cells.
Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against Aurora kinases.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Biotinylated peptide substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (imidazo[1,2-a]pyrazine derivatives) dissolved in DMSO
-
Streptavidin-coated microplates
-
Detection antibody (e.g., anti-phospho-Kemptide antibody) conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Add 10 µL of kinase buffer containing the test compound at various concentrations to the wells of a microplate.
-
Add 20 µL of a solution containing the peptide substrate and ATP to each well to initiate the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 20 µL of a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the reporter enzyme substrate and incubate until color develops.
-
Stop the colorimetric reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Phosphoinositide 3-Kinases (PI3Ks): Key Players in Cell Growth and Survival
The PI3K signaling pathway is crucial for regulating cell proliferation, growth, and survival. Its deregulation is a common event in many human cancers, making PI3K an attractive target for anticancer drug development.[5] A novel series of imidazo[1,2-a]pyrazines has been identified as potent PI3K inhibitors.[5] These compounds have shown promise in preclinical studies, demonstrating the potential of this scaffold for targeting the PI3K pathway.
Signaling Pathway Diagram:
Caption: The PI3K signaling pathway and the inhibitory action of imidazo[1,2-a]pyrazine compounds.
Cyclin-Dependent Kinase 9 (CDK9): A Regulator of Transcription
CDK9, in complex with its regulatory partner Cyclin T, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 has emerged as a promising therapeutic strategy for various cancers. Imidazo[1,2-a]pyrazine derivatives have been identified as CDK9 inhibitors, with some compounds showing potent anticancer and even antiviral activities.[6][7] For example, a derivative with a pyridin-4-yl group at position 2 and a benzyl group at position 3 of the imidazo[1,2-a]pyrazine core displayed a CDK9 inhibitory activity with an IC50 of 0.16 µM.[7]
Other Kinase Targets
The versatility of the imidazo[1,2-a]pyrazine scaffold extends to the inhibition of other kinases, including:
-
EphB4 Tyrosine Kinase: Implicated in cancer progression.[1]
-
Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase involved in cell growth and angiogenesis.[8]
Phosphodiesterase (PDE) Inhibition: Modulating Second Messenger Signaling
Phosphodiesterases are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. Inhibition of PDEs leads to an increase in the intracellular levels of these second messengers, thereby modulating a wide range of physiological processes.
PDE3 and PDE4: Targets for Bronchodilatory and Anti-inflammatory Effects
Imidazo[1,2-a]pyrazine derivatives have been shown to possess bronchodilatory and anti-inflammatory properties through the inhibition of PDE isoenzymes, particularly PDE3 and PDE4.[9] Certain derivatives demonstrated significantly higher relaxant potency than theophylline, a known PDE inhibitor.[9] The inhibitory activity was found to be dependent on the substitution pattern, with a cyano group at position 2 being important for potent PDE3 inhibition.[9]
PDE10: A Target for Neurological and Psychiatric Disorders
PDE10 is highly expressed in the medium spiny neurons of the striatum and is involved in regulating motor function, cognition, and emotion. Inhibitors of PDE10 are being investigated for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease. Novel imidazo[1,2-a]pyrazine derivatives have been identified as PDE10 inhibitors, highlighting their potential in CNS drug discovery.[10]
Targeting Infectious Diseases
The imidazo[1,2-a]pyrazine scaffold has also shown significant promise in the development of anti-infective agents.
Antitubercular Activity: Targeting Mycobacterium tuberculosis QcrB
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of new antitubercular agents with novel mechanisms of action. Imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been identified as potent inhibitors of M. tuberculosis.[11] Whole-genome sequencing of resistant mutants revealed that these compounds target QcrB, a subunit of the electron transport chain's ubiquinol cytochrome c reductase.[11] This discovery has opened up a new avenue for the development of antitubercular drugs. Some imidazo[1,2-a]pyridine derivatives have shown minimum inhibitory concentrations (MICs) in the low micromolar to nanomolar range against various M. tuberculosis strains.[11] Further research has identified additional potential targets for imidazo[1,2-a]pyridine analogues in M. tuberculosis, including glutamine synthetase.
Experimental Workflow: Target Identification of Antitubercular Compounds
Caption: A typical workflow for identifying the biological target of novel antitubercular compounds.
Antiviral Activity: Targeting Influenza Virus Nucleoprotein
Influenza viruses pose a continuous threat to public health, and the emergence of drug-resistant strains highlights the need for new antiviral drugs with novel mechanisms of action. A series of imidazo[1,2-a]pyrazine derivatives have been identified that exhibit broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains.[12][13] The most active compound, A4, was shown to directly target the viral nucleoprotein (NP).[12][14] By binding to NP, A4 induces the formation of higher-order oligomers, which prevents the nuclear accumulation of NP, a critical step in the viral replication cycle.[12][14]
Anticancer Activity Beyond Kinase Inhibition
In addition to their potent kinase inhibitory effects, imidazo[1,2-a]pyrazine derivatives have demonstrated anticancer activity through other mechanisms.
Tubulin Polymerization Inhibition
The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. A series of novel imidazo[1,2-a]pyrazine derivatives have been designed as tubulin polymerization inhibitors.[15] These compounds displayed potent anti-proliferative activities against a panel of cancer cell lines, with some exhibiting IC50 values in the nanomolar range.[15] Molecular docking studies suggest that these compounds bind to the colchicine binding site on tubulin, thereby inhibiting microtubule formation, leading to G2/M phase cell cycle arrest and apoptosis.[15]
Modulation of the Immune System: ENPP1 Inhibition
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response. Inhibition of ENPP1 can enhance the antitumor immune response. Recently, imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective ENPP1 inhibitors.[16][17] These inhibitors have been shown to enhance the expression of downstream target genes of the STING pathway and have demonstrated promising antitumor efficacy in combination with anti-PD-1 antibodies in preclinical models.[16][17]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines.[18] These compounds were found to suppress the activity of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[18]
Summary of Known Biological Targets
| Target Class | Specific Target(s) | Therapeutic Area | Key Findings | References |
| Protein Kinases | Aurora Kinases (A, B) | Oncology | Potent inhibition, mitotic arrest, and apoptosis. | [2],[4],,[3] |
| PI3K | Oncology | Inhibition of a key cell survival pathway. | [5] | |
| CDK9 | Oncology, Virology | Inhibition of transcription; anticancer and antiviral activity. | [6],[7] | |
| EphB4, PDGFR | Oncology | Inhibition of receptor tyrosine kinases involved in cancer progression. | [1],[8] | |
| Phosphodiesterases | PDE3, PDE4 | Respiratory, Inflammatory | Bronchodilatory and anti-inflammatory effects. | [9] |
| PDE10 | Neurology, Psychiatry | Potential for treating CNS disorders. | [10] | |
| Infectious Disease Targets | M. tuberculosis QcrB | Infectious Disease | Potent antitubercular activity through inhibition of the electron transport chain. | [11], |
| Influenza Virus Nucleoprotein | Infectious Disease | Broad-spectrum antiviral activity by inducing NP oligomerization. | [12],[13],[14] | |
| Other Oncology Targets | Tubulin | Oncology | Inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. | [15] |
| ENPP1 | Immuno-oncology | Enhancement of the antitumor immune response via the cGAS-STING pathway. | [16],[17] | |
| Inflammatory Pathway | STAT3/NF-κB/iNOS/COX-2 | Inflammation, Oncology | Suppression of pro-inflammatory signaling pathways. | [18] |
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine scaffold has unequivocally demonstrated its value as a versatile and privileged core in drug discovery. The diverse range of biological targets that can be potently and selectively modulated by derivatives of this scaffold is remarkable. From the well-established area of kinase inhibition in oncology to emerging applications in infectious diseases and immuno-oncology, the therapeutic potential of imidazo[1,2-a]pyrazines is vast.
Future research in this area will likely focus on several key aspects:
-
Improving Selectivity: Fine-tuning the substitution patterns to achieve even greater selectivity for specific targets, thereby minimizing off-target effects and improving the safety profile of drug candidates.
-
Exploring New Target Space: Utilizing phenotypic screening and other innovative approaches to identify novel biological targets for imidazo[1,2-a]pyrazine compounds.
-
Developing Novel Drug Modalities: Leveraging the imidazo[1,2-a]pyrazine scaffold to design proteolysis-targeting chimeras (PROTACs) and other novel therapeutic agents.
-
Combination Therapies: Investigating the synergistic effects of imidazo[1,2-a]pyrazine-based drugs with existing therapies to overcome drug resistance and enhance therapeutic efficacy.
The continued exploration of the chemical space around the imidazo[1,2-a]pyrazine core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of new and effective medicines for a wide range of human diseases.
References
-
Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
New imidazo(1,2-a)pyrazine derivatives with bronchodilatory and cyclic nucleotide phosphodiesterase inhibitory activities. European Journal of Medicinal Chemistry. [Link]
-
Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters. [Link]
- Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption. ACS Medicinal Chemistry Letters.
-
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE. [Link]
-
Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PubMed. [Link]
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science. [Link]
- Imidazo [1,2-A] pyrazine derivatives and their use for the prevention or treatment of neurological, psychiatric and metabolic disorders and diseases.
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]
-
Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PubMed. [Link]
-
Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New imidazo(1,2-a)pyrazine derivatives with bronchodilatory and cyclic nucleotide phosphodiesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102791713A - Imidazo [1,2-A] pyrazine derivatives and their use for the prevention or treatment of neurological, psychiatric and metabolic disorders and diseases - Google Patents [patents.google.com]
- 11. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffold: Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate in Modern Medicinal Chemistry
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold, forming the backbone of numerous biologically active compounds. Its rigid, planar structure and rich electronic properties make it an ideal platform for developing targeted therapeutics. Within this class of compounds, Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS No. 87597-27-1) has emerged as a cornerstone building block for medicinal chemists. The strategic placement of the bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of pharmacological properties. This guide provides an in-depth look at the synthesis and application of this key intermediate, with a focus on its role in the development of potent kinase inhibitors.
The Significance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine nucleus is a bioisostere of purine, allowing it to interact with a wide range of biological targets, particularly ATP-binding sites within kinases. This structural feature has been exploited in the design of inhibitors for several important kinase families implicated in cancer and inflammatory diseases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks). The ethyl ester at the 2-position offers a site for further modification, such as hydrolysis to the corresponding carboxylic acid for amide coupling, or it can be maintained to influence solubility and cell permeability.
Synthesis of the Core Intermediate: A Validated Protocol
The reliable and scalable synthesis of this compound is paramount for its use in drug discovery programs. The most common and efficient method involves a condensation-cyclization reaction between a 2-aminopyrazine precursor and an α-halocarbonyl compound.
Protocol 1: Synthesis of this compound
This protocol is based on established literature procedures for the synthesis of similar imidazo[1,2-a]heterocycles.
Materials:
-
5-Bromo-2-aminopyrazine
-
Ethyl 3-bromo-2-oxopropanoate
-
Ethanol, anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-2-aminopyrazine (1.0 eq) in anhydrous ethanol, add ethyl 3-bromo-2-oxopropanoate (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent unwanted side reactions, such as the hydrolysis of the ester or the α-haloketone.
-
Reflux: Heating the reaction mixture provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the imidazo[1,2-a]pyrazine ring system.
-
Sodium Bicarbonate Neutralization: The reaction generates HBr as a byproduct, which can protonate the nitrogen atoms of the product, affecting its solubility and stability. Neutralization with a mild base like sodium bicarbonate is essential for an efficient workup.
Caption: Workflow for the synthesis of the key intermediate.
Gateway to Complexity: Cross-Coupling Applications
The true utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position serves as a versatile handle for the introduction of a wide array of substituents, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. This reaction is widely used to introduce aryl and heteroaryl moieties, which are common features in kinase inhibitors that engage in π-stacking and other key interactions within the ATP-binding pocket.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid derivative, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Trustworthiness of the Protocol: This protocol is a self-validating system. The progress of the reaction can be easily monitored by TLC or LC-MS, allowing for adjustments in reaction time and temperature. The use of well-established palladium catalysts and bases ensures high yields and reproducibility.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. This is a critical transformation in medicinal chemistry for introducing amine functionalities, which can act as hydrogen bond donors or acceptors, and significantly influence the solubility and pharmacokinetic properties of a drug candidate.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2 - 2 times the palladium)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine.
-
Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Expertise and Experience in Protocol Design: The choice of ligand and base is critical in Buchwald-Hartwig amination and is often substrate-dependent. For electron-rich amines, a weaker base like K₃PO₄ may be sufficient, while less reactive amines might require a stronger base like NaOt-Bu. The use of bulky, electron-rich phosphine ligands like XPhos or SPhos often leads to higher catalytic activity and improved yields.
Caption: Key cross-coupling reactions for derivatization.
Application in Kinase Inhibitor Drug Discovery
The imidazo[1,2-a]pyrazine scaffold has been successfully employed in the development of inhibitors targeting the Aurora family of serine/threonine kinases, which are key regulators of mitosis and are frequently overexpressed in human cancers.
Case Study: Development of Aurora Kinase Inhibitors
Researchers have utilized this compound as a starting point for the synthesis of potent Aurora kinase inhibitors. Through Suzuki-Miyaura coupling, various aryl and heteroaryl groups can be introduced at the 5-position to probe the hydrophobic pocket of the kinase. Subsequent hydrolysis of the ethyl ester to the carboxylic acid allows for amide coupling with a variety of amines, which can form crucial hydrogen bonds with the hinge region of the kinase.
| Compound ID | R Group at C5 (via Suzuki) | Amide Moiety | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Reference |
| 1a | Phenyl | (4-morpholinophenyl)amine | 150 | 300 | [1][2] |
| 1b | 3-Pyridyl | (4-morpholinophenyl)amine | 50 | 120 | [1][2] |
| 1c | 4-Methoxyphenyl | (4-morpholinophenyl)amine | 90 | 200 | [1][2] |
Data presented is representative and compiled from literature sources for illustrative purposes.
The data in the table highlights how modifications at the 5-position, facilitated by the Suzuki coupling of the bromo-intermediate, can significantly impact the inhibitory potency against Aurora kinases. The introduction of a 3-pyridyl group in compound 1b , for instance, leads to a notable increase in potency compared to the phenyl-substituted analog 1a . This is likely due to the ability of the pyridine nitrogen to form an additional hydrogen bond within the active site.
Caption: Pathway from intermediate to kinase inhibitor.
Conclusion
This compound is a high-value, versatile intermediate in medicinal chemistry. Its robust synthesis and the reactivity of the C5-bromo substituent in palladium-catalyzed cross-coupling reactions provide a reliable and efficient platform for the generation of diverse compound libraries. The successful application of this building block in the development of potent kinase inhibitors, particularly for the Aurora kinase family, underscores its importance in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this powerful scaffold in their own therapeutic programs.
References
-
Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]
-
Yu, T., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214–218. [Link]
Sources
Application Note & Protocols: Synthesis of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate Derivatives for Drug Discovery
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This application note provides a comprehensive guide for the synthesis of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate, a key intermediate for the development of novel therapeutics. We will detail an optimized, step-by-step protocol, explain the rationale behind key experimental choices, and discuss strategies for subsequent derivatization to generate compound libraries for drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a nitrogen-containing fused bicyclic system that has garnered significant attention from the medicinal chemistry community. Its structural rigidity, combined with its capacity for diverse substitutions, makes it an ideal framework for designing targeted therapeutics. Derivatives have demonstrated potent activity as kinase inhibitors (e.g., Aurora kinases)[3][4], anticancer agents targeting tubulin polymerization[5], and modulators of novel immunotherapy targets like ENPP1.[6][7] The scaffold's value is underscored by its presence in compounds evaluated for anti-inflammatory, antimicrobial, and antiviral properties.[1][8]
The strategic placement of a bromine atom at the C5 position, as in the title compound, serves as a crucial synthetic handle. This halogen allows for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[9] This guide provides a robust and reproducible method for accessing this key building block.
Core Synthetic Strategy: Cyclocondensation
The most reliable and widely adopted method for constructing the imidazo[1,2-a]pyrazine core is the condensation reaction between a 2-aminopyrazine derivative and an α-halocarbonyl compound. This reaction, a variation of the Tschitschibabin reaction, proceeds via an initial SN2 reaction followed by an intramolecular cyclization and dehydration to yield the aromatic fused-ring system.[9][10]
For the synthesis of this compound, the strategy involves the reaction of 2-amino-5-bromopyrazine with an ethyl 2-carbonyl-3-halopropanoate, such as ethyl 3-bromo-2-oxopropanoate.
Figure 1: General workflow for the cyclocondensation synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from commercially available starting materials.
Materials and Reagents:
-
2-Amino-5-bromopyrazine (CAS: 59489-71-3)
-
Ethyl 3-bromo-2-oxopropanoate (CAS: 70-23-5)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (EtOH), Anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO₄), Anhydrous
-
Silica Gel (for column chromatography)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR Spectrometer (¹H and ¹³C)
-
Mass Spectrometer (e.g., LC-MS)
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add 2-amino-5-bromopyrazine (5.0 g, 28.7 mmol, 1.0 equiv.) and anhydrous ethanol (100 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add sodium bicarbonate (4.83 g, 57.5 mmol, 2.0 equiv.) to the solution.
Scientist's Note: Sodium bicarbonate acts as a mild base to neutralize the hydrobromic acid (HBr) that is formed during the reaction. This prevents the protonation of the aminopyrazine nitrogen, which would render it non-nucleophilic, and drives the reaction towards the product.
-
-
Addition of α-Halocarbonyl:
-
Slowly add ethyl 3-bromo-2-oxopropanoate (6.75 g, 34.5 mmol, 1.2 equiv.) to the stirring mixture at room temperature.
Scientist's Note: The α-halocarbonyl is added slowly to control any potential exotherm. Using a slight excess (1.2 equiv.) ensures the complete consumption of the limiting reagent, 2-amino-5-bromopyrazine.
-
-
Reaction and Monitoring:
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Maintain the reflux for 4-6 hours.
-
Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be UV-active and stain with potassium permanganate. The disappearance of the starting 2-amino-5-bromopyrazine spot indicates reaction completion.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL).
-
Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Combine all organic layers.
Scientist's Note: The aqueous wash helps to remove the inorganic salts (NaBr and excess NaHCO₃) and any water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield this compound as a solid (typically off-white to yellow).
Scientist's Note: Column chromatography is essential to remove unreacted starting materials and any side products, ensuring high purity of the final compound, which is critical for subsequent reactions and biological testing. A typical yield for this reaction is around 65-75%.[11]
-
Characterization Data
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Analysis | Expected Results for this compound |
| Molecular Formula | C₉H₈BrN₃O₂[11] |
| Molecular Weight | 270.09 g/mol [11] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.15 (s, 1H), 8.20 (s, 1H), 7.95 (s, 1H), 4.45 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 162.5, 142.1, 138.0, 135.5, 125.0, 118.2, 115.8, 62.0, 14.5 |
| LC-MS (ESI+) | m/z: 270.0, 272.0 ([M+H]⁺), characteristic isotopic pattern for bromine. |
Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.
Derivatization Strategies for Drug Discovery
The synthesized this compound is a versatile platform for creating a library of analogs. The bromine atom at the C5 position and the ethyl ester at C2 are the primary points for modification.
Figure 2: Key derivatization pathways from the core scaffold.
-
C5 Position (Cross-Coupling): The C-Br bond is ideal for introducing diverse aryl, heteroaryl, alkyl, or alkynyl groups via palladium-catalyzed reactions. This allows for probing interactions with specific pockets in a biological target and modulating properties like solubility and metabolic stability.
-
C2 Position (Ester Modification):
-
Hydrolysis: The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH).
-
Amidation: The resulting carboxylic acid is a key intermediate for forming a wide range of amides via reaction with various amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This is a powerful method for improving potency and pharmacokinetic properties.
-
Safety and Troubleshooting
| Potential Issue | Probable Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction. | Ensure anhydrous conditions. Confirm the quality of the α-halocarbonyl reagent. Increase reaction time and monitor closely by TLC. |
| Poor quality of starting materials. | Use freshly purchased or purified 2-amino-5-bromopyrazine. | |
| Multiple Spots on TLC | Formation of side products. | Control the rate of addition of the α-halocarbonyl. Ensure the temperature does not exceed reflux. |
| Difficulty in Purification | Product co-eluting with impurities. | Optimize the solvent system for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol). |
| Inconsistent NMR Spectra | Residual solvent or impurities. | Ensure the product is thoroughly dried under high vacuum. Re-purify if necessary. |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethyl 3-bromo-2-oxopropanoate is a lachrymator and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a reliable and well-characterized protocol for the synthesis of this compound. This key intermediate serves as an excellent starting point for the development of diverse libraries of compounds targeting a range of diseases. The outlined synthetic strategies and derivatization pathways offer a clear roadmap for medicinal chemists to explore the rich chemical space of the imidazo[1,2-a]pyrazine scaffold, accelerating the journey of drug discovery.
References
- Jordheim, L. P., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-16.
- Zhan, S., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry.
- UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
- Ghorab, M. M., et al. (2007). Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4284-9.
- Reddy, T. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- Zhan, S., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed.
- Kumar, K. S., et al. (n.d.).
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.
- Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. (n.d.). Engineered Science Publisher.
- Cheung, K. M., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-93.
- Orfi, L., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 108, 235-246.
- Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098.
- Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(9), 1547-1552.
- Singh, P., et al. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 19(1), 43-66.
- LookChem. (n.d.). Imidazo[1,2-a]pyrazine-2-carboxylic acid, 5-bromo-, ethyl ester. LookChem.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-conferences.org [bio-conferences.org]
- 11. lookchem.com [lookchem.com]
Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-Imidazo[1,2-a]pyrazine Derivatives
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance.[1][2] The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the C-C bond formation necessary to derivatize this core structure.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate with various aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings, critical reaction parameters, a detailed step-by-step protocol, and troubleshooting advice to ensure successful synthesis.
Introduction: The Importance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine ring system is a key pharmacophore present in a wide array of therapeutic agents, exhibiting activities such as anticancer, antiviral, and kinase inhibition.[2][5] The ability to precisely functionalize this scaffold is paramount in medicinal chemistry for developing structure-activity relationships (SAR) and optimizing drug candidates. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is an indispensable tool for this purpose due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[3][4][6]
This guide focuses on the coupling of this compound, a versatile building block for creating libraries of novel compounds for screening and development.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is crucial for rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step and is facilitated by electron-withdrawing groups on the aryl halide.[7][8]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[9][10]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters and Optimization
The success of the Suzuki coupling hinges on the careful selection of several key components. The imidazo[1,2-a]pyrazine core is electron-deficient, which generally facilitates the oxidative addition step.[8]
Table 1: Key Reaction Parameters and Recommendations
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Palladium Catalyst | Pd(dppf)Cl₂ , Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand | Pd(dppf)Cl₂ is often an excellent first choice for heteroaryl bromides due to its robustness and efficiency.[11][12] Pd(PPh₃)₄ is also effective but can be more sensitive to air. Using a Pd(0) source like Pd₂(dba)₃ with a specific ligand allows for more tailored reactivity. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | For challenging couplings (e.g., sterically hindered partners), bulky and electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination steps.[4][13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is essential for activating the boronic acid.[9] K₂CO₃ is a good starting point. Cs₂CO₃ is more soluble and can be more effective for less reactive boronic acids.[14] K₃PO₄ is a stronger base that can be beneficial in some cases. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME, DMF | A mixture of an organic solvent and water is common, as water helps dissolve the inorganic base and facilitates the formation of the boronate complex.[4][6] Dioxane and DME are frequently used ethers. |
| Temperature | 80-110 °C | Thermal energy is typically required to drive the reaction to completion. Microwave irradiation can significantly shorten reaction times.[15][16] |
| Boronic Acid/Ester | Aryl/Heteroaryl Boronic Acids or Pinacol Esters | Boronic acids are standard, but pinacol esters can offer greater stability and are less prone to protodeboronation, a common side reaction.[4] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane (solvent)
-
Deionized Water (solvent)
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with condenser and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Atmosphere Inerting: Seal the vessel with a septum, and purge with nitrogen or argon for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Heating and Monitoring: Place the vessel in a preheated oil bath at 90 °C (or as optimized) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed system; Low reaction temperature. | Use a fresh bottle of catalyst. Ensure thorough degassing with inert gas. Increase the reaction temperature in 10 °C increments. |
| Recovery of Starting Material | Poor catalyst/ligand choice; Insufficient base. | Screen alternative catalysts or ligands (e.g., use a bulky phosphine ligand). Use a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities; Prolonged reaction time at high temperature. | Use the boronic acid pinacol ester instead. Ensure the base is anhydrous. Minimize reaction time once the starting material is consumed. |
| Formation of Homo-coupled Byproduct (Ar-Ar) | Oxygen contamination leading to side reactions. | Improve the degassing procedure; maintain a positive inert gas pressure throughout the reaction. |
| Dehalogenation of Starting Material | Presence of a hydride source (e.g., from solvent degradation or amine base). | Ensure high-purity solvents. Avoid amine bases if this side reaction is observed.[4] |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.
-
Bases: Inorganic bases like K₂CO₃ can be irritating. Avoid inhalation of dust and skin contact.
-
Pressurized Systems: If using a sealed microwave vial, ensure it is not filled more than one-third of its volume and use a blast shield.
References
- Bellina, F., Falaschi, F. (2016). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Journal of Organic Chemistry, 71(15), 5743-5747. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Guillon, R., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic & Biomolecular Chemistry, 10(46), 9201-9205. Retrieved from [Link]
-
Feuillet, F. J. B., et al. (2008). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. ChemInform, 39(18). Retrieved from [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. Retrieved from [Link]
-
Al-Smadi, M., et al. (2007). Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. The Journal of Organic Chemistry, 72(20), 7650-7655. Retrieved from [Link]
-
Goud, E. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38054. Retrieved from [Link]
-
Snieckus, V., et al. (2009). Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. Organic Letters, 11(22), 5222-5225. Retrieved from [Link]
-
ResearchGate. (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from [Link]
-
ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Retrieved from [Link]
-
Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Retrieved from [Link]
-
ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]
-
ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
-
Molander, G. A., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Retrieved from [Link]
-
El-Faham, A., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(12), 14695-14710. Retrieved from [Link]
Sources
- 1. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate as a Versatile Pharmaceutical Intermediate
Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry, conferring a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability to bioactive molecules. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including but not limited to, potent inhibition of kinases, modulation of phosphodiesterases, and anti-cancer properties.[1][2] Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate emerges as a key building block for the synthesis of these complex pharmaceutical agents. Its strategic functionalization—a reactive bromine atom at the 5-position and an ethyl ester at the 2-position—provides two orthogonal handles for molecular elaboration, making it an invaluable intermediate for drug discovery and development professionals.
The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a diverse array of aryl, heteroaryl, and amino substituents, enabling the systematic exploration of the chemical space around the imidazo[1,2-a]pyrazine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates. The ethyl carboxylate group at the C2 position offers a site for further modification, such as amide bond formation, reduction to an alcohol, or hydrolysis to the corresponding carboxylic acid, providing another avenue for structure-activity relationship (SAR) studies.
This document serves as a comprehensive guide for researchers and scientists, providing detailed application notes and protocols for the effective utilization of this compound in pharmaceutical synthesis.
Chemical Profile
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 87597-27-1 | [3] |
| Molecular Formula | C₉H₈BrN₃O₂ | [3] |
| Molecular Weight | 270.08 g/mol | [4] |
| Appearance | Solid | [5] |
| Storage | Store at 2-8°C under an inert atmosphere. | [6] |
Core Applications in Pharmaceutical Synthesis: A Mechanistic Overview
The primary utility of this compound lies in its capacity to serve as a scaffold for the construction of more complex molecules through carbon-carbon and carbon-nitrogen bond-forming reactions. The electron-deficient nature of the pyrazine ring, further influenced by the fused imidazole, makes the C5-bromide an excellent substrate for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and vinyl-aryl structures. In the context of our intermediate, this reaction is pivotal for introducing diverse aromatic and heteroaromatic moieties at the 5-position, a common strategy in the design of kinase inhibitors. The general catalytic cycle is depicted below.
Caption: Generalized workflow for a Buchwald-Hartwig amination experiment.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system like dioxane/water is used, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-imidazo[1,2-a]pyrazine-2-carboxylate.
Example Application: Synthesis of Aurora Kinase Inhibitors
Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of cell division and are attractive targets for cancer therapy. [7]The synthesis of these inhibitors often involves a Suzuki coupling to introduce a substituted aryl group at the 5-position of the imidazo[1,2-a]pyrazine core.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Morpholinophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85 | Adapted from [8] |
| 2 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 100 | 78 | Adapted from [9] |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 91 | General procedure |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Reagent Addition: Add this compound and the amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (typically 90-110 °C). Stir the mixture for the required time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-imidazo[1,2-a]pyrazine-2-carboxylate derivative.
Example Application: Synthesis of IKK Inhibitors
Inhibitors of IκB kinase (IKK) are of interest for the treatment of inflammatory diseases. [10]The synthesis of imidazo[1,2-a]pyrazine-based IKK inhibitors can utilize a Buchwald-Hartwig amination to install a key amino side chain.
Troubleshooting and Optimization
-
Low Yields in Suzuki Coupling:
-
Catalyst deactivation: Ensure rigorous exclusion of oxygen. Use freshly degassed solvents.
-
Poor solubility: A co-solvent such as DMF or THF may be beneficial.
-
Inefficient transmetalation: The choice of base is critical; for less reactive boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.
-
-
Side Reactions in Buchwald-Hartwig Amination:
-
Hydrodehalogenation: This can occur if there is a source of hydrogen in the reaction. Ensure anhydrous conditions.
-
Homocoupling of the amine: This may be minimized by using a bulkier phosphine ligand.
-
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical research and development. Its dual functional handles allow for the efficient and modular synthesis of a wide range of complex molecules with significant therapeutic potential. The protocols and application notes provided herein offer a solid foundation for the successful implementation of this intermediate in drug discovery programs targeting a variety of diseases.
References
- Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Buchwald–Hartwig amin
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed.
- (PDF) Imidazo[1,2-a]pyrazines.
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato.
- Buchwald-Hartwig Amin
- Product information, 5-Bromo-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester. P&S Chemicals.
- Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids.
- ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxyl
- Ethyl 5-Bromoimidazo[1,2-A]Pyrazine-2-Carboxyl
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC - NIH.
- 87597-27-1|Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxyl
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed.
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
- Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells | Request PDF.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed.
Sources
- 1. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. This compound [myskinrecipes.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Search | BLDpharm [bldpharm.com]
- 8. Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective C3-Bromination of Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate using N-Bromosuccinimide
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Functionalization of this core is critical for modulating pharmacological properties. This application note provides a detailed experimental protocol for the regioselective bromination of ethyl imidazo[1,2-a]pyrazine-2-carboxylate at the C3 position. We will delve into the mechanistic rationale for the observed regioselectivity, provide a comprehensive, field-tested protocol, and address critical safety and handling considerations associated with the reagents.
Introduction and Scientific Rationale
The imidazo[1,2-a]pyrazine ring system is a cornerstone in the development of therapeutic agents, with derivatives showing promise as kinase inhibitors, antimicrobial agents, and compounds with activity on the central nervous system.[2][3][4] The introduction of a halogen, particularly bromine, at a specific position on the scaffold serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
The bromination of ethyl imidazo[1,2-a]pyrazine-2-carboxylate is an electrophilic aromatic substitution reaction. The choice of N-Bromosuccinimide (NBS) as the brominating agent is deliberate; it is a solid, crystalline material that is significantly easier and safer to handle than elemental bromine, while still serving as an effective source of an electrophilic bromine equivalent.[5]
The Causality of Regioselectivity
The inherent electronic properties of the imidazo[1,2-a]pyrazine bicycle dictate the position of electrophilic attack. The five-membered imidazole ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the electron-deficient six-membered pyrazine ring.[6]
Within the imidazole ring, substitution occurs preferentially at the C3 position over the C2 position. This regioselectivity can be rationalized by examining the stability of the cationic Wheland intermediates formed upon electrophilic attack.
-
Attack at C3: When the electrophile (Br+) attacks the C3 position, the resulting positive charge can be delocalized without disrupting the aromatic sextet of the adjacent pyrazine ring. This leads to a more stable intermediate.[7][8]
-
Attack at C2: Attack at the C2 position, which is already substituted with the carboxylate group, is sterically hindered and electronically less favorable. The resulting intermediate would be significantly less stable.[7][8]
This pronounced electronic preference allows for a highly controlled and regioselective synthesis of the 3-bromo derivative, which is crucial for predictable downstream functionalization.
Health and Safety (EHS) Overview
Trustworthiness in protocol design begins with safety. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
N-Bromosuccinimide (NBS):
-
Hazards: Oxidizer, harmful if swallowed, causes severe skin burns and eye damage.[9][10] Avoid formation and inhalation of dust.[11][12] Thermal decomposition can generate corrosive vapors.[10]
-
Handling: Wear nitrile gloves, a lab coat, and chemical safety goggles with a face shield.[11][13] Use only in a well-ventilated fume hood. Keep away from heat, sparks, and combustible materials.[9][12]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with copious amounts of water.[10] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[10][11] If inhaled, move the person to fresh air.[10]
-
-
Dimethylformamide (DMF):
-
Hazards: Harmful in contact with skin or if inhaled. Suspected of causing reproductive harm.
-
Handling: Use in a fume hood and wear appropriate gloves and eye protection.
-
-
Ethyl Acetate & Hexanes:
-
Hazards: Highly flammable liquids and vapors. May cause drowsiness or dizziness.
-
Handling: Keep away from ignition sources.[9] Ground/bond container and receiving equipment.
-
Experimental Protocol: C3-Bromination
This protocol details a self-validating system for the synthesis of ethyl 3-bromoimidazo[1,2-a]pyrazine-2-carboxylate.
Materials and Equipment
-
Reagents:
-
Ethyl imidazo[1,2-a]pyrazine-2-carboxylate
-
N-Bromosuccinimide (NBS), recrystallized if necessary[14]
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Septa and nitrogen/argon inlet
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl imidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq).
-
Dissolution: Under a nitrogen or argon atmosphere, add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Stir at room temperature until all the solid has dissolved.
-
Reagent Addition: In a single portion, add N-Bromosuccinimide (1.05 - 1.1 eq). Rationale: A slight excess of NBS ensures complete consumption of the starting material. Adding it in one portion is typical for this highly regioselective reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes. A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The product spot should be less polar (higher Rf) than the starting material. The reaction is typically complete within 1-3 hours.[6]
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir for 10-15 minutes. Causality: This step quenches any unreacted NBS and electrophilic bromine species, preventing further reactions during workup.[6]
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. The aqueous layer may appear cloudy. Add deionized water to clarify. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (to remove any acidic byproducts).
-
Brine (to facilitate the removal of water).[6]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield ethyl 3-bromoimidazo[1,2-a]pyrazine-2-carboxylate as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Data Presentation: Reaction Parameters
| Parameter | Value | Rationale |
| Substrate | Ethyl imidazo[1,2-a]pyrazine-2-carboxylate | 1.0 eq |
| Reagent | N-Bromosuccinimide (NBS) | 1.1 eq |
| Solvent | Anhydrous DMF | ~10 mL per mmol of substrate |
| Temperature | Room Temperature (~23 °C) | Sufficient for electrophilic substitution |
| Reaction Time | 1-3 hours | Monitor by TLC |
| Work-up Quench | Saturated aq. Na₂S₂O₃ | Neutralizes excess NBS |
| Expected Yield | 85-95% | Based on similar reported procedures[6] |
Visualizations
Experimental Workflow
Caption: Simplified mechanism for regioselective C3-bromination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient NBS. 2. Deactivated NBS (hydrolyzed). | 1. Add an additional portion (0.1 eq) of NBS and monitor. 2. Use freshly opened or recrystallized NBS. |
| Low Yield | 1. Product loss during aqueous work-up. 2. Inefficient extraction. | 1. Ensure pH of aqueous layer is neutral or slightly basic before extraction. 2. Increase the number of extractions (e.g., to 4-5 times). |
| Formation of Di-bromo Product | 1. Excess NBS used. 2. Extended reaction time. | 1. Use NBS sparingly (1.05 eq is often sufficient). 2. Stop the reaction as soon as the starting material is consumed per TLC analysis. |
| Difficult Purification | Co-elution of product and succinimide byproduct. | Wash the combined organic layers thoroughly with water and brine during work-up to remove most of the water-soluble succinimide before chromatography. |
References
-
Safety Data Sheet: N-Bromosuccinimide. (2024). ChemScience. [Link]
-
orthocresol. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]
-
Safety Data Sheet: N-Bromosuccinimide. (2024). Carl ROTH. [Link]
-
N-BROMOSUCCINIMIDE EXTRA PURE MSDS. (2016). Loba Chemie. [Link]
-
Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. (2017). Reddit. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. [Link]
-
Jones, K., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 24(15), 3343-3348. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2019). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of imidazo[1,2-a]pyrazine Derivatives With Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties. (1985). Journal of Medicinal Chemistry. [Link]
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2021). ResearchGate. [Link]
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. lobachemie.com [lobachemie.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. chemscience.com [chemscience.com]
- 14. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
The Strategic Role of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Kinase Inhibition
The imidazo[1,2-a]pyrazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This nitrogen-rich bicyclic system serves as a rigid and tunable platform for the design of potent and selective kinase inhibitors. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.
The strategic importance of the imidazo[1,2-a]pyrazine scaffold lies in its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature exploited in the design of competitive inhibitors. Derivatives of this core have demonstrated potent inhibitory activity against a range of critical oncogenic kinases, including Phosphoinositide 3-kinases (PI3K), Aurora kinases, and I-kappa B kinase (IKK).[1][2][3]
Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate is a key functionalized intermediate that enables the efficient construction of diverse libraries of kinase inhibitors. The bromine atom at the C5 position and the ethyl ester at the C2 position provide orthogonal handles for sequential, site-selective modifications through modern cross-coupling methodologies. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this versatile building block in the synthesis of kinase inhibitors, with a focus on the synthesis of PI3K and Aurora kinase inhibitor precursors.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is one of the most common molecular alterations in human cancers.[4] Consequently, the development of inhibitors targeting key nodes in this pathway, such as PI3K and mTOR, is a major focus of oncology drug discovery. The imidazo[1,2-a]pyrazine scaffold has been successfully employed in the development of potent PI3K inhibitors.
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is a critical first step. A robust and scalable synthesis is paramount for its use in drug discovery campaigns. The following protocol is adapted from established literature procedures for the synthesis of the imidazo[1,2-a]pyrazine core.[2]
Figure 2: Synthetic workflow for the core intermediate.
Protocol 1: Synthesis of this compound
Materials:
-
2-Aminopyrazine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Bromination of 2-Aminopyrazine:
-
To a solution of 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-dibromo-2-aminopyrazine.
-
-
Cyclization to form the Imidazo[1,2-a]pyrazine Core:
-
To a solution of the crude 3,5-dibromo-2-aminopyrazine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (3.0 eq) and ethyl bromopyruvate (1.2 eq).
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude product will be a mixture of regioisomers.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired product, this compound. The regiochemistry should be confirmed by 2D NMR techniques (NOESY/ROESY).
-
Causality and Experimental Choices:
-
The use of NBS allows for the selective bromination of the electron-rich pyrazine ring.
-
The condensation reaction with ethyl bromopyruvate is a classic Hantzsch-type synthesis to form the imidazole ring fused to the pyrazine. Sodium bicarbonate acts as a base to facilitate the cyclization.
-
The purification is crucial to separate the desired C5-bromo regioisomer from other potential products.
Application in Kinase Inhibitor Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position of this compound is strategically placed for diversification using palladium-catalyzed cross-coupling reactions. The two most powerful and widely used reactions in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a versatile method for installing a wide range of aryl or heteroaryl groups at the C5 position.[5] These groups can be tailored to occupy specific pockets within the kinase active site, enhancing potency and selectivity.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromoheterocycles
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 85-95 | [6] |
| 2 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | DMF | 100 | 8 | 80-90 | [7] |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 16 | >90 | General |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial, inert atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-imidazo[1,2-a]pyrazine-2-carboxylate.
Buchwald-Hartwig Amination: Introducing Amino-Substituents
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the introduction of various primary and secondary amines at the C5 position.[8] This is particularly useful for installing groups that can act as hydrogen bond donors or acceptors, or to modulate the physicochemical properties of the final inhibitor.
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromoheterocycles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 12-18 | 70-85 | [7] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Dioxane | 100 | 8-12 | 75-90 | General |
| 3 | 4-Morpholinoaniline | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2.5) | t-BuOH | 100 | 16 | >80 | [2] |
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction vial, inert atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, base, and this compound to a dry Schlenk flask.
-
Reagent Addition: Add the degassed solvent, followed by the amine.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (typically 90-120 °C) with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-imidazo[1,2-a]pyrazine-2-carboxylate.
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its strategic functionalization allows for the efficient exploration of chemical space around the privileged imidazo[1,2-a]pyrazine scaffold. The protocols outlined in this application note, based on robust and well-established palladium-catalyzed cross-coupling reactions, provide a clear pathway for researchers to synthesize novel and potent kinase inhibitors targeting critical signaling pathways in diseases such as cancer. The ability to systematically modify the C5 position through Suzuki-Miyaura and Buchwald-Hartwig reactions enables the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties, accelerating the drug discovery process.
References
-
Bavetsias, V., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
-
Martínez González, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1874-1878. [Link]
-
Cassar, S., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 1137-1146. [Link]
-
Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]
-
Segodi, R.S. & Nxumalo, W. (2024). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo. [Link]
-
Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2024, January 1). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Ahmad, G., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7385. [Link]
-
Mernyák, E., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 2116-2122. [Link]
-
Knight, T., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters, 27(11), 2413-2417. [Link]
-
Li, C., et al. (2022). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 238, 114488. [Link]
-
Wikipedia contributors. (2023, December 26). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Investigating Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate as a Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] This structural motif is of particular interest in the development of novel therapeutics targeting inflammatory pathways. Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate is a derivative of this core structure, and while its specific biological activities are not yet extensively documented, its chemical structure suggests potential as a modulator of key inflammatory signaling cascades.
Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A pivotal signaling pathway implicated in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[3] The activation of NF-κB leads to the transcription of a host of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Consequently, inhibitors of the NF-κB pathway are highly sought after as potential anti-inflammatory drugs. Several studies have highlighted imidazo[1,2-a]pyrazine derivatives as potential inhibitors of IκB kinase (IKK), a critical upstream kinase in the NF-κB signaling cascade.[4]
This document provides a comprehensive guide for researchers to investigate the anti-inflammatory potential of this compound. It outlines a hypothesized mechanism of action centered on the inhibition of the NF-κB pathway and provides detailed protocols for in vitro and in vivo assays to validate this hypothesis and characterize the compound's anti-inflammatory efficacy.
Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
We hypothesize that this compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This pathway is a central regulator of inflammation. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.
Our hypothesis is that this compound acts as an inhibitor of IKKβ, the key catalytic subunit of the IKK complex. By inhibiting IKKβ, the compound would prevent the phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Sources
- 1. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazine Derivatives
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including as antibacterial, anti-inflammatory, and anticancer agents.[2][3] Notably, this core structure is present in numerous kinase inhibitors and other targeted therapeutics, making its efficient synthesis a critical aspect of modern drug discovery.[1]
Traditional methods for the synthesis of these compounds often involve multi-step procedures, harsh reaction conditions, and long reaction times.[4] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of such heterocyclic systems.[5] Microwave irradiation offers a powerful and efficient means of heating, leading to dramatic reductions in reaction times, increased product yields, and often, enhanced purity.[6] This technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents.[7]
These application notes provide a comprehensive guide to the microwave-assisted synthesis of imidazo[1,2-a]pyrazine derivatives. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and offer insights into the optimization of these reactions for researchers, scientists, and drug development professionals.
The Power of Microwave Heating in Heterocyclic Synthesis
Microwave energy accelerates chemical reactions through a unique heating mechanism. Unlike conventional heating, where heat is transferred through conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[6] This volumetric and uniform heating minimizes thermal gradients and hot spots, leading to more reproducible and efficient reactions. The primary advantages of MAOS in the context of imidazo[1,2-a]pyrazine synthesis include:
-
Rapid Reaction Times: Reactions that typically take hours or even days under conventional heating can often be completed in minutes.[8]
-
Higher Yields: The efficient energy transfer and precise temperature control often lead to higher conversions and yields of the desired product.[9]
-
Improved Purity: The reduction in reaction time and lower overall thermal stress can minimize the formation of byproducts, simplifying purification.
-
Green Chemistry: MAOS often requires less solvent and energy, contributing to more sustainable synthetic practices.[7]
Key Synthetic Strategies for Imidazo[1,2-a]pyrazine Scaffolds
Several synthetic routes to imidazo[1,2-a]pyrazines can be effectively accelerated using microwave irradiation. The most prominent among these are multicomponent reactions and classical condensation/cyclization reactions.
The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]azines.[10] This reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.[10][11]
Reaction Mechanism:
The GBB reaction proceeds through a series of well-defined steps:
-
Imine Formation: The aminopyrazine and aldehyde condense to form a Schiff base (imine).
-
Nitrile Ylide Formation: The isocyanide undergoes α-addition to the activated imine, forming a nitrile ylide intermediate.
-
Cyclization: An intramolecular [4+1] cycloaddition occurs, where the lone pair of the pyrazine nitrogen attacks the nitrile carbon, leading to the formation of the five-membered imidazole ring.
-
Aromatization: A final proton transfer step results in the stable, aromatic imidazo[1,2-a]pyrazine product.
Figure 1: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.
Protocol 1: Microwave-Assisted GBB Synthesis of 3-Aminoimidazo[1,2-a]pyrazines
This protocol is adapted from a procedure described for the synthesis of related 3-aminoimidazo[1,2-a]pyridine/pyrazine libraries.[8]
Materials:
-
2-Aminopyrazine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.1 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Dichloromethane (DCM) / Methanol (MeOH) (3:1, 4 mL)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol), the desired aldehyde (1.0 mmol), and scandium(III) triflate (10 mol%).
-
Add 4 mL of a 3:1 mixture of DCM and MeOH.
-
Add the isocyanide (1.1 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates from the reaction mixture upon cooling. If so, filter the solid, wash with cold methanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Data Presentation: Scope of the GBB Reaction
| Entry | 2-Aminopyrazine | Aldehyde | Isocyanide | Conditions | Yield (%) | Reference |
| 1 | 2-Aminopyrazine | Benzaldehyde | Cyclohexyl isocyanide | 150 °C, 10 min | 85 | [8] |
| 2 | 2-Aminopyrazine | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 150 °C, 10 min | 92 | [8] |
| 3 | 2-Aminopyrazine | 2-Naphthaldehyde | Benzyl isocyanide | 150 °C, 15 min | 78 | [8] |
Condensation and Cyclization of Aminopyrazines with α-Haloketones
A classic and reliable method for the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine with an α-haloketone, followed by intramolecular cyclization.[7] Microwave irradiation significantly accelerates this process, often leading to a catalyst-free and environmentally friendly procedure.[7]
Reaction Mechanism:
-
N-Alkylation: The amino group of the 2-aminopyrazine acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an N-alkylated intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrazine ring then attacks the carbonyl carbon of the ketone, leading to a cyclized intermediate.
-
Dehydration: Elimination of a molecule of water results in the formation of the aromatic imidazo[1,2-a]pyrazine ring system.
Figure 2: Mechanism of condensation and cyclization of 2-aminopyrazines with α-haloketones.
Protocol 2: Catalyst-Free Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazines
This protocol is based on a green chemistry approach utilizing a water-isopropanol solvent system.[7]
Materials:
-
Substituted 2-aminopyrazine (1.0 mmol)
-
α-Bromoketone (1.1 mmol)
-
Water (H₂O) / Isopropanol (IPA) (1:1, 4 mL)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted 2-aminopyrazine (1.0 mmol) and the α-bromoketone (1.1 mmol).
-
Add 4 mL of a 1:1 mixture of water and isopropanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 20-30 minutes.
-
After completion, cool the reaction vial to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product remains in solution, extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation: Scope of the Condensation/Cyclization Reaction
| Entry | 2-Aminopyrazine | α-Bromoketone | Conditions | Yield (%) | Reference |
| 1 | 2-Aminopyrazine | 2-Bromoacetophenone | 120 °C, 20 min | 95 | [7] |
| 2 | 2-Amino-5-methylpyrazine | 2-Bromo-4'-chloroacetophenone | 120 °C, 25 min | 92 | [7] |
| 3 | 2-Aminopyrazine | 2-Bromo-4'-methoxyacetophenone | 120 °C, 20 min | 96 | [7] |
Experimental Workflow and Purification
A typical workflow for the microwave-assisted synthesis and purification of imidazo[1,2-a]pyrazine derivatives is outlined below.
Figure 3: General experimental workflow for microwave-assisted synthesis.
Purification and Characterization:
-
Work-up: The work-up procedure will vary depending on the specific reaction and the properties of the product. For products that precipitate, simple filtration may be sufficient. For soluble products, a standard aqueous work-up followed by extraction with an organic solvent is common.
-
Purification: Column chromatography on silica gel is the most common method for purifying imidazo[1,2-a]pyrazine derivatives. The choice of eluent will depend on the polarity of the compound.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Check the quality of reagents. |
| Decomposition of product | Decrease reaction temperature or time. | |
| Formation of Byproducts | Side reactions | Optimize reaction temperature and time. Consider a different catalyst or solvent system. |
| Difficulty in Purification | Product has similar polarity to starting materials or byproducts | Optimize the chromatographic conditions (different solvent system or gradient). Consider recrystallization. |
Conclusion and Future Outlook
Microwave-assisted synthesis has emerged as a powerful and indispensable tool for the rapid and efficient construction of imidazo[1,2-a]pyrazine derivatives. The protocols and insights provided in these application notes offer a solid foundation for researchers to explore the synthesis of novel analogs for drug discovery and materials science applications. The continued development of new microwave-assisted methodologies, including flow chemistry approaches, promises to further enhance our ability to synthesize these valuable heterocyclic compounds in a sustainable and efficient manner.
References
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637.
-
Chaskar, A. C., et al. (2022). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Journal of Chemical and Pharmaceutical Research, 14(3), 1-8.
-
Mishra, A., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987.
-
Kumar, A., et al. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 19(30), 6549-6571.
-
Zhang, W., et al. (2005). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. The Journal of organic chemistry, 70(25), 10129–10137.
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005.
-
Reddy, T. R., et al. (2018). Efficient Access to Imidazo[1,2- a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ChemistrySelect, 3(10), 2821-2826.
-
Groebke, K., Blackburn, C., & Bienaymé, H. (1998). The Reaction of 2-Aminoazines with Aldehydes and Isocyanides. A New Class of Three-Component Reactions for the Synthesis of Imidazo[1,2-a]azines. Synlett, 1998(S1), 641-643.
-
Guzman, E. A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(16), 4983.
-
Shaveta, et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc., 13(10), 378-386.
-
Ermolat'ev, D. S., et al. (2009). Microwave-assisted synthesis of substituted 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines. Tetrahedron Letters, 50(43), 5949-5952.
-
Maldonado, R. A., et al. (2022). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Journal of Heterocyclic Chemistry, 59(5), 896-908.
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). The Groebke-Blackburn-Bienaymé Reaction. Current opinion in chemical biology, 14(3), 347–361.
-
Kumar, M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36563-36573.
-
de Witte, W., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(29-30), 4693-4712.
-
Ortega, M. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 4(3), 856-868.
-
Lee, S. H., et al. (2016). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Organic & Biomolecular Chemistry, 14(3), 963-970.
-
Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1475-1478.
-
Kumar, M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36563-36573.
-
Li, Y., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European journal of medicinal chemistry, 239, 114520.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Efficient Access to Imidazo[1,2- a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Application Notes: A Green & Efficient One-Pot Synthesis of Imidazo[1,2-a]pyrazine Derivatives Using Iodine Catalysis
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. This nitrogen bridgehead heterocycle forms the core of numerous compounds exhibiting a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4] Its derivatives have been identified as potent inhibitors of key biological targets such as various kinases and proteases, underscoring their therapeutic potential.[4][5][6]
Traditionally, the synthesis of these valuable scaffolds has often involved multi-step procedures, harsh reaction conditions, or the use of expensive and potentially toxic transition-metal catalysts.[7][8] Such methods can suffer from drawbacks like low yields, poor atom economy, and the need for extensive purification, hindering rapid library synthesis and drug discovery efforts.
This application note details a modern, efficient, and environmentally benign approach: a one-pot, three-component synthesis of imidazo[1,2-a]pyrazine derivatives catalyzed by molecular iodine. This method stands out for its operational simplicity, cost-effectiveness, and adherence to the principles of green chemistry.[7][9]
The Causality of Catalyst Choice: Why Molecular Iodine?
In the pursuit of sustainable chemical synthesis, the choice of catalyst is paramount. Molecular iodine (I₂) has emerged as a powerful and "green" alternative to conventional metal-based catalysts for numerous organic transformations.[10][11]
Key Advantages of Iodine Catalysis:
-
Mild Lewis Acidity: Iodine functions as an effective mild Lewis acid, capable of activating substrates without requiring harsh conditions.[12][13] This property is crucial for facilitating multicomponent reactions where multiple bonds are formed in a single operation.[14][15]
-
Environmentally Benign: As a non-metallic, readily available, and low-toxicity element, iodine presents a significant environmental advantage over heavy metals like palladium or copper, which can leave toxic residues in the final product.[10][11][12]
-
Cost-Effectiveness: Iodine is an inexpensive and abundant reagent, making this synthetic route economically viable for both academic research and industrial-scale production.[7][9]
-
High Atom Economy: One-pot, multicomponent reactions inherently maximize atom economy by incorporating most or all atoms from the starting materials into the final product, minimizing waste.[16] This iodine-catalyzed protocol exemplifies this principle.[9]
By replacing transition metals with iodine, we not only simplify the reaction setup but also align the synthesis with modern standards of green and sustainable chemistry.[17][18]
Plausible Reaction Mechanism
The one-pot synthesis proceeds via a sequential condensation and cycloaddition cascade. The role of iodine is critical in activating the initial intermediate towards nucleophilic attack. Based on extensive studies, the following mechanism is proposed for the reaction between a 2-aminopyrazine, an aryl aldehyde, and an isocyanide.[7][9]
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of 2-aminopyrazine with an aryl aldehyde to form an imine intermediate (Schiff base).
-
Lewis Acid Activation: The molecular iodine catalyst activates the imine, increasing its electrophilicity.
-
Nucleophilic Attack: The activated imine undergoes a nucleophilic attack from the isocyanide, forming a nitrilium ion intermediate.
-
[4+1] Cycloaddition: This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazine ring attacks the electrophilic carbon of the nitrilium ion. This key [4+1] cycloaddition step constructs the fused imidazole ring system.
-
Aromatization: A final proton transfer or tautomerization step results in the stable, aromatic imidazo[1,2-a]pyrazine product.
The entire sequence occurs in a single reaction vessel, avoiding the need to isolate intermediates and thereby increasing overall efficiency.
Experimental Protocol & Workflow
This protocol provides a self-validating system for the synthesis of a representative imidazo[1,2-a]pyrazine derivative. The successful formation of a precipitate which can be easily isolated serves as an initial validation of the reaction's progress.
Materials and Equipment
-
Reagents: 2-Aminopyrazine (98%+), Substituted Aryl Aldehyde (e.g., 4-Nitrobenzaldehyde, 99%+), tert-Butyl Isocyanide (98%+), Molecular Iodine (99.8%+), Ethanol (Absolute).
-
Equipment: Round-bottom flask (50 mL), magnetic stirrer and stir bar, standard laboratory glassware, Buchner funnel and filtration apparatus.
Detailed Step-by-Step Procedure
-
Reactant Preparation: To a 50 mL round-bottom flask, add 2-aminopyrazine (1.0 mmol, 1.0 eq.).
-
Solvent Addition: Add absolute ethanol (10 mL) to the flask and stir the mixture at room temperature until the solid is fully dissolved.
-
Aldehyde Addition: Add the selected aryl aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol, 1.0 eq.) to the solution.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol, 1.0 eq.) to the reaction mixture.
-
Catalyst Introduction: Add molecular iodine (0.05 mmol, 5 mol%) to the flask. The solution may change color upon addition of the catalyst.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. A precipitate of the pure product often forms during this time.[9]
-
Product Isolation: Once the reaction is complete (as indicated by TLC), collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any residual impurities.
-
Drying: Dry the purified product under vacuum to obtain the final imidazo[1,2-a]pyrazine derivative. No further purification, such as column chromatography, is typically required.[9]
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Substrate Scope & Optimization Data
The iodine-catalyzed methodology demonstrates a broad substrate scope, tolerating a variety of electronically diverse aryl aldehydes. The reaction consistently provides good to excellent yields, highlighting its robustness.
| Entry | Aryl Aldehyde (Ar) | Product | Yield (%)[7] |
| 1 | 4-Nitrobenzaldehyde | N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine | 92 |
| 2 | 4-Chlorobenzaldehyde | N-(tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-amine | 89 |
| 3 | 4-Bromobenzaldehyde | N-(tert-butyl)-2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-amine | 90 |
| 4 | Benzaldehyde | N-(tert-butyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine | 85 |
| 5 | 4-Methylbenzaldehyde | N-(tert-butyl)-2-(p-tolyl)imidazo[1,2-a]pyrazin-3-amine | 86 |
| 6 | 4-Methoxybenzaldehyde | N-(tert-butyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine | 88 |
Optimization Insights:
-
Catalyst Loading: A catalyst loading of 5 mol% of iodine was found to be optimal, providing excellent yields. Increasing the amount to 10 mol% did not significantly improve the yield. The reaction does not proceed in the absence of the iodine catalyst.[7][9]
-
Solvent Choice: While various solvents were tested, ethanol proved to be the ideal medium, facilitating high yields and often allowing for product precipitation, which greatly simplifies purification.[7][9]
Troubleshooting Guide
While the protocol is robust, minor issues can arise. This guide provides solutions to common challenges.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Impurity of starting materials.- Incorrect solvent used.- Omission of the iodine catalyst. | - Ensure high purity of 2-aminopyrazine and the aldehyde.- Use absolute ethanol as the solvent.- Verify that the 5 mol% iodine catalyst was added.[9][19] |
| Slow Reaction Rate | - Low ambient temperature.- Inefficient stirring. | - Ensure the reaction is run at a standard room temperature (20-25 °C).- Use a suitable magnetic stir bar and ensure vigorous stirring to maintain a homogeneous mixture. |
| Product Does Not Precipitate | - The specific derivative has higher solubility in ethanol.- Reaction is not fully complete. | - If the reaction is complete by TLC, try adding the reaction mixture to an equal volume of cold water to induce precipitation.- If precipitation fails, perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate), followed by column chromatography. |
Conclusion
The one-pot, three-component synthesis of imidazo[1,2-a]pyrazine derivatives using molecular iodine as a catalyst is a highly efficient, cost-effective, and environmentally friendly method.[7] Its operational simplicity, mild reaction conditions (room temperature), short reaction times, and often purification-free workup make it an exceptionally valuable tool for medicinal chemists and drug development professionals.[7][9] This protocol provides a reliable and scalable route to access diverse libraries of this important heterocyclic scaffold, accelerating the discovery of new therapeutic agents.
References
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link]
-
Tekale, S. U., et al. (2021). Revisiting applications of molecular iodine in organic synthesis. New Journal of Chemistry. Available at: [Link]
-
Liu, J., et al. (2016). Iodine/Copper Iodide-Mediated C-H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines. Organic Chemistry Portal. Available at: [Link]
-
Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
Bobbili, K. K., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available at: [Link]
-
Zhdankin, V. V. (2014). Iodine catalysis: A green alternative to transition metals in organic chemistry and technology. ResearchGate. Available at: [Link]
-
Industrial Applications of Iodine: Catalysis, Dyes, and Beyond. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Kumar, D. & Singh, B. (2016). Molecular Iodine: An Efficient and Versatile Reagent for Organic Synthesis. ResearchGate. Available at: [Link]
-
Galluzzo, M. & Powers, D. C. (2020). Exploring Green Chemistry with Aerobic Hypervalent Iodine Catalysis. ResearchGate. Available at: [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. Available at: [Link]
-
Singh, F. V. & Shetgaonkar, S. E. (2022). Progress in organocatalysis with hypervalent iodine catalysts. RSC Publishing. Available at: [Link]
-
Li, J. (2006). Application of iodine as an effective catalyst to organic synthesis. ResearchGate. Available at: [Link]
-
Enguehard-Gueiffier, C. & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. PubMed. Available at: [Link]
-
Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC - NIH. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Li, X., et al. (2024). Lewis Acid-Driven Multicomponent Reactions Enable 2-Alkyl Chromanones with Anticancer Activities. PubMed. Available at: [Link]
-
Gulea, M. & Gulea, A. (2017). Silver and gold-catalyzed multicomponent reactions. Beilstein Journals. Available at: [Link]
-
Li, X., et al. (2024). Lewis Acid-Driven Multicomponent Reactions Enable 2-Alkyl Chromanones with Anticancer Activities. ResearchGate. Available at: [Link]
-
Mukherjee, N. & Chatterjee, T. (2021). Iodine-catalyzed, highly atom-economic synthesis of 9-sulfenylphenanthrenes and polycyclic heteroaromatics in water. Green Chemistry (RSC Publishing). Available at: [Link]
-
Wu, J., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. National Institutes of Health. Available at: [Link]
-
Sherwood, J. (2013). Iodine catalysis in diarylsulphide synthesis. RSC Blogs. Available at: [Link]
-
Wang, W., et al. (2017). Multicomponent reaction through cooperative trio catalysis incorporating enamine, Brønsted acid and metal Lewis acid catalysis: a concise route to access chromans. RSC Publishing. Available at: [Link]
-
Li, X., et al. (2024). Lewis Acid-Driven Multicomponent Reactions Enable 2-Alkyl Chromanones with Anticancer Activities. ACS Publications. Available at: [Link]
-
Lee, C.-J., et al. (2023). A recyclable aryl iodine catalyst library with a tunable chiral pocket for diverse asymmetric oxidative transformations. Green Chemistry. Available at: [Link]
-
Bobbili, K. K., et al. (2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals. Available at: [Link]
-
Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Cilibrizzi, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. Available at: [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, R., et al. (2021). Hypervalent iodine mediated synthesis of imidazo[1,2-a]pyridine ethers: consecutive methylene linkage and insertion of ethylene glycol. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. 960化工网. Available at: [Link]
-
Krishnamoorthy, R., et al. (2023). (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. ResearchGate. Available at: [Link]
-
Chen, K., et al. (2022). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. PMC - NIH. Available at: [Link]
-
G. P. Ellis & R. T. Jones. (1974). Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. Revisiting applications of molecular iodine in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Silver and gold-catalyzed multicomponent reactions [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Iodine-catalyzed, highly atom-economic synthesis of 9-sulfenylphenanthrenes and polycyclic heteroaromatics in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. homepage.zjut.edu.cn [homepage.zjut.edu.cn]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthesis and improve your yield of this valuable compound.
Introduction to the Synthesis
This compound is a key building block in medicinal chemistry. Its synthesis is primarily achieved through two main routes:
-
Cyclocondensation: The reaction of 2-amino-5-bromopyrazine with an ethyl 3-halo-2-oxopropionate, such as ethyl bromopyruvate. This is a common and direct approach to forming the imidazopyrazine core.
-
Electrophilic Bromination: The direct bromination of the ethyl imidazo[1,2-a]pyrazine-2-carboxylate scaffold. This method is effective if the precursor is readily available.
This guide will cover both methodologies, addressing potential issues and providing solutions to enhance your synthetic success.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound.
Q1: My cyclocondensation reaction of 2-amino-5-bromopyrazine with ethyl bromopyruvate is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in this cyclocondensation are a common challenge and can often be attributed to several factors:
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Sub-optimal Reaction Conditions: The choice of solvent and base, as well as the reaction temperature, are critical.
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Purity of Starting Materials: Impurities in either 2-amino-5-bromopyrazine or ethyl bromopyruvate can lead to side reactions.
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Solvent: While polar aprotic solvents like DMF or acetonitrile are often used, consider exploring less polar options like dioxane or toluene, which can sometimes minimize side reactions, albeit potentially requiring higher temperatures and longer reaction times.
-
Base: The choice and amount of base are crucial. A weak inorganic base like sodium bicarbonate is often a good starting point. Stronger bases may lead to decomposition or undesired side reactions. A systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, or organic bases like triethylamine) can be beneficial.
-
Temperature: A stepwise increase in reaction temperature, for example from room temperature up to reflux, should be explored while monitoring the reaction progress by TLC or LC-MS.
-
-
Ensure Purity of Starting Materials:
-
2-amino-5-bromopyrazine: Ensure your starting material is pure and free from any residual reagents from its synthesis (e.g., excess brominating agents). Recrystallization or column chromatography of the starting material may be necessary.
-
Ethyl bromopyruvate: This reagent can degrade over time. It is advisable to use freshly distilled or purchased material. Check for the presence of acidic impurities which can affect the reaction.
-
-
Minimize Side Reactions:
-
Dimerization: Under certain conditions, self-condensation of the starting materials or products can occur. Using dilute reaction conditions can sometimes mitigate this.
-
Alternative Cyclization Pathways: Depending on the reaction conditions, alternative cyclization pathways may become accessible, leading to isomeric impurities. Careful control of temperature and the rate of addition of reagents can help to control regioselectivity.
-
| Parameter | Recommendation | Rationale |
| Solvent | Start with a polar aprotic solvent like DMF or acetonitrile. Consider dioxane for cleaner reactions. | Solubilizes reactants and influences reaction kinetics. Less polar solvents can reduce side reactions. |
| Base | Use a mild inorganic base such as NaHCO₃ or K₂CO₃. | Neutralizes the HBr formed during the reaction without promoting significant side reactions. |
| Temperature | Begin at room temperature and gradually increase to reflux, monitoring by TLC. | Optimizes the reaction rate while minimizing decomposition. |
| Reagent Purity | Use high-purity 2-amino-5-bromopyrazine and freshly distilled ethyl bromopyruvate. | Impurities are a common source of low yields and byproducts. |
Q2: I am attempting the electrophilic bromination of ethyl imidazo[1,2-a]pyrazine-2-carboxylate and observing multiple products and a low yield of the desired 5-bromo isomer. How can I improve the regioselectivity and yield?
A2: Achieving high regioselectivity in the bromination of the imidazo[1,2-a]pyrazine core can be challenging. The formation of multiple brominated species and other side products is a known issue.
Troubleshooting Steps:
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS) is often the reagent of choice for selective bromination of such heterocyclic systems. Using elemental bromine (Br₂) can be less selective and lead to over-bromination.
-
-
Solvent Effects:
-
The reaction solvent can significantly influence the regioselectivity. A non-polar solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) is often a good starting point. Polar solvents might enhance the reactivity of the system, leading to less selective reactions.
-
-
Temperature Control:
-
Perform the reaction at a low temperature, starting at 0°C or even lower, and slowly allowing it to warm to room temperature. This can help to control the reaction rate and improve selectivity.
-
-
Reaction Time:
-
Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times can lead to the formation of di-brominated and other byproducts. Quench the reaction as soon as the starting material is consumed.
-
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use N-Bromosuccinimide (NBS). | NBS is a milder and more selective brominating agent compared to Br₂, reducing the risk of over-bromination. |
| Solvent | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃). | Non-polar solvents can help to control the reactivity and improve the regioselectivity of the bromination. |
| Temperature | Start at 0°C and slowly warm to room temperature. | Lower temperatures slow down the reaction, allowing for better kinetic control and selectivity. |
| Monitoring | Closely monitor by TLC or LC-MS and quench promptly. | Prevents the formation of multiple brominated byproducts due to extended reaction times. |
Q3: My purification of this compound by column chromatography is difficult, and the product is not pure. What can I do?
A3: Purification of this compound can be challenging due to the presence of closely related impurities.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: A systematic evaluation of the eluent system is crucial. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate. A shallow gradient can improve separation.
-
Silica Gel: Ensure you are using an appropriate amount of high-quality silica gel. A higher ratio of silica to crude product can enhance separation.
-
-
Recrystallization:
-
If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
-
-
Aqueous Work-up:
-
Before chromatography, a thorough aqueous work-up can remove many impurities. Washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic impurities, and a brine wash can help to remove water-soluble impurities.
-
Experimental Protocols
Protocol 1: Cyclocondensation of 2-amino-5-bromopyrazine with Ethyl Bromopyruvate
Caption: Cyclocondensation reaction workflow.
Step-by-Step Procedure:
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To a solution of 2-amino-5-bromopyrazine (1.0 eq) in anhydrous DMF, add sodium bicarbonate (2.0 eq).
-
To this suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient).
Protocol 2: Electrophilic Bromination of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate
Caption: Electrophilic bromination workflow.
Step-by-Step Procedure:
-
Dissolve ethyl imidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Understanding the Reaction Mechanisms
Cyclocondensation Mechanism:
The reaction proceeds via an initial SN2 reaction where the more nucleophilic ring nitrogen of 2-amino-5-bromopyrazine attacks the α-carbon of ethyl bromopyruvate, displacing the bromide. This is followed by an intramolecular cyclization of the exocyclic amino group onto the ketone, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system.
Caption: Simplified cyclocondensation mechanism.
Electrophilic Bromination Mechanism:
This reaction is a typical electrophilic aromatic substitution. The imidazo[1,2-a]pyrazine ring is electron-rich and susceptible to electrophilic attack. The bromine atom from NBS, activated by a trace amount of acid or light, acts as the electrophile and attacks the electron-rich 5-position of the heterocyclic core.
References
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Journal of Medicinal Chemistry, 1985 , 28 (8), 1054–1066. [Link]
-
Spitzer, W. A., et al. "Synthesis of imidazo[1,2-a]pyrazine Derivatives With Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties." Journal of Medicinal Chemistry, 1985 , 28(8), 1054-1066. [Link]
-
El Qami, A., et al. "Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents." European Journal of Organic Chemistry, 2021 , 2021(22), 3143-3151. [Link]
-
LookChem. "Imidazo[1,2-a]pyrazine-2-carboxylic acid, 5-bromo-, ethyl ester." [Link]
Technical Support Center: Purification of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The following information is presented in a question-and-answer format to directly address specific issues you may face in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when purifying this compound?
A1: The impurity profile of your product is highly dependent on the synthetic route employed. A common method for synthesizing this compound involves the bromination of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate.[1] Based on this, you can anticipate the following impurities:
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Unreacted Starting Material: Incomplete bromination can lead to the presence of the starting material, Ethyl imidazo[1,2-a]pyrazine-2-carboxylate.
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Over-brominated Species: The imidazo[1,2-a]pyrazine ring system can undergo further bromination to yield di-bromo or even tri-bromo derivatives.[2]
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Hydrolyzed Product: The ethyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, which would result in the formation of 5-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.
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Reagent Residues: Depending on the specific reagents used in the synthesis, you may find residual catalysts or byproducts that are difficult to remove. For instance, if urotropin is used in a related synthesis, it has been reported to be a difficult impurity to remove from the final product.[3]
Q2: My purified product has a persistent yellow or brownish color. What could be the cause?
A2: A persistent color in your purified product often indicates the presence of colored impurities. These could be highly conjugated byproducts formed during the synthesis or degradation products. Over-brominated species or certain polymeric materials can be colored. It is also possible that trace amounts of reagents or their decomposition products are the source of the color.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of your compound, it is recommended to store it under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] This helps to prevent degradation that may be caused by exposure to air, moisture, or light.
Troubleshooting Guides
This section provides detailed troubleshooting for common purification techniques.
Recrystallization
Problem 1: I am having difficulty finding a suitable single solvent for recrystallization.
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Causality: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For a molecule with the polarity of this compound, finding a single solvent with this ideal property can be challenging.
-
Solution:
-
Solvent Screening: Systematically test a range of solvents with varying polarities. Start with common solvents like ethyl acetate, ethanol, methanol, and isopropanol.
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Solvent Pairs: If a single solvent is not effective, use a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe persistent turbidity. Allow the solution to cool slowly. Common solvent pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.
-
Problem 2: My product oils out during recrystallization instead of forming crystals.
-
Causality: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has a chance to form an ordered crystal lattice. This can be due to a high concentration of impurities or cooling the solution too quickly.
-
Solution:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., a refrigerator or ice bath).
-
Lower Initial Concentration: Use a larger volume of solvent to dissolve your compound initially.
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Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization.
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Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution to initiate crystallization.
-
Column Chromatography
Problem 3: My compound is co-eluting with an impurity on the silica gel column.
-
Causality: Co-elution occurs when the compound of interest and an impurity have very similar polarities and therefore similar affinities for the stationary phase (silica gel) and the mobile phase.
-
Solution:
-
Optimize the Mobile Phase:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employ a gradient of increasing polarity. For example, start with a low polarity mixture like 10% ethyl acetate in hexanes and gradually increase the percentage of ethyl acetate. This can help to resolve closely eluting compounds. A literature example for a similar compound used a gradient of hexanes/ethyl acetate from 5:1 to 3:1.[5]
-
Solvent System Modification: Try a different solvent system altogether. For example, replace ethyl acetate with dichloromethane or acetone. Adding a small amount of a third solvent, like methanol or triethylamine (if your compound is basic), can also alter the selectivity.
-
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for some compounds. Reverse-phase chromatography (e.g., C18 silica) is another option if your compound is sufficiently non-polar.
-
Problem 4: I am observing significant product loss on the column.
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Causality: Product loss on a silica gel column can be due to several factors:
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Irreversible Adsorption: Highly polar compounds or those with certain functional groups can bind very strongly to the acidic silica gel.
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Degradation: The acidic nature of silica gel can cause degradation of sensitive compounds. Brominated heterocyclic compounds can sometimes be unstable under these conditions.
-
Streaking/Tailing: If the compound streaks down the column, it can lead to poor separation and lower recovery of pure fractions.
-
-
Solution:
-
Deactivate the Silica Gel: Add a small amount of a base, like triethylamine (0.1-1%), to your mobile phase. This can help to neutralize the acidic sites on the silica gel and reduce tailing and irreversible adsorption.
-
Use a Different Stationary Phase: As mentioned above, switching to neutral alumina or a reverse-phase material can prevent degradation.
-
Dry Loading: Instead of dissolving your crude product in a solvent and loading it directly onto the column, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of your column. This often leads to sharper bands and better separation.
-
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into your column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed. Alternatively, use the dry loading method described in "Problem 4".
-
Elution: Begin eluting with the low-polarity mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In a flask, add a minimal amount of a suitable hot solvent (or the "good" solvent of a pair) to your crude product to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then in an ice bath. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes cloudy, then allow it to cool.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN₃O₂ | [1] |
| Molecular Weight | 270.09 g/mol | [1] |
| LogP | 1.66850 | [1] |
| Density | 1.72 g/cm³ | [1] |
| Storage Temperature | 2-8°C (under inert gas) | [1] |
Visualizations
Caption: Decision tree for troubleshooting common purification issues.
References
-
ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. (2025). ResearchGate. [Link]
-
Supporting Information. (n.d.). Semantic Scholar. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]
-
Imidazo[1,2-a]pyrazine-2-carboxylic acid, 5-bromo-, ethyl ester. (n.d.). LookChem. [Link]
-
Mastering Heterocyclic Chemistry: The Synthesis of 7-tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Imidazo[1,2-a]pyrazines. (2025). ResearchGate. [Link]
Sources
Technical Support Center: Troubleshooting Side Products in the Synthesis of Imidazo[1,2-a]pyrazines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot the formation of side products during their synthetic endeavors. Our approach is rooted in mechanistic understanding to provide practical and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I've observed multiple spots on my TLC plate that are difficult to separate. What are the likely culprits in my imidazo[1,2-a]pyrazine synthesis?
A1: The presence of multiple products often points to the formation of regioisomers or other competing reaction products. The most common side products depend on your specific synthetic route. For instance, in the classic condensation of an aminopyrazine with an α-halocarbonyl compound, you might be observing isomers resulting from different cyclization pathways. In multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, incomplete reactions or side reactions of the starting materials could be the cause.
Q2: My final product mass is correct, but the NMR spectrum is inconsistent with the desired imidazo[1,2-a]pyrazine structure. What could be the issue?
A2: This is a classic indicator of isomeric impurity. You may have synthesized a constitutional isomer of your target molecule. For example, depending on the initial nucleophilic attack and subsequent cyclization, different ring systems can be formed that have the same molecular weight but distinct structural connectivity, leading to a different NMR spectrum. Careful analysis of 2D NMR data (like HMBC and NOESY) can be invaluable in elucidating the correct structure.
Q3: I'm using a halo-substituted aminopyrazine, and my mass spectrometry results show unexpected halogen patterns in the product. What is happening?
A3: You are likely observing a phenomenon known as halogen scrambling. In condensations between halo-aminopyrazines and halo-ketones, it has been reported that the halogens can exchange between the starting materials, leading to a mixture of products with different halogenation patterns.[1]
Troubleshooting Guide: Common Side Products and Solutions
This section delves into specific side products encountered in common synthetic routes to imidazo[1,2-a]pyrazines, their mechanistic origins, and strategies for mitigation.
Case Study 1: Competing Cyclization Pathways in the Condensation of 2-Aminopyrazines with α-Halocarbonyls
A prevalent method for synthesizing the imidazo[1,2-a]pyrazine core is the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. However, this reaction can be complicated by competing nucleophilic attack and cyclization steps, leading to a mixture of products.
The Problem:
When reacting 2-aminopyrazine with a multifunctional α-halocarbonyl compound like ethyl 2-chloroacetoacetate, three competing reaction pathways have been observed, leading to different products.[1]
-
Product A (Desired): Results from the initial nucleophilic attack of the endocyclic nitrogen of the pyrazine onto the alkyl-chloro group, followed by cyclization between the primary amine and the ketone.
-
Product B (Side Product): Also initiated by the endocyclic nitrogen attacking the alkyl-chloro group, but the subsequent cyclization occurs between the primary amine and the ester carbonyl.
-
Product C (Side Product): Forms when the primary exocyclic amine is the initial nucleophile, attacking the alkyl-chloro group, followed by cyclization.
Mechanistic Insight:
The regioselectivity of the initial attack and the subsequent cyclization is influenced by the nucleophilicity of the different nitrogen atoms in 2-aminopyrazine and the electrophilicity of the carbonyl groups in the α-halocarbonyl compound.
Visualizing the Competing Pathways:
Caption: Competing reaction pathways in the synthesis of imidazo[1,2-a]pyrazines.
Troubleshooting and Mitigation Strategies:
| Issue | Probable Cause | Recommended Solution |
| Formation of Product B | The ester carbonyl is competing with the ketone for cyclization. | Modify the ester to a less reactive group or protect the ketone if possible. Alternatively, optimize reaction temperature; lower temperatures might favor the more reactive ketone cyclization. |
| Formation of Product C | The exocyclic amine is acting as the initial nucleophile. | The use of a non-polar, aprotic solvent can sometimes favor the attack of the more nucleophilic endocyclic nitrogen. The choice of base can also influence the initial deprotonation site. |
| Difficult Separation | Similar polarities of the isomeric products. | Purification can often be achieved using flash chromatography with a carefully selected solvent system.[1] In some cases, preparative HPLC may be necessary for complete separation. |
Experimental Protocol: Diagnostic Reaction and Analysis
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrazine (1 mmol) in ethanol (10 mL). Add ethyl 2-chloroacetoacetate (1.1 mmol) and a mild base such as sodium bicarbonate (1.5 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and LC-MS to identify the different isomers formed. The distinct chemical shifts and coupling constants of the aromatic protons, as well as the parent mass peaks, will help in identifying the products.
Case Study 2: Halogen Scrambling
The Problem:
In syntheses involving halo-substituted aminopyrazines and halo-ketones, the final product mixture may contain compounds with unexpected halogenation patterns. For example, the reaction between 2-amino-3-bromo-5-chloropyrazine and 2-chlorocyclohexanone can lead to products with scrambled halogen positions.[1]
Mechanistic Insight:
Halogen scrambling can occur through various mechanisms, including intermolecular halogen exchange between the starting materials or intermediates, potentially catalyzed by trace acids or metals.
Troubleshooting and Mitigation Strategies:
| Issue | Probable Cause | Recommended Solution |
| Mixed Halogenated Products | Halogen exchange between reactants. | Use starting materials with the same halogen to avoid scrambling. If mixed halogens are required, careful control of reaction conditions (e.g., lower temperature, inert atmosphere) may minimize this side reaction. Purification of the resulting mixture can be very challenging and may require specialized chromatographic techniques. |
Case Study 3: Side Products in the Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]azines from an aminoazine, an aldehyde, and an isocyanide.[2][3] While generally efficient, side products can arise.
The Problem:
The primary issues in the GBB reaction are often incomplete conversion of starting materials or the formation of byproducts from the reaction of two of the three components.
Mechanistic Insight:
The GBB reaction proceeds through the formation of an imine from the aminoazine and the aldehyde, which is then attacked by the isocyanide, followed by cyclization.[4][5] Side reactions can occur if any of these steps are slow or if the starting materials can react in other ways.
Visualizing the GBB Reaction Pathway:
Caption: Simplified workflow of the Groebke-Blackburn-Bienaymé reaction.
Troubleshooting and Mitigation Strategies:
| Issue | Probable Cause | Recommended Solution |
| Unreacted Aldehyde/Amine | Slow imine formation. | The use of a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃) can accelerate imine formation. The addition of a dehydrating agent, such as magnesium sulfate or molecular sieves, can also drive the equilibrium towards the imine. |
| Aldehyde Self-Condensation | Aldehyde is prone to side reactions. | Add the aldehyde slowly to the reaction mixture containing the aminoazine and catalyst. |
| Low Yield | Suboptimal reaction conditions. | Screen different solvents and temperatures. Protic solvents like ethanol or methanol are often effective. Microwave irradiation can sometimes improve yields and reduce reaction times. |
Experimental Protocol: Optimized GBB Reaction
-
Reaction Setup: To a solution of the 2-aminopyrazine (1 mmol) and the aldehyde (1 mmol) in ethanol (5 mL) in a microwave vial, add the isocyanide (1.1 mmol) and scandium(III) triflate (0.1 mmol).
-
Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor to 120°C for 15-30 minutes.
-
Work-up: After cooling, the product may precipitate from the solution. If not, concentrate the reaction mixture and purify the residue by column chromatography.
-
Analysis: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
By understanding the potential pitfalls and the underlying reaction mechanisms, researchers can effectively troubleshoot the synthesis of imidazo[1,2-a]pyrazines, leading to higher yields and purer products.
References
-
Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
-
Sayer, J. R. (2015). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL (University College London). [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38633-38644. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38633-38644. [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
I. Reaction Overview and Mechanism
The synthesis of this compound is a critical process in the development of various pharmacologically active compounds. This heterocyclic scaffold is a key building block in medicinal chemistry due to its presence in molecules with diverse biological activities, including anticancer and antiviral properties.[1][2] The core of this synthesis typically involves a cyclocondensation reaction.
A common synthetic route involves the reaction of an appropriately substituted 2-aminopyrazine with an α-halocarbonyl compound. For the target molecule, this often entails the reaction of a 2-aminopyrazine with an ethyl 2-halo-3-oxopropanoate, followed by bromination, or the direct use of a pre-brominated aminopyrazine.
Reaction Mechanism
The generally accepted mechanism for the formation of the imidazo[1,2-a]pyrazine core proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system.
Caption: Generalized reaction mechanism for imidazo[1,2-a]pyrazine synthesis.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Causes | Solutions & Explanations |
| Low or No Product Yield | 1. Incorrect Starting Materials: Purity and identity of 2-amino-5-bromopyrazine and ethyl 3-bromo-2-oxopropanoate are crucial. 2. Suboptimal Reaction Temperature: The cyclocondensation may require specific temperature control. 3. Inefficient Base: The choice and amount of base can significantly impact the reaction rate. 4. Presence of Water: Moisture can hydrolyze starting materials or intermediates. | 1. Verify Starting Materials: Confirm the identity and purity of your starting materials using NMR, MS, and melting point analysis. 2. Optimize Temperature: Screen a range of temperatures (e.g., room temperature to reflux) to find the optimal condition. Some related syntheses of imidazo[1,2-a]pyridines have been successful at room temperature.[3] 3. Base Screening: If a base is used, common choices include NaHCO₃, K₂CO₃, or an organic base like triethylamine. The base neutralizes the HBr formed during the reaction, driving it to completion. Titrate the amount of base to find the optimal stoichiometry. 4. Anhydrous Conditions: Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Formation of Multiple Products/Side Reactions | 1. Competing Reaction Pathways: The primary amine of 2-aminopyrazine can compete with the endocyclic nitrogen as the initial nucleophile.[4] 2. Isomerization of Reactants: The α-haloketone can undergo isomerization or self-condensation under certain conditions. 3. Over-bromination: If brominating the imidazo[1,2-a]pyrazine core, harsh conditions can lead to di- or tri-brominated products.[5] | 1. Control of Nucleophilicity: The nucleophilicity of the endocyclic nitrogen is generally higher. However, steric hindrance or electronic effects on the pyrazine ring can alter this. Careful control of reaction temperature can sometimes favor one pathway over the other. 2. Controlled Addition: Add the α-haloketone slowly to the reaction mixture to maintain a low concentration and minimize side reactions. 3. Mild Brominating Agents: Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine for better selectivity.[6] Perform the reaction at a controlled temperature (e.g., 0 °C to room temperature). |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: Side products or unreacted starting materials may have similar polarity to the desired product, making chromatographic separation challenging. 2. Product Insolubility/Crystallization Issues: The product may be poorly soluble in common recrystallization solvents or may not crystallize easily. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography (e.g., gradients of ethyl acetate in hexanes). Consider using a different stationary phase if silica gel is not effective. 2. Recrystallization Solvent Screening: Test a range of solvents and solvent mixtures for recrystallization. If the product is an oil, try triturating with a non-polar solvent like hexanes or diethyl ether to induce solidification. |
| Inconsistent Bromination | 1. Variable Reagent Quality: The quality and reactivity of the brominating agent can vary between batches. 2. Light Sensitivity: Some bromination reactions are sensitive to light, which can generate radical species and lead to undesired side reactions. 3. Incorrect Stoichiometry: Using too much or too little of the brominating agent will result in incomplete reaction or over-bromination. | 1. Use Fresh Reagents: Use a freshly opened bottle of the brominating agent or purify it before use. 2. Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood. 3. Precise Stoichiometry: Carefully measure the amount of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the cyclocondensation reaction?
A1: The choice of solvent is critical. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like DMF, DMSO, or acetonitrile are often preferred. Some protocols for similar imidazo-fused heterocycles have shown success in ethanol.[6] It is recommended to perform a small-scale solvent screen to determine the optimal choice for your specific substrates.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction.[2] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials, intermediates, and the product. Staining with potassium permanganate or visualization under UV light can aid in identifying spots. For more quantitative analysis, HPLC or LC-MS can be employed.
Q3: My product is a dark oil and won't crystallize. What should I do?
A3: This is a common issue. First, ensure the product is pure by running a high-resolution NMR and mass spectrometry. If impurities are present, further purification by column chromatography may be necessary. If the product is pure but oily, try the following:
-
Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes, pentane, or diethyl ether) and scratch the side of the flask with a glass rod to induce crystallization.
-
Seed Crystals: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil to initiate crystallization.
-
Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimum amount of a good solvent and then slowly add an anti-solvent (a solvent in which the product is insoluble) until the solution becomes cloudy. Allow it to stand, or cool it, to promote crystal growth.
Q4: Can I perform a one-pot synthesis for this molecule?
A4: One-pot, multi-component reactions (MCRs) are highly efficient for synthesizing imidazo[1,2-a]pyrazine derivatives.[3][7] For instance, a three-component reaction involving an aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by iodine, can yield the desired scaffold in a single step.[8][9][10] However, for the specific synthesis of this compound, a stepwise approach is more commonly reported to control regioselectivity.
Caption: A decision tree for troubleshooting the synthesis.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
2-Amino-5-bromopyrazine
-
Ethyl 3-bromo-2-oxopropanoate
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromopyrazine (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: While stirring, add ethyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid with a small amount of ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Bromination of Ethyl imidazo[1,2-a]pyrazine-2-carboxylate
This protocol is for the bromination of the pre-formed imidazo[1,2-a]pyrazine core.
Materials:
-
Ethyl imidazo[1,2-a]pyrazine-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup: Dissolve ethyl imidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask protected from light.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extraction: Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as described in Protocol 1.
V. References
-
Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37033-37043. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22396-22413. [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 213, 113030. [Link]
-
Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. [Link]
-
Imidazo[1,2-a]pyrazine-2-carboxylic acid, 5-bromo-, ethyl ester. LookChem. [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Synthesis of imidazo[1,2-a]pyrazine Derivatives With Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties. PubMed. [Link]
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
Sources
- 1. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Imidazo[1,2-a]pyrazine Synthesis Technical Support Center: A Guide to Overcoming Low Yields
Welcome to the technical support center for imidazo[1,2-a]pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this critical heterocyclic scaffold. The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including as kinase inhibitors and antibacterial agents.[1][2][3][4] However, its synthesis can be fraught with difficulties, leading to frustratingly low yields and complex purification challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common pitfalls of imidazo[1,2-a]pyrazine synthesis. We will delve into the mechanistic underpinnings of the key reactions and provide actionable, field-proven advice to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when embarking on or troubleshooting the synthesis of imidazo[1,2-a]pyrazines.
Q1: What are the most common synthetic routes to imidazo[1,2-a]pyrazines, and which is best for achieving high yields?
The most prevalent and often highest-yielding method for constructing the imidazo[1,2-a]pyrazine scaffold is the Groebke-Blackburn-Bienaymé (GBB) reaction .[1][5][6][7] This is a one-pot, three-component reaction (3CR) that combines an aminopyrazine, an aldehyde, and an isocyanide.[5][6] The GBB reaction is highly valued for its atom economy and the structural diversity it can generate. With proper optimization, yields of up to 85% have been reported on a multigram scale.[5]
Other notable methods include:
-
Condensation of 2-aminopyrazines with α-haloketones: This is a classical approach, but it can suffer from low yields and the formation of regioisomeric mixtures, making purification difficult.[3]
-
Copper-catalyzed reactions: Various copper-catalyzed methods have been developed, including those using nitroolefins and air as an oxidant, which align with green chemistry principles and can achieve yields up to 90%.[8]
-
Iodine-catalyzed multicomponent reactions: Recent advancements have shown that iodine can be an effective, cost-effective, and eco-friendly catalyst for the synthesis of imidazo[1,2-a]pyrazines, providing excellent yields at room temperature.[9][10][11]
The "best" route depends on the specific substitution pattern desired and the scale of the reaction. For rapid library synthesis and high throughput screening, the GBB reaction is often favored.
Q2: My GBB reaction is giving me a low yield. What are the first parameters I should investigate?
Low yields in the GBB reaction are a common issue. Here are the primary factors to troubleshoot:
-
Catalyst Choice and Loading: The GBB reaction is often acid-catalyzed. While it can proceed without a catalyst, the addition of a Lewis or Brønsted acid can significantly improve the rate and yield. Commonly used catalysts include Sc(OTf)₃, Yb(OTf)₃, and more recently, iodine.[9][10] In some cases, simple ammonium chloride (NH₄Cl) has been used as a green catalyst.[12][13] The optimal catalyst loading should be determined empirically, but typically ranges from 5-20 mol%.
-
Solvent: The choice of solvent is critical. While a range of solvents can be used, polar aprotic solvents like acetonitrile (MeCN) or polar protic solvents like ethanol are common.[9][10] The solubility of all three starting materials in the chosen solvent is paramount. In some cases, the product may precipitate from the reaction mixture, simplifying purification.[9]
-
Temperature: While many GBB reactions can be run at room temperature, gentle heating (e.g., to 60 °C) can sometimes improve yields, especially for less reactive substrates.[12] However, higher temperatures can lead to the decomposition of sensitive isocyanides.[9][11]
-
Water Scavenging: The formation of the key imine intermediate in the GBB reaction releases water. This water can hydrolyze the imine, leading to lower yields. The addition of a dehydrating agent, such as trimethyl orthoformate, can significantly boost the yield.[5]
Q3: I'm observing a lot of side products in my reaction. What could be the cause?
The formation of side products can be attributed to several factors:
-
Isocyanide Decomposition: Isocyanides, particularly acid-sensitive ones, can decompose under the reaction conditions, leading to a complex mixture of byproducts.[9][11] Using a milder catalyst or running the reaction at a lower temperature can mitigate this.
-
Homocoupling of Aldehydes: Under certain conditions, aldehydes can undergo self-condensation reactions.
-
Incomplete Cyclization: The intermediate formed after the addition of the isocyanide may not efficiently cyclize, leading to the accumulation of linear adducts. This can often be addressed by optimizing the catalyst and reaction time.
Careful monitoring of the reaction by TLC or LC-MS can help identify the point at which side product formation becomes significant, allowing for timely quenching of the reaction.
II. Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to overcoming common challenges in imidazo[1,2-a]pyrazine synthesis.
Problem 1: Low or No Product Yield
This is the most frequent issue encountered. A systematic approach is necessary to diagnose and solve the problem.
Decision Tree for Troubleshooting Low Yield
Sources
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. Development of an Industrial Process Based on the Groebke– Blackburn–Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - OAK Open Access Archive [oak.novartis.com]
- 7. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Regioselectivity Control in the Bromination of the Imidazo[1,2-a]pyrazine Core
Welcome to the technical support guide for the regioselective bromination of the imidazo[1,2-a]pyrazine scaffold. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic core. Here, we provide in-depth answers to common questions, troubleshooting strategies for experimental challenges, and detailed protocols grounded in mechanistic principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the intrinsic reactivity of the imidazo[1,2-a]pyrazine system in electrophilic bromination reactions.
Q1: Upon electrophilic bromination, why does substitution preferentially occur on the five-membered imidazole ring rather than the six-membered pyrazine ring?
A: The regioselectivity is governed by the electronic properties of the bicyclic system. The pyrazine ring, containing two electron-withdrawing nitrogen atoms, is electron-deficient and therefore strongly deactivated towards electrophilic aromatic substitution.[1][2] Conversely, the fused imidazole ring is comparatively electron-rich, making it the preferred site for electrophilic attack.[3] This is analogous to the high reactivity of other electron-rich five-membered heterocycles like pyrrole in similar reactions.
Q2: Within the imidazole ring, why is C-3 the most common site for bromination over C-2?
A: The preference for electrophilic attack at the C-3 position is a direct consequence of the relative stability of the cationic intermediate (also known as an arenium ion or sigma complex) formed during the reaction.[1][2]
-
Attack at C-3: When an electrophile (like Br+) attacks the C-3 position, the resulting positive charge can be delocalized through resonance structures. Crucially, one key resonance contributor maintains the aromatic sextet of the adjacent pyrazine ring, which provides significant thermodynamic stability.[1][2]
-
Attack at C-2: Electrophilic attack at the C-2 position leads to an intermediate where maintaining the aromaticity of the pyrazine ring is not possible without placing adjacent positive charges on the nitrogen atoms or creating a non-octet atom, resulting in a less stable intermediate.[1][2]
According to Hammond's postulate, the transition state leading to the more stable intermediate will be lower in energy, making the reaction pathway via C-3 attack kinetically favored.[2]
Q3: What are the most common brominating agents used for the imidazo[1,2-a]pyrazine core?
A: A variety of brominating agents can be employed, with the choice often depending on the desired reactivity, selectivity, and the specific substrate. Common reagents include:
-
N-Bromosuccinimide (NBS): A versatile and easy-to-handle solid reagent, often used for mild and selective brominations.[3][4] It is a popular choice for achieving mono-bromination at the C-3 position.
-
Elemental Bromine (Br₂): A highly reactive liquid bromine source, typically used in a solvent like acetic acid.[5] Due to its high reactivity, it can sometimes lead to over-bromination if stoichiometry and conditions are not carefully controlled.
-
Sodium Bromite (NaBrO₂): A metal-free halogen source that can be used for C-3 bromination under acidic conditions.[6][7]
-
Carbon Tetrabromide (CBr₄): Can serve as a bromine source, often in base-promoted reactions, for the C-3 bromination of imidazo[1,2-a]pyridines, a closely related scaffold.[8]
Section 2: Troubleshooting Guide
This guide provides solutions to common experimental issues encountered during the bromination of the imidazo[1,2-a]pyrazine core.
Issue 1: My reaction is producing a mixture of regioisomers, with bromination occurring at positions other than C-3.
-
Possible Cause 1: High Reaction Temperature. Electrophilic brominations can be highly exothermic.[9] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less stable isomers, leading to a loss of selectivity.
-
Solution: Lower the reaction temperature significantly. Running the reaction at 0 °C, -30 °C, or even -78 °C can dramatically enhance regioselectivity.[9] Ensure slow, portion-wise or dropwise addition of the brominating agent to maintain a consistent internal temperature.
-
-
Possible Cause 2: Highly Reactive Brominating Agent. A very powerful electrophile (e.g., Br₂ with a strong Lewis acid) may be less selective.
-
Solution: Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is generally more selective than elemental bromine.[9] Using NBS without a strong acid catalyst can often provide the desired C-3 product exclusively.
-
-
Possible Cause 3: Solvent Effects. The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer ratio.
-
Solution: Screen a range of solvents. Non-polar solvents may favor one isomer, while polar aprotic solvents like DMF or acetonitrile might favor another. Start with common solvents like DMF or CH₂Cl₂ and optimize from there.
-
Issue 2: I am observing significant amounts of di- or poly-brominated products, even when targeting mono-bromination.
-
Possible Cause 1: Incorrect Stoichiometry. The activated nature of the imidazo[1,2-a]pyrazine core can make it susceptible to multiple brominations. The mono-brominated product can be as, or more, reactive than the starting material.
-
Solution: Carefully control the stoichiometry. Use 0.95–1.05 equivalents of the brominating agent. It is often better to end the reaction with some unreacted starting material, which can be separated more easily than a mixture of over-brominated products.
-
-
Possible Cause 2: Poor Local Concentration Control. Adding the brominating agent too quickly can create localized areas of high concentration, promoting multiple additions on a single molecule before the reagent has dispersed.
-
Solution: Add the brominating agent slowly to a well-stirred solution of the substrate. Using a syringe pump for liquid reagents or adding a solid reagent in small portions over an extended period is highly recommended.
-
-
Possible Cause 3: Reaction Run for Too Long. Even with correct stoichiometry, if the desired product can be further brominated under the reaction conditions, extended reaction times may lead to the formation of di-brominated species.
-
Solution: Monitor the reaction closely using TLC or LCMS. Quench the reaction as soon as the starting material has been consumed to an acceptable level.
-
Issue 3: The reaction is very slow, low-yielding, or does not proceed to completion.
-
Possible Cause 1: Deactivating Substituents. If your imidazo[1,2-a]pyrazine core is substituted with strongly electron-withdrawing groups (EWGs), the ring's nucleophilicity will be significantly reduced, slowing down or inhibiting the electrophilic substitution.
-
Solution: Switch to a more powerful brominating system. If you are using NBS, you may need to add a catalytic amount of a protic acid (like acetic acid) or switch to a more reactive agent like Br₂. Increasing the reaction temperature may be necessary, but monitor regioselectivity closely.
-
-
Possible Cause 2: Poor Solubility. If the substrate is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.
-
Solution: Choose a solvent in which the starting material is fully soluble at the reaction temperature. Common solvents include DMF, NMP, acetonitrile, or acetic acid.
-
-
Possible Cause 3: Reagent Decomposition. Some brominating agents, like NBS, can decompose over time, especially if not stored correctly.[9]
-
Solution: Use a fresh bottle of the brominating agent or purify it before use (e.g., recrystallization of NBS from water).
-
Section 3: Mechanistic Insights & Visualizations
Understanding the underlying mechanism is critical for rational troubleshooting and reaction design.
Mechanism: Regioselectivity of Electrophilic Attack
The preference for C-3 bromination is explained by the stability of the cationic intermediate. The diagram below illustrates the resonance structures following electrophilic attack at C-3 versus C-2.
Caption: Stability of arenium ion intermediates.
Troubleshooting Workflow
Use this decision tree to systematically address issues with regioselectivity in your bromination reaction.
Caption: Decision tree for troubleshooting bromination reactions.
Section 4: Data & Reagent Selection
The choice of reaction conditions is paramount for achieving the desired regioselectivity. The following table summarizes common conditions and their expected outcomes.
| Brominating Agent | Solvent(s) | Temperature | Typical Outcome & Considerations |
| N-Bromosuccinimide (NBS) | DMF, CH₃CN, CH₂Cl₂ | 0 °C to RT | High C-3 selectivity. Generally the preferred method for clean mono-bromination. Slower reaction may require warming.[3] |
| **Elemental Bromine (Br₂) ** | Acetic Acid (AcOH) | RT | Good C-3 selectivity. Highly reactive; risk of over-bromination. Stoichiometry must be precise.[5] |
| Sodium Bromite (NaBrO₂) | DMF | 60 °C | Good C-3 selectivity. Requires acidic conditions (e.g., AcOH) to generate the active brominating species.[7] |
| Pyridinium Tribromide | CH₂Cl₂ | RT | Moderate to good C-3 selectivity. Solid reagent, easier to handle than liquid Br₂. Can sometimes give mixtures.[10] |
Section 5: Key Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the selective C-3 bromination of an imidazo[1,2-a]pyrazine substrate.
Protocol 1: Highly Regioselective C-3 Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from procedures reported for the bromination of similar electron-rich imidazo-fused heterocycles and is optimized for selectivity.[3][11]
Materials:
-
Imidazo[1,2-a]pyrazine substrate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the imidazo[1,2-a]pyrazine substrate.
-
Dissolve the substrate in a suitable amount of anhydrous DMF (e.g., 0.1 M concentration).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LCMS (typically complete within 1-3 hours).
-
Once the starting material is consumed, quench the reaction by pouring it into a stirred solution of saturated aqueous sodium thiosulfate to destroy any excess NBS.
-
Add ethyl acetate to the mixture and transfer to a separatory funnel.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure C-3 bromoimidazo[1,2-a]pyrazine.
Protocol 2: C-3 Bromination using Elemental Bromine (Br₂)
This protocol uses a more reactive brominating agent and is suitable for less activated substrates. Caution must be exercised when handling liquid bromine.[5]
Materials:
-
Imidazo[1,2-a]pyrazine substrate (1.0 eq)
-
Elemental Bromine (Br₂) (1.0 eq)
-
Glacial Acetic Acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
Procedure:
-
In a round-bottom flask protected from light, dissolve the imidazo[1,2-a]pyrazine substrate in glacial acetic acid.
-
In a separate vial, prepare a solution of bromine (1.0 eq) in a small amount of acetic acid.
-
Add the bromine solution dropwise to the stirred substrate solution at room temperature via an addition funnel.
-
Stir the reaction at room temperature for the required time (monitor by TLC/LCMS, typically 2-24 hours).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization.
References
-
Bromination of imidazo[1,2-a]pyridines. (2018). ResearchGate. Available at: [Link][6]
-
Zhang, N., et al. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Journal of Computational Chemistry, 39(27), 2324-2332. Available at: [Link]
-
Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. (2020). ResearchGate. Available at: [Link][8]
-
Scott, K. A., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 24(15), 3433-3437. Available at: [Link][10][12]
-
Pandya, J. R., et al. (n.d.). A GREEN PROTOCOL FOR THE SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME IMIDAZO (1,2-A) PYRAZINES. Semantic Scholar. Available at: [Link]
-
Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. (2021). YouTube. Available at: [Link]
-
Li, Y., et al. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines: Sodium chlorite/bromite as the halogen source. Organic & Biomolecular Chemistry, 16(40), 7446-7450. Available at: [Link][7]
-
Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. (2017). Reddit. Available at: [Link][3]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Available at: [Link][4]
-
Li, W., et al. (2021). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 26(16), 4965. Available at: [Link][11]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. reddit.com [reddit.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. 3,8-Dibromoimidazo[1,2-a]pyrazine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrazines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyrazines are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including as anticancer and antiviral agents.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your synthetic endeavors.
Understanding the Core Reaction: The Tschitschibabin Reaction and Modern Variants
The classical synthesis of the imidazo[1,2-a]pyrazine core often involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound, a variant of the Tschitschibabin reaction.[4] Modern synthetic strategies have expanded to include efficient one-pot, multicomponent reactions that offer advantages in terms of yield, simplicity, and atom economy.[1][5] A common and efficient approach involves the iodine-catalyzed three-component condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide.[1][3][6][7]
Below is a generalized mechanistic pathway for the iodine-catalyzed synthesis, which will serve as a foundation for understanding potential points of failure.
Caption: Generalized mechanism for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of imidazo[1,2-a]pyrazines in a question-and-answer format.
Q1: My reaction has a very low yield or is not proceeding to completion. What are the likely causes and how can I fix this?
A1: Low or no product yield is a common issue that can stem from several factors, from the quality of your starting materials to suboptimal reaction conditions.
Potential Causes & Solutions:
-
Purity of Starting Materials:
-
2-Aminopyrazine: Ensure your 2-aminopyrazine is pure. Impurities can interfere with the reaction. If necessary, purify it by recrystallization or column chromatography. The synthesis of 2-aminopyrazine derivatives can be achieved through various methods, and ensuring the purity of the final product is crucial.[8][9][10][11][12]
-
Aldehyde: Aldehydes are prone to oxidation to carboxylic acids. Use freshly distilled or recently purchased aldehydes. An old bottle of aldehyde may contain significant amounts of the corresponding carboxylic acid, which will not participate in the reaction.
-
Solvent: Ensure your solvent is anhydrous if the reaction is sensitive to moisture. For many syntheses, particularly those using catalysts like iodine, ethanol or methanol are effective solvents.[1] However, the choice of solvent can significantly impact the yield, and it's worth screening a few options.[1]
-
-
Suboptimal Reaction Conditions:
-
Temperature: While many modern procedures for imidazo[1,2-a]pyrazine synthesis are performed at room temperature, some substrate combinations may require heating to proceed at a reasonable rate.[1][3][6] If your reaction is sluggish, consider gently heating it (e.g., to 40-60 °C) and monitoring the progress by Thin Layer Chromatography (TLC).
-
Reaction Time: Some reactions may require longer times to reach completion. Monitor your reaction by TLC until the starting materials are consumed.
-
Catalyst: In catalyzed reactions, such as the iodine-mediated synthesis, the amount and quality of the catalyst are critical. Using too little catalyst can result in a slow or incomplete reaction. While 5 mol% of iodine is often effective, optimization may be necessary for your specific substrates.[1]
-
-
Incorrect Stoichiometry:
-
Ensure you are using the correct molar ratios of your reactants. A slight excess of one of the more volatile components might be necessary to drive the reaction to completion.
-
Experimental Protocol: A General Procedure for Iodine-Catalyzed Synthesis [1][3][6]
-
To a stirred solution of 2-aminopyrazine (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol (5 mL), add iodine (0.05 mmol, 5 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Catalyst | 5 mol% Iodine | Increase to 10 mol% if the reaction is slow. |
| Solvent | Ethanol | Other solvents like methanol or acetonitrile can be trialed.[1] |
| Temperature | Room Temperature | Gentle heating (40-60 °C) may be required for less reactive substrates. |
| Reaction Time | 1-24 hours | Monitor by TLC to determine the optimal time. |
Q2: I am observing multiple spots on my TLC, indicating the formation of side products. What are these and how can I minimize them?
A2: The formation of side products is a common challenge in heterocyclic synthesis. Understanding the potential side reactions can help in devising strategies to favor the desired product.
Potential Side Products & Minimization Strategies:
-
Competitive Reactions: In the synthesis of imidazo[1,2-a]pyrazines from 2-aminopyrazine and α-halocarbonyls, competitive reactions can occur. For instance, the primary amine can react at different electrophilic sites of the carbonyl compound, leading to different cyclized products.[13]
-
Solution: Carefully controlling the reaction conditions, such as temperature and the order of addition of reagents, can favor the desired reaction pathway. Using a milder base or a non-polar solvent might also influence the regioselectivity.
-
-
Self-Condensation of Aldehyde: Aldehydes can undergo self-condensation (aldol reaction) under basic or acidic conditions.
-
Solution: Add the aldehyde slowly to the reaction mixture to maintain a low concentration. Ensure the reaction conditions are not strongly basic or acidic unless required by the specific protocol.
-
-
Decomposition of Starting Materials or Product: Some substituted pyrazines or the final imidazo[1,2-a]pyrazine product may be unstable under the reaction conditions.
-
Solution: Try to run the reaction at a lower temperature for a longer duration. Ensure that the work-up procedure is not too harsh (e.g., avoid strong acids or bases if your product is sensitive).
-
Troubleshooting Workflow for Side Product Formation
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 209. Pyrazine derivatives. Part XIII. Synthesis of 2-aminopyrazine 1-oxides by the condensation of α-amino-nitriles with oximinomethyl ketones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]
- 12. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Brominated Imidazo[1,2-a]pyrazines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for cross-coupling reactions with brominated imidazo[1,2-a]pyrazine scaffolds. The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, and mastering its functionalization is key to developing novel therapeutics.[1][2][3] This document is designed to provide not just protocols, but the underlying scientific reasoning to empower you to solve challenges in your own research.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most commonly used for brominated imidazo[1,2-a]pyrazines?
The most prevalent and versatile palladium-catalyzed cross-coupling reactions for this scaffold are:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is often the first choice due to the commercial availability and stability of boronic acid reagents.[4][5]
-
Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines, amides, or carbamates. This reaction is fundamental in medicinal chemistry for introducing nitrogen-containing functional groups.[2][6][7][8]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes, creating an alkynyl-substituted product. This reaction typically requires a copper(I) co-catalyst.[9][10][11][12]
-
Heck Coupling: For C-C bond formation with alkenes.[13][14][15][16]
Q2: Why is palladium the standard catalyst for these reactions?
Palladium is exceptionally effective due to its ability to cycle between Pd(0) and Pd(II) oxidation states, which is the foundation of the catalytic cycle for most cross-coupling reactions.[17][18] This cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazo[1,2-a]pyrazine.
-
Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange (for Buchwald-Hartwig): The coupling partner (e.g., from the organoboron reagent or the amine) displaces the bromide on the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.
Q3: What is the role of the ligand, and why is it so critical?
The ligand is arguably the most important variable for optimizing a cross-coupling reaction. It binds to the palladium center and profoundly influences its reactivity, stability, and selectivity.[19] Key functions include:
-
Stabilizing the Pd(0) Species: Prevents the palladium from precipitating as inactive palladium black.
-
Modulating Electronic Properties: Electron-rich ligands increase the electron density on the palladium, which generally accelerates the rate-limiting oxidative addition step, especially with electron-rich heteroaryl bromides.[20]
-
Controlling Steric Hindrance: Bulky (sterically demanding) ligands often promote the final reductive elimination step and can prevent the formation of undesired side products.[6][19] For challenging couplings, bulky biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are frequently employed.[21][22]
Q4: How does the position of the bromine atom on the imidazo[1,2-a]pyrazine ring affect reactivity?
The electronic nature of the imidazo[1,2-a]pyrazine ring is not uniform. The pyrazine ring is electron-deficient, while the imidazole ring is electron-rich. The position of the bromine atom therefore influences the ease of oxidative addition. While specific reactivity can vary, C-Br bonds on the electron-deficient pyrazine moiety are generally more reactive towards oxidative addition than those on the imidazole portion. This differential reactivity can sometimes be exploited for selective, sequential functionalization.[23]
Troubleshooting Guide
This section addresses common problems encountered during cross-coupling reactions with brominated imidazo[1,2-a]pyrazines.
Problem 1: Low or No Conversion of Starting Material
This is the most frequent issue. A systematic approach is required to diagnose the root cause.
Workflow for Diagnosing Low Conversion
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Reagent Preparation & Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the brominated imidazo[1,2-a]pyrazine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.). Causality Note: Weighing the air-sensitive catalyst components separately and adding them just before starting the reaction minimizes their exposure to oxygen.
-
-
Assembling the Reaction:
-
Quickly add the catalyst/ligand mixture to the Schlenk flask.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times. Trustworthiness Note: This purge cycle is critical to remove oxygen, which poisons the Pd(0) catalyst and promotes side reactions like boronic acid homocoupling. [24]3. Solvent Degassing and Addition:
-
Add the reaction solvent (e.g., Toluene) and co-solvent if needed (e.g., H₂O) via syringe. The solvent should be previously degassed by sparging with an inert gas for 30 minutes or by three freeze-pump-thaw cycles.
-
The total concentration should be approximately 0.1 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously. The mixture will often change color, typically turning dark brown or black, which is normal. [25]5. Monitoring the Reaction:
-
After a set time (e.g., 1 hour), take a small aliquot from the reaction mixture using a syringe.
-
Quench the aliquot with a small amount of water and extract with ethyl acetate.
-
Analyze the organic layer by TLC or LC-MS to determine the consumption of starting material and the formation of the product. Continue monitoring until the starting material is consumed or the reaction stalls.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
-
References
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. [Link]
-
Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Palladium-catalyzed direct heck arylation of dual pi-deficient/pi-excessive heteroaromatics. Synthesis of C-5 arylated imidazo[1,5-a]pyrazines. [Link]
-
Buchwald–Hartwig amination. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]
-
Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
Suzuki Coupling. [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
-
Palladium Metal Catalysts in Heck C-C Coupling Reactions. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
-
Diphosphinoazine palladium(II) complexes as catalysts for the Heck reaction of bromides and an activated chloride. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. [Link]
-
How can I solve my problem with Suzuki coupling? [Link]
-
Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. [Link]
-
Sonogashira Coupling. [Link]
-
Sonogashira coupling. [Link]
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium-catalyzed direct heck arylation of dual pi-deficient/pi-excessive heteroaromatics. Synthesis of C-5 arylated imidazo[1,5-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 18. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. msesupplies.com [msesupplies.com]
- 23. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Yoneda Labs [yonedalabs.com]
- 25. reddit.com [reddit.com]
avoiding over-bromination in the synthesis of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Technical Support Center: Synthesis of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, with a specific focus on preventing over-bromination and controlling regioselectivity. The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, and precise functionalization is critical for developing novel therapeutics.[1] However, direct bromination of this electron-rich heterocyclic system is often complicated by the formation of di- and tri-brominated byproducts, leading to low yields and challenging purifications.[1][2]
This guide is designed to provide you with the mechanistic understanding and practical protocols necessary to achieve a successful and selective synthesis.
Understanding the Reaction: Regioselectivity in Imidazo[1,2-a]pyrazine Bromination
The bromination of the imidazo[1,2-a]pyrazine scaffold is a classic electrophilic aromatic substitution (SEAr) reaction. The inherent electron distribution of the bicyclic system dictates the preferred sites of attack.
-
Electron-Rich Imidazole Ring: The five-membered imidazole ring is significantly more electron-rich than the pyrazine ring and is therefore more susceptible to electrophilic attack.[3]
-
Electron-Deficient Pyrazine Ring: The pyrazine ring is electron-deficient, similar to pyridine, making it less reactive towards electrophiles.[4]
-
Positional Reactivity: Theoretical and experimental data show that the C3 and C5 positions are the most electron-rich and sterically accessible sites for electrophilic attack.[1] The presence of the ethyl-2-carboxylate group, an electron-withdrawing group (EWG), deactivates the imidazole ring, but the C5 position on the pyrazine ring remains a highly probable site for bromination.
Over-bromination occurs because the initial mono-brominated product is often still sufficiently activated to react with a second equivalent of the brominating agent. Therefore, precise control over reaction conditions is paramount.
Caption: Key steps in the electrophilic bromination of the imidazo[1,2-a]pyrazine core.
Troubleshooting Guide
Q1: I'm observing a significant amount of a di-brominated byproduct in my reaction mixture. What is happening and how can I prevent it?
Answer: This is the most common issue encountered in this synthesis. The formation of a di-brominated species (likely the 3,5-dibromo derivative) indicates that your reaction conditions are too harsh or not sufficiently controlled.[1] The mono-brominated product, once formed, is reacting again with the brominating agent.
Causality:
-
Excess Brominating Agent: Using more than ~1.1 equivalents of N-Bromosuccinimide (NBS) provides enough electrophile to facilitate a second bromination.
-
High Temperature: Increased temperature accelerates the reaction rate of both the first and second bromination, reducing selectivity.
-
Prolonged Reaction Time: Allowing the reaction to stir for too long after the starting material has been consumed will inevitably lead to the formation of byproducts.
Solutions:
| Parameter | Aggressive Conditions (Causes Over-bromination) | Selective Conditions (Favors Mono-bromination) |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Stoichiometry | > 1.2 equivalents | 1.0 - 1.05 equivalents (titrate NBS if purity is uncertain) |
| Temperature | Room Temperature to Reflux | -10 °C to 0 °C |
| Addition Rate | Added all at once | Portion-wise or slow addition of solid NBS |
| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN) | N,N-Dimethylformamide (DMF) , Ethanol[3][5] |
| Monitoring | Timed reaction | TLC or LC-MS monitoring every 15-30 mins |
Pro-Tip: Perform the reaction at 0°C and monitor its progress closely. Once TLC or LC-MS indicates the consumption of the starting material (or an optimal ratio of product to starting material), quench the reaction immediately with an aqueous solution of sodium thiosulfate to destroy any remaining NBS.
Q2: My reaction is sluggish and gives a poor yield of the desired mono-bromo product, even after several hours. How can I improve it without causing over-bromination?
Answer: A sluggish reaction suggests that the activation energy barrier is not being sufficiently overcome, or there may be an issue with your reagents.
Causality:
-
Low Temperature: While low temperatures are excellent for selectivity, a temperature that is too low can significantly slow down or stall the reaction.
-
Reagent Quality: Old or impure NBS can be less reactive. NBS should be a white crystalline solid; a yellow or brownish color indicates decomposition.[6]
-
Solvent Choice: The solvent plays a key role. Highly non-polar solvents may not be suitable for this polar substrate and the ionic intermediates.
Solutions:
-
Verify Reagent Quality: Use freshly opened or recrystallized NBS.
-
Optimize Temperature: Start the reaction at 0°C. If it is sluggish after 1 hour (as determined by TLC/LC-MS), allow it to warm slowly to room temperature while continuing to monitor closely. Do not apply external heat.
-
Solvent System: DMF is often a good choice as it can facilitate electrophilic aromatic halogenations.[3]
-
Initiation (Use with Caution): In some radical-based NBS reactions, a radical initiator is used. However, for electrophilic aromatic bromination, this is generally not required and could promote unwanted side reactions. Stick to optimizing thermal conditions first.[7]
Q3: What is the best work-up and purification strategy to isolate pure this compound?
Answer: A clean work-up is essential for simplifying the final purification. The primary goals are to destroy excess brominating agent and remove the succinimide byproduct.
Recommended Work-up and Purification Protocol:
Caption: Recommended workflow for reaction work-up and purification.
Detailed Steps:
-
Quench: Once the reaction is complete, pour the mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir for 10-15 minutes.[3]
-
Extract: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate (3x).
-
Wash: Combine the organic layers. If DMF was used as the solvent, wash repeatedly with water (5-7x) and then with brine to remove the DMF and the water-soluble succinimide byproduct.[8]
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the product from starting material and any di-brominated byproducts.
Frequently Asked Questions (FAQs)
FAQ1: Which brominating agent is better for this synthesis: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?
For selective mono-bromination of an electron-rich heterocycle, NBS is strongly recommended . NBS provides a low, constant concentration of electrophilic bromine, which helps to minimize over-bromination.[6] Molecular bromine (Br₂) is a much more aggressive reagent and tends to produce inseparable mixtures of di- and poly-brominated products.[2]
FAQ2: How does the ethyl carboxylate group at the 2-position influence the reaction's regioselectivity?
The ethyl carboxylate group is an electron-withdrawing group (EWG). Its presence deactivates the imidazo[1,2-a]pyrazine ring towards electrophilic attack, particularly at the adjacent C3 position. This deactivation can help to improve the relative reactivity of the C5 position on the pyrazine ring, thereby aiding the regioselectivity of the desired transformation.
Recommended Protocol for Selective Mono-bromination
This protocol is designed to maximize the yield of the desired 5-bromo product while minimizing the formation of di-brominated impurities.
Materials:
-
Ethyl imidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Water & Brine
Procedure:
-
Dissolve Ethyl imidazo[1,2-a]pyrazine-2-carboxylate in DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice-water bath.
-
Add NBS (1.05 eq) to the stirred solution in small portions over 15 minutes. Ensure the temperature does not rise above 5°C.
-
Stir the reaction at 0°C and monitor its progress by TLC or LC-MS every 20 minutes. The reaction is typically complete within 1-2 hours.
-
Upon consumption of the starting material, immediately pour the reaction mixture into a flask containing a rapidly stirred solution of saturated aqueous Na₂S₂O₃.
-
Follow the work-up and purification procedure as detailed in the Troubleshooting Guide Q3 .
References
-
Knapp, D. M., et al. (2012). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Available at: National Institutes of Health (NIH). [Link]
-
Scott, K. A., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Available at: National Institutes of Health (NIH). [Link]
-
Li, J., et al. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Available at: Stack Exchange. [Link]
-
LookChem. (n.d.). Imidazo[1,2-a]pyrazine-2-carboxylic acid, 5-bromo-, ethyl ester. Available at: LookChem. [Link]
-
RSC Publishing. (n.d.). Photocatalytic regeneration of brominating agent in the visible light-mediated synthesis of imidazo[1,2-a]pyridines. Available at: Royal Society of Chemistry. [Link]
-
Reddit. (2019). Trouble with NBS bromination. r/OrganicChemistry. [Link]
-
ResearchGate. (2008). Imidazo[1,2-a]pyrazines. Available at: ResearchGate. [Link]
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available at: TSI Journals. [Link]
-
MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: MDPI. [Link]
-
Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. r/chemhelp. [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: Organic Chemistry Portal. [Link]
-
ResearchGate. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Available at: ResearchGate. [Link]
-
PubMed. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Available at: PubMed. [Link]
-
MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Available at: MDPI. [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Available at: Chemistry Steps. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. tsijournals.com [tsijournals.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
Validation & Comparative
The Latent Potential of a Privileged Scaffold: Positioning Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate in Kinase Inhibitor Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, the imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged" structure, a core moiety consistently found in potent and selective inhibitors of various kinases. This guide delves into the strategic value of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate , not as a direct inhibitor, but as a pivotal starting material for the synthesis of next-generation kinase inhibitors. We will objectively compare the potential of this building block against established imidazo[1,2-a]pyrazine-based inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Phosphoinositide 3-kinase alpha (PI3Kα), providing a rationale for its use in drug discovery campaigns.
The Imidazo[1,2-a]pyrazine Core: A Foundation for Potent Kinase Inhibition
The imidazo[1,2-a]pyrazine heterocyclic system offers a unique combination of features that make it an attractive scaffold for kinase inhibitor design. Its rigid, planar structure provides a defined orientation for substituents to interact with the ATP-binding pocket of kinases. The nitrogen atoms within the ring system can act as hydrogen bond acceptors, mimicking the adenine region of ATP. Furthermore, the scaffold presents multiple points for chemical diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This compound (hereafter referred to as Compound 1) is a strategically functionalized derivative of this core. The ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide coupling to introduce a variety of side chains. More importantly, the bromine atom at the 5-position serves as a versatile handle for modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of aryl, heteroaryl, or amino groups, which can be tailored to target specific regions of the kinase active site.
Comparative Analysis: Benchmarking Against Lead Compounds
While Compound 1 itself has not been reported as a potent kinase inhibitor, its derivatives have shown remarkable efficacy. To illustrate its potential, we will compare it to two exemplary imidazo[1,2-a]pyrazine-based inhibitors targeting two distinct and highly relevant cancer targets: CDK9 and PI3Kα.
| Compound | Target Kinase | IC50 | Key Structural Features | Citation(s) |
| Compound 2 (CDK9 Inhibitor) | CDK9 | 0.16 µM | Pyridin-4-yl at C2, Benzyl at C3 | [1] |
| Compound 3 (PI3Kα Inhibitor) | PI3Kα | 1.25 µM | 8-morpholino, phenylpyrimidine-carboxamide at C6 | [2] |
Compound 2 , a potent CDK9 inhibitor, highlights the importance of substituents at the 2 and 3-positions of the imidazo[1,2-a]pyrazine core.[1] The pyridinyl group likely engages in crucial hydrogen bonding interactions within the hinge region of the kinase.
Compound 3 , a selective PI3Kα inhibitor, demonstrates the value of substitution at the 6 and 8-positions.[2] The morpholino group often enhances solubility and can form interactions in the solvent-exposed region of the active site, while the extended phenylpyrimidine-carboxamide moiety can access deeper pockets.
The strategic placement of the bromine atom in Compound 1 provides a direct route to synthesize analogs of these potent inhibitors. For instance, a Suzuki coupling reaction could be employed to introduce various aryl or heteroaryl groups at the 5-position, probing interactions in a different region of the kinase active site.
Signaling Pathways and Therapeutic Rationale
A deep understanding of the targeted signaling pathways is crucial for rational drug design. Below are diagrams illustrating the central roles of CDK9 and PI3Kα in cellular signaling.
Figure 1: Simplified CDK9 signaling pathway.
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcriptional elongation of many genes, including oncogenes like MYC and anti-apoptotic factors like MCL-1.[3][4] Inhibition of CDK9 can thus lead to the downregulation of these critical survival proteins in cancer cells.
Figure 2: The PI3K/Akt signaling pathway.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5][6] PI3Kα, when activated by growth factor receptors, phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Hyperactivation of this pathway is a common event in many cancers, making PI3Kα a prime therapeutic target.
Experimental Methodologies
To facilitate the exploration of Compound 1 as a scaffold for kinase inhibitor synthesis and evaluation, we provide the following established protocols.
Synthesis of Imidazo[1,2-a]pyrazine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid with Compound 1.
Figure 3: Workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
To a solution of this compound (1 mmol) and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (10 mol%) in anhydrous 1,2-dimethoxyethane (DME) (10 mL), stir under an argon atmosphere for 1 hour.
-
Add the desired aryl or heteroaryl boronic acid (2 mmol) in anhydrous DME (2.6 mL) and an aqueous solution of potassium carbonate (2 mmol in 2.5 mL of water) to the reaction mixture.
-
Heat the mixture to 80°C for 2 hours, monitoring the reaction progress by thin-layer chromatography or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired product.[7]
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This assay is universal for any ADP-generating enzyme and is well-suited for high-throughput screening.[8][9]
Step-by-Step Protocol:
-
Kinase Reaction:
-
Set up a 5 µL kinase reaction in a 384-well plate containing the kinase of interest, its substrate, ATP, and the test compound (or DMSO for control).
-
Incubate the reaction at room temperature for the desired time (e.g., 1 hour).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Signal Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound represents a valuable and versatile starting point for the development of novel kinase inhibitors. While not an active inhibitor itself, its strategic functionalization provides medicinal chemists with the tools to rapidly synthesize libraries of compounds based on the privileged imidazo[1,2-a]pyrazine scaffold. By leveraging modern synthetic methodologies and robust screening assays, researchers can explore the chemical space around this core to identify potent and selective inhibitors of key cancer targets like CDK9 and PI3Kα. The comparative data and experimental protocols provided in this guide serve as a foundational resource for initiating such drug discovery efforts.
References
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
- Al-Odat, I., et al. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Cancers (Basel).
- Jia, Y., & Quinn, C. (2016). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Methods in Molecular Biology.
-
Creative Diagnostics. (n.d.). PI3K-Akt Signaling Pathway. Retrieved from [Link]
-
Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]
- Castel, P., et al. (2005).
- Asghar, U., et al. (2015). Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. Journal of Cancer.
- Al-Sanea, M. M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules.
-
ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol | Download Table. Retrieved from [Link]
- Zhao, H., et al. (2018). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules.
Sources
- 1. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 9. promega.com [promega.com]
A Comparative Guide to the Biological Activity of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth technical comparison of the biological activity of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate and its analogs, offering insights into their potential as anticancer, antimicrobial, and antiviral agents. By synthesizing data from multiple studies, we aim to elucidate the structure-activity relationships (SAR) that govern the efficacy of these compounds and provide detailed experimental methodologies for their evaluation.
The Imidazo[1,2-a]pyrazine Core: A Versatile Pharmacophore
The imidazo[1,2-a]pyrazine ring system, a fused heterocyclic compound, is a key pharmacophore in modern drug discovery.[1] Its structural rigidity and diverse functionalities allow for specific interactions with various biological targets. Derivatives of this scaffold have shown a remarkable range of activities, including the inhibition of crucial cellular pathways implicated in cancer and infectious diseases.[2][3] The structural similarity of the imidazo[1,2-a]pyrazine core to purines allows these compounds to be investigated as kinase inhibitors and modulators of other ATP-binding proteins.[4]
Comparative Biological Evaluation
While direct comparative studies of this compound against a systematic series of its immediate analogs are not extensively documented in single publications, a composite analysis of the available literature allows for a robust understanding of the impact of various substitutions on its biological activity.
Anticancer Activity: A Tale of Substitution and Selectivity
The anticancer potential of imidazo[1,2-a]pyrazine derivatives is a significant area of investigation. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.
Structure-Activity Relationship Insights:
-
Substitution at the 5-position: The presence of a halogen, such as bromine, at the 5-position of the imidazo[1,2-a]pyrazine ring has been shown to influence anticancer activity. While specific data for the ethyl ester at the 2-position is limited, studies on related analogs suggest that the nature and position of halogen substitution can modulate potency and selectivity.
-
Ester and Amide Modifications at the 2-position: The carboxylate group at the 2-position is a common feature in this class of compounds. Conversion of the ethyl ester to other esters or amides can significantly impact biological activity. For instance, the synthesis of various amide derivatives has been explored to enhance interactions with target proteins.
-
Substitutions at other positions: Modifications at the 3, 6, and 8-positions of the imidazo[1,2-a]pyrazine core have been extensively studied and have been shown to be critical for potent anticancer activity. For example, the introduction of aryl or heteroaryl groups can lead to significant improvements in cytotoxicity.[5]
Table 1: Comparative Anticancer Activity of Selected Imidazo[1,2-a]pyrazine Analogs
| Compound ID | R1 (Position 2) | R2 (Position 5) | R3 (Other Positions) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | -COOEt | -Br | -H | Not Reported | Not Reported | |
| Analog B | -CONH-Aryl | -H | Aryl at C6/C8 | Various | Sub-micromolar to low micromolar | [4] |
| Analog C | -Aryl | -H | Amine at C3 | Various | Sub-micromolar | [4] |
Antimicrobial and Antiviral Potential
The imidazo[1,2-a]pyrazine scaffold has also been investigated for its efficacy against various pathogens.
Antimicrobial Activity:
Several studies have reported the synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives against a range of bacterial and fungal strains.[6][7] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity. Structure-activity relationship studies in this area have indicated that lipophilicity and the presence of specific pharmacophores, such as substituted phenyl rings, can enhance antimicrobial potency.[6]
Antiviral Activity:
Derivatives of imidazo[1,2-a]pyrazine have demonstrated promising activity against various viruses, including human coronavirus and influenza virus.[4][8] For instance, certain 2-phenylimidazo[1,2-a]pyrazin-3-amine derivatives have been identified as potent inhibitors of human coronavirus 229E.[4] Another study identified an imidazo[1,2-a]pyrazine derivative, A4, as a potential inhibitor of the influenza virus nucleoprotein.[8]
Experimental Methodologies: A Guide for the Bench Scientist
To ensure the reproducibility and validity of biological activity data, standardized and well-documented experimental protocols are essential.
In Vitro Cytotoxicity Assessment: The MTT Assay
A common method to evaluate the anticancer activity of novel compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
MTT Assay Workflow for Cytotoxicity Evaluation.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.
General Protocol for Broth Microdilution:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds.
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for the rational design of more potent and selective drug candidates. Several imidazo[1,2-a]pyrazine derivatives have been shown to exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation and survival.
One such target is Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest, ultimately inducing apoptosis in cancer cells.[4]
Sources
- 1. 5-Bromoimidazo[1,2-a]pyrazine | 87597-26-0 | Benchchem [benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
A Senior Application Scientist's Guide to the Structural Analysis and Validation of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and validation workflow for Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate, a heterocyclic compound of interest in contemporary pharmaceutical research. We will delve into the critical analytical techniques required for its structural elucidation, offering not just procedural steps, but the underlying scientific rationale for each experimental choice.
Introduction to the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of molecules with a wide array of biological activities, including potential as kinase inhibitors.[1] The introduction of a bromine atom and an ethyl carboxylate group at specific positions on this scaffold, as in this compound, can significantly influence its physicochemical properties and biological target engagement. Therefore, precise structural verification is paramount to ensure the integrity of downstream biological and pharmacological studies.
This guide will walk you through a multi-pronged analytical approach for the structural validation of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Synthesis of this compound
A plausible synthetic route for this compound involves the condensation of an appropriate aminopyrazine with an α-halogenocarbonyl compound.[2] A specific method for the synthesis of the target compound is detailed in the Journal of Medicinal Chemistry, 1984, 27(2), 206-12.[2] The general workflow for such a synthesis is outlined below.
Caption: A generalized workflow for the synthesis of the target compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Structural Verification
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of all atoms.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
Experimental Causality: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) are indicative of the electronic environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons.
Anticipated ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~8.0-8.5 | s | - | 1H |
| H-6 | ~7.5-8.0 | d | ~8-9 | 1H |
| H-7 | ~7.0-7.5 | d | ~8-9 | 1H |
| -OCH₂CH₃ | ~4.2-4.5 | q | ~7 | 2H |
| -OCH₂CH₃ | ~1.2-1.5 | t | ~7 | 3H |
Note: These are predicted values based on related structures. Actual values would be obtained from experimental data.
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Experimental Causality: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shifts provide insight into the hybridization and electronic environment of each carbon.
Anticipated ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (ester) | ~160-165 |
| C-2 | ~140-145 |
| C-3 | ~110-115 |
| C-5 | ~125-130 |
| C-6 | ~120-125 |
| C-7 | ~115-120 |
| C-8a | ~145-150 |
| -OCH₂CH₃ | ~60-65 |
| -OCH₂CH₃ | ~14-15 |
Note: These are predicted values. Experimental verification is crucial.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Structural Assignment: Assign all proton and carbon signals based on their chemical shifts, multiplicities, and integration values. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignments.
II. Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Experimental Causality: Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern. For a bromo-substituted compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
Anticipated Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Ion | Significance |
| 270/272 | [M]⁺ | Molecular ion peak, confirming the molecular weight. The 1:1 ratio of the peaks is characteristic of a single bromine atom. |
| 225/227 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |
| 197/199 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |
| 118 | [M - Br - COOCH₂CH₃]⁺ | Loss of bromine and the ethyl carboxylate group from the parent molecule. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.
-
Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass. The high accuracy of HRMS allows for the unambiguous determination of the elemental composition.
Caption: A multi-technique workflow for structural validation.
III. Single-Crystal X-ray Crystallography: The Definitive Structure
Experimental Causality: When a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. This technique is considered the "gold standard" for structural determination.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent system using techniques such as slow evaporation, vapor diffusion, or cooling. This is often the most challenging step.
-
Crystal Mounting: Select a high-quality single crystal and mount it on the goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
-
Structure Validation: The final refined structure provides a definitive confirmation of the molecular connectivity and conformation.
Comparative Analysis with Alternative Structures
The combination of NMR and MS data allows for a robust differentiation of this compound from potential isomers or side products of the synthesis. For instance, bromination at a different position on the imidazopyrazine ring would result in a distinctly different ¹H NMR spectrum due to changes in the chemical shifts and coupling patterns of the aromatic protons. Similarly, isomers would exhibit unique fragmentation patterns in the mass spectrum.
Conclusion: A Self-Validating System for Structural Integrity
The structural validation of this compound relies on a cohesive and self-validating analytical workflow. The molecular formula determined by HRMS must be consistent with the number and types of atoms observed in the ¹H and ¹³C NMR spectra. The structural fragments proposed from the MS data should align with the connectivity established by NMR. When available, the single-crystal X-ray structure provides the ultimate confirmation of the assignments made by spectroscopic methods. By judiciously applying and integrating the data from these powerful analytical techniques, researchers can have the utmost confidence in the structural integrity of their compounds, a critical prerequisite for advancing drug discovery and development.
References
-
Sablayrolles, C., Cros, G. H., Milhavet, J. C., Rechenq, E., Chapat, J. P., Boucard, M., Serrano, J. J., & McNeill, J. H. (1984). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry, 27(2), 206–212. [Link]
-
Patinote, C., Bou Karroum, N., Moarbess, G., Deleuze-Masquefa, C., Hadj-Kaddour, K., Cuq, P., Diab-Assaf, M., Kassab, I., & Bonnet, P. A. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 909–919. [Link]
-
LookChem. (n.d.). Imidazo[1,2-a]pyrazine-2-carboxylic acid, 5-bromo-, ethyl ester. Retrieved January 2, 2026, from [Link]
Sources
A Comparative Analysis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the privileged heterocyclic structures, imidazo[1,2-a]pyridines and their bioisosteric cousins, imidazo[1,2-a]pyrazines, have garnered significant attention. Both possess a fused bicyclic system that offers a rigid framework for the strategic placement of functional groups, enabling fine-tuning of their pharmacological profiles. This guide provides an in-depth, objective comparison of these two important classes of compounds, supported by experimental data, to aid researchers in making informed decisions in their drug discovery endeavors.
Structural and Physicochemical Properties: A Tale of Two Cores
The fundamental difference between the two scaffolds lies in the six-membered ring fused to the imidazole moiety. The pyridine ring in imidazo[1,2-a]pyridines and the pyrazine ring in imidazo[1,2-a]pyrazines impart distinct electronic and physicochemical properties that profoundly influence their behavior in biological systems.
The additional nitrogen atom in the pyrazine ring of imidazo[1,2-a]pyrazines generally increases polarity and hydrogen bond accepting capability compared to the imidazo[1,2-a]pyridine core. This can have significant implications for solubility, a critical parameter in drug development. While systematic comparative studies are somewhat limited, available data suggests that imidazo[1,2-a]pyridine derivatives can be optimized for good aqueous solubility. For instance, certain antileishmanial 3-nitroimidazo[1,2-a]pyridine derivatives have shown greatly improved aqueous solubility through strategic substitutions[1]. The pKa of the parent imidazo[1,2-a]pyrazine is predicted to be around 4.30, while a measured pKa for an imidazo[1,2-a]pyridine derivative was found to be 9.3, a value that was attenuated to 7.4 with the introduction of a fluorine atom to improve pharmacokinetic properties[2].
Metabolic stability is another crucial factor. Studies on imidazo[1,2-a]pyridine derivatives have shown that they can be metabolically stable, with some antitubercular candidates exhibiting half-lives of over 80 minutes in human liver microsomes[3]. While comprehensive data for a wide range of imidazo[1,2-a]pyrazine derivatives is less readily available, their potential for metabolic modification by hepatic enzymes warrants careful consideration during the design phase.
Table 1: Comparative Physicochemical Properties of Parent Scaffolds
| Property | Imidazo[1,2-a]pyrazine | Imidazo[1,2-a]pyridine |
| Molecular Formula | C₆H₅N₃ | C₇H₆N₂ |
| Molecular Weight | 119.12 g/mol | 118.14 g/mol |
| Melting Point | 90-94 °C[4] | Not readily available for parent |
| Predicted pKa | 4.30 ± 0.30[4] | Not readily available for parent |
Synthesis Strategies: Building the Bicyclic Core
A variety of synthetic routes have been developed for both scaffolds, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.
Synthesis of Imidazo[1,2-a]pyridines
The most common and versatile method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone[5]. This reaction can be performed under various conditions, including catalyst-free at elevated temperatures or with the aid of a base under milder conditions[5]. More contemporary approaches utilize catalysts like iodine or copper to facilitate the reaction, often in greener solvents[6][7]. Multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient way to generate diverse libraries of 2,3-disubstituted imidazo[1,2-a]pyridines in a single step[5].
Synthesis of Imidazo[1,2-a]pyrazines
The synthesis of imidazo[1,2-a]pyrazines often follows a similar logic, typically involving the condensation of a 2-aminopyrazine with an α-halocarbonyl compound[8][9]. An efficient one-pot, three-component synthesis has been reported using iodine as a catalyst, reacting a 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide to afford the desired products in good yields[10][11].
A Comparative Look at Biological Activities
Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for various therapeutic areas.
Anticancer Activity: A Prominent Area of Investigation
The anticancer potential of both scaffolds has been extensively explored, with several derivatives showing potent activity against a range of cancer cell lines.
Imidazo[1,2-a]pyridines have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt/mTOR[12][13]. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells[12][14].
Imidazo[1,2-a]pyrazines have also emerged as potent anticancer agents, with some derivatives acting as inhibitors of Aurora kinases[15][16]. These kinases play a crucial role in cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
A direct comparative study on the anticancer activities of both scaffolds revealed interesting structure-activity relationships. In one study, a series of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated against several cancer cell lines. The results indicated that imidazo[1,2-a]pyridine derivatives were generally more potent than their imidazo[1,2-a]pyrazine counterparts[4][10].
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Representative Derivatives
| Compound ID | Scaffold | Hep-2 | HepG2 | MCF-7 | A375 | Reference |
| 10b | Imidazo[1,2-a]pyrazine | 20 | 18 | 21 | 16 | [10] |
| 12b | Imidazo[1,2-a]pyridine | 11 | 13 | 11 | 11 | [10] |
| Doxorubicin | (Standard Drug) | 10 | 1.5 | 0.85 | 5.1 | [10] |
These findings suggest that the subtle change from a pyridine to a pyrazine ring can significantly impact the anticancer potency, highlighting the importance of the electronic and steric properties of the six-membered ring in target engagement.
Anti-inflammatory and Antimicrobial Activities
Both scaffolds have also shown promise in other therapeutic areas.
Imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway[17][18]. Their antimicrobial activity has been attributed to the inhibition of bacterial DNA gyrase[9].
Imidazo[1,2-a]pyrazine derivatives have been investigated for their anti-inflammatory and antimicrobial properties as well[19]. Some derivatives have shown potential as inhibitors of the bacterial VirB11 ATPase, a key component of the type IV secretion system, which is crucial for the virulence of many pathogenic bacteria[20]. A computational study suggested that imidazo[1,2-a]pyrazine derivatives could target Staphylococcus aureus pyruvate carboxylase[21].
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key experiments.
General Synthesis of an Imidazo[1,2-a]pyridine Derivative (Adapted from[5])
General Synthesis of an Imidazo[1,2-a]pyrazine Derivative (Adapted from[10])
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazine derivatives) and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[5][6][7][14][22]
Microsomal Stability Assay
This assay determines the metabolic stability of a compound in the presence of liver microsomes.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), the test compound (at a final concentration of 1 µM), and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound are calculated from the disappearance rate of the parent compound over time.[4][8][23][24][25]
Conclusion and Future Perspectives
Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds represent valuable starting points for the development of novel therapeutics. The imidazo[1,2-a]pyridine core, being more extensively studied, has a larger body of literature supporting its development, particularly in the anticancer and anti-inflammatory arenas. The available data suggests that, in some cases, imidazo[1,2-a]pyridine derivatives may exhibit superior potency compared to their pyrazine counterparts.
However, the imidazo[1,2-a]pyrazine scaffold should not be overlooked. The additional nitrogen atom offers unique opportunities for modulating physicochemical properties and exploring novel interactions with biological targets. The promising activity of imidazo[1,2-a]pyrazine derivatives as Aurora kinase and bacterial ATPase inhibitors highlights their potential in distinct therapeutic niches.
Ultimately, the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a solid foundation of comparative data and experimental protocols to empower researchers to rationally design and synthesize the next generation of drugs based on these versatile heterocyclic systems. Further head-to-head comparative studies focusing on a broader range of biological targets and a more comprehensive assessment of their ADME-Tox properties will be crucial in fully elucidating the therapeutic potential of both scaffolds.
References
- Andrews, P. D. (2005). Aurora kinases: shining lights on the therapeutic horizon? Oncogene, 24(32), 5005–5015.
- Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-10.
- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.
-
Creative Diagnostics. (n.d.). PI3K/AKT/mTOR Signaling Pathway. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
- Ghandi, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618.
- Haigh, L. M. (2012). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL (University College London).
- Engineered Science Publisher. (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. ES Chemistry and Sustainability, 2, 1449.
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439-36454.
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
-
Hussain Biology. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]
- Gavande, N., et al. (2013). Aurora Kinase Inhibitors: Current Status and Outlook. Molecular Cancer Therapeutics, 12(10), 1953-1964.
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
- Allen, S. G., et al. (2009). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry, 52(23), 7474-7485.
- El-Sayed, M. A., et al. (2013). The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 757(2), 126-133.
- Singh, R., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Journal of Medicinal Chemistry, 66(5), 3049-3071.
- Sancineto, L., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(11), 2588.
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
- Campbell, F., et al. (2012). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 22(16), 5275-5278.
- ResearchGate. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Request PDF.
- TSI Journals. (n.d.).
- Thakur, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6529.
- Budumuru, P., et al. (2018). Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. Asian Journal of Pharmaceutical and Clinical Research, 11(5), 235-239.
- Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Journal of Medicinal Chemistry, 66(5), 3049-3071.
- International Journal of Research in Pure and Applied Chemistry. (n.d.). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr.com.
- Bioorganic & Medicinal Chemistry Letters. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. 20(1), 226-229.
- ResearchGate. (2025). Synthesis and anti-inflammatory activity of imidazo[1,2-a] pyridinyl/pyrazinyl benzamides and acetamides. Request PDF.
- Current Topics in Medicinal Chemistry. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. 20(24), 2196-2216.
- Infectious Disorders - Drug Targets. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). 24(8), e200324228067.
- Journal of Medicinal Chemistry. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. 15(1), 1-8.
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439-36454.
- ResearchGate. (2025). (PDF) Imidazo[1,2-a]pyrazines.
- Organic & Biomolecular Chemistry. (2018).
- RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439-36454.
Sources
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. espublisher.com [espublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. broadpharm.com [broadpharm.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 19. tsijournals.com [tsijournals.com]
- 20. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. espublisher.com [espublisher.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate by High-Resolution Mass Spectrometry
Executive Summary: Beyond Nominal Mass to Unambiguous Confirmation
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's identity is the bedrock upon which all subsequent data rests. For novel heterocyclic compounds like Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate, a potential scaffold in medicinal chemistry, simply knowing the nominal molecular weight is insufficient. We must validate the exact elemental composition. This guide provides an in-depth comparison of analytical methodologies, focusing on the gold-standard technique: High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind experimental choices, present a self-validating protocol, and contrast the rich data from HRMS with alternative methods, demonstrating its critical role in ensuring data integrity for regulatory submission and scientific publication.
Foundational Chemistry: The Target Molecule
This compound is defined by its elemental composition and the unique isotopic signature of its constituent atoms.
-
Synonyms: 5-Bromo-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester[3]
A key feature of this molecule for mass spectrometry is the presence of a bromine atom. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[7][8] This natural distribution imparts a highly characteristic isotopic pattern in the mass spectrum, serving as an intrinsic validation checkpoint. The molecular ion region will exhibit two distinct peaks of almost equal intensity, separated by two mass-to-charge units (m/z)—a signature pattern for a monobrominated compound.[7][9][10]
The Power of Precision: Why HRMS is the Gold Standard
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places.[11][12] This precision is its defining advantage, allowing for the determination of an ion's elemental formula from its exact mass.[13][14][15] While a standard mass spectrometer might measure the nominal mass of our target as 270 Da, it could not distinguish it from other potential formulas that also sum to 270 Da. HRMS resolves this ambiguity.
For C₉H₈BrN₃O₂, the theoretical monoisotopic masses of the protonated molecular ions ([M+H]⁺) are calculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br, and ⁸¹Br).
| Ion Species | Elemental Composition | Theoretical Monoisotopic Mass (Da) |
| [M+H]⁺ (with ⁷⁹Br) | [C₉H₉BrN₃O₂]⁺ | 269.9878 |
| [M+2+H]⁺ (with ⁸¹Br) | [C₉H₉⁸¹BrN₃O₂]⁺ | 271.9857 |
The objective of the HRMS experiment is to measure the m/z of the analyte and confirm that the experimental value matches these theoretical calculations within a very narrow tolerance, typically less than 5 parts per million (ppm).
Experimental Workflow: A Self-Validating Protocol
This section details a robust protocol for the validation of this compound. The workflow is designed to ensure data quality and integrity at each step.
Caption: HRMS validation workflow from sample preparation to data analysis.
Detailed Experimental Protocol
-
Sample Preparation:
-
Rationale: The goal is to prepare a dilute, ionized sample suitable for electrospray ionization (ESI). The use of acetonitrile and water provides good solubility, while formic acid promotes protonation to form the [M+H]⁺ ion.
-
Step 1: Accurately weigh approximately 1 mg of this compound.
-
Step 2: Dissolve the solid in 1 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.
-
Step 3: Vortex the solution for 30 seconds to ensure homogeneity.
-
Step 4: Perform a 1:100 serial dilution by taking 10 µL of the stock solution and diluting it into 990 µL of a solvent mixture consisting of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. This yields a final concentration of 10 µg/mL.
-
-
Instrumentation and Data Acquisition:
-
Rationale: Positive mode ESI is chosen as the molecule contains basic nitrogen atoms that are readily protonated. A high resolution setting (>70,000 FWHM) is critical to achieve the mass accuracy required for formula confirmation.
-
Instrument Parameters (Typical for an Orbitrap™-based system):
-
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray (ESI), Positive | Efficiently ionizes the molecule by protonation ([M+H]⁺). |
| Sheath Gas Flow | 35 (arbitrary units) | Optimizes droplet formation and desolvation. |
| Aux Gas Flow | 10 (arbitrary units) | Aids in solvent evaporation. |
| Capillary Voltage | 3.5 kV | Potential difference to generate the electrospray. |
| Capillary Temp. | 320 °C | Facilitates desolvation of ions. |
| Mass Range | 100 - 500 m/z | Covers the expected mass of the analyte. |
| Resolution | 70,000 @ m/z 200 | Ensures high mass accuracy for formula determination. |
Data Interpretation and Validation Criteria
The acquired data must meet two primary criteria for unambiguous validation: the characteristic bromine isotopic pattern and a low mass error.
Hypothetical Experimental Results
| Ion Species | Theoretical Mass (Da) | Observed m/z | Mass Error (ppm) | Relative Intensity |
| [M+H]⁺ (with ⁷⁹Br) | 269.9878 | 269.9875 | -1.11 | 100% |
| [M+2+H]⁺ (with ⁸¹Br) | 271.9857 | 271.9855 | -0.74 | 98.5% |
Mass Error Calculation: Error (ppm) = [(Observed Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
Interpretation:
-
Mass Accuracy: The mass errors for both isotopic peaks are well below the widely accepted pharmaceutical industry standard of 5 ppm, providing strong evidence for the proposed elemental formula.[16]
-
Isotopic Pattern: The observed relative intensity of the [M+2+H]⁺ peak is ~98.5%, which is in excellent agreement with the expected ~1:1 ratio for a monobrominated compound. This confirms the presence of a single bromine atom.
Caption: Logical decision tree for validating the molecular formula using HRMS data.
Comparison with Alternative Analytical Techniques
While HRMS is superior for this application, it is instructive to compare it with other available techniques.
| Technique | Principle | Advantages | Disadvantages |
| High-Resolution MS (HRMS) | Measures exact mass-to-charge ratio (m/z) to >4 decimal places. | Provides unambiguous elemental composition; High sensitivity (µg/mL); Confirms isotopic pattern. | Higher instrument cost; Requires specialized expertise. |
| Nominal Mass MS (e.g., Single Quadrupole) | Measures m/z to the nearest integer. | Lower cost; Robust and easy to use; Good for quantification. | Cannot confirm elemental formula; Prone to ambiguity with isobaric interferences. |
| Elemental Analysis (CHN Analysis) | Combustion of sample to determine the % of C, H, and N. | Provides percentage composition of specific elements. | Requires larger sample amount (mg); Does not provide molecular weight; Less precise than HRMS; Does not analyze O or Br directly. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information (connectivity of atoms). | Primarily a tool for structure elucidation, not direct molecular weight confirmation; Lower sensitivity than MS. |
Conclusion: An Indispensable Tool for Modern Chemistry
The validation of this compound by High-Resolution Mass Spectrometry provides a clear and compelling case for its role as an indispensable tool in chemical research and pharmaceutical development. The technique's ability to deliver high-accuracy mass measurements, in conjunction with the confirmation of the natural isotopic distribution of bromine, offers a dual-validation mechanism within a single experiment. This approach transcends the limitations of nominal mass spectrometry and elemental analysis, providing an unparalleled level of confidence in the molecular formula. For any research program, particularly those governed by regulatory oversight, the adoption of HRMS for molecular formula confirmation is not merely a best practice—it is a fundamental requirement for ensuring data integrity and accelerating the path from discovery to application.
References
- 1. Search | BLDpharm [bldpharm.com]
- 2. Imidazo[1,2-a]pyrazine-2-carboxylic acid, 5-bromo-, ethyl ester|lookchem [lookchem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. a2bchem.com [a2bchem.com]
- 5. This compound,87597-27-1-Amadis Chemical [amadischem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. savemyexams.com [savemyexams.com]
- 10. Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 11. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry [chem.ucla.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. db-thueringen.de [db-thueringen.de]
- 16. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives
The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of various imidazo[1,2-a]pyrazine derivatives, focusing on their anticancer properties. We will delve into their mechanisms of action, compare their potencies against different cancer cell lines with supporting experimental data, and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
The Imidazo[1,2-a]pyrazine Core: A Versatile Scaffold for Anticancer Drug Discovery
The fused bicyclic heteroaromatic ring system of imidazo[1,2-a]pyrazine offers a unique three-dimensional structure that allows for diverse substitutions, enabling the fine-tuning of its pharmacological properties. This versatility has led to the development of numerous derivatives with potent and selective anticancer activities. Our analysis will focus on three primary mechanisms through which these compounds exert their cytotoxic effects: inhibition of the PI3K/Akt/mTOR signaling pathway, disruption of tubulin polymerization, and inhibition of cyclin-dependent kinase 9 (CDK9).
Targeting the PI3K/Akt/mTOR Pathway: A Central Node in Cancer Proliferation
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of key kinases within this pathway, particularly PI3K and mTOR.[2][3]
Comparative Anticancer Activity of PI3K/mTOR Inhibitors
The following table summarizes the in vitro cytotoxic activity of representative imidazo[1,2-a]pyrazine derivatives targeting the PI3K/mTOR pathway. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound | Target(s) | Cancer Cell Line | IC50 (nM) | Reference |
| Compound 42 | PI3Kα/mTOR | - | PI3Kα: 0.06, mTOR: 3.12 | [2] |
| PI3Kα Inhibitor | PI3Kα | T47D (Breast) | >10,000 | [4] |
Note: The data presented is a selection from published literature and is intended for comparative purposes. The potency of compounds can vary depending on the specific assay conditions.
The exceptional potency of Compound 42 , with sub-nanomolar IC50 values against PI3Kα and low nanomolar inhibition of mTOR, highlights the potential of the imidazo[1,2-a]pyrazine scaffold for developing dual PI3K/mTOR inhibitors.[2] This dual-targeting approach is particularly promising as it can overcome the feedback activation of signaling pathways often observed with single-target inhibitors.
Visualizing the PI3K/Akt/mTOR Signaling Pathway and Inhibition
Caption: A simplified workflow for an in vitro tubulin polymerization assay.
Targeting CDK9: A Key Regulator of Transcription
Cyclin-dependent kinase 9 (CDK9) is a crucial enzyme involved in the regulation of transcription elongation. [5]Its inhibition has emerged as a promising strategy for cancer therapy, as many cancer cells are highly dependent on the continuous transcription of anti-apoptotic proteins. Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as CDK9 inhibitors, demonstrating potent antiproliferative effects. [5]
Comparative Anticancer Activity of CDK9 Inhibitors
The following table summarizes the IC50 values for representative imidazo[1,2-a]pyrazine derivatives targeting CDK9 and their corresponding cytotoxic activity.
| Compound | CDK9 IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 3c | 0.16 | MCF7 (Breast) | 6.66 (average) | [5] |
| 3c | 0.16 | HCT116 (Colon) | 6.66 (average) | [5] |
| 3c | 0.16 | K562 (Leukemia) | 6.66 (average) | [5] |
| 9 | 7.88 | Breast Cancer | - | [5] |
| 10 | 5.12 | Breast Cancer | - | [5] |
The data clearly shows a correlation between CDK9 inhibitory activity and cytotoxic effect. Compound 3c , with a potent CDK9 IC50 of 0.16 µM, exhibits the most significant cytotoxicity against a panel of cancer cell lines. [5]This highlights the potential of targeting CDK9 with imidazo[1,2-a]pyrazine derivatives for the treatment of various malignancies.
Visualizing the Role of CDK9 in Transcription and its Inhibition
Caption: Inhibition of CDK9-mediated transcription by imidazo[1,2-a]pyrazine derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for the key assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Culture medium
-
Test compounds (imidazo[1,2-a]pyrazine derivatives)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with the test compounds for a specified time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. [6]5. Incubate the cells for 15 minutes at room temperature in the dark. [7]6. Add 400 µL of 1X Binding Buffer to each tube. [7]7. Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Conclusion and Future Perspectives
Imidazo[1,2-a]pyrazine derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action. The ability to target key oncogenic pathways such as PI3K/Akt/mTOR, disrupt fundamental cellular processes like tubulin polymerization, and inhibit critical transcriptional regulators like CDK9 underscores the therapeutic potential of this scaffold.
Structure-activity relationship (SAR) studies have been crucial in guiding the optimization of these compounds. For instance, substitutions at different positions of the imidazo[1,2-a]pyrazine core have been shown to significantly impact potency and selectivity. [8][9][10]Future research should focus on further elucidating these SARs to design next-generation derivatives with improved efficacy and reduced off-target effects. The development of derivatives with dual-targeting capabilities, such as the PI3K/mTOR inhibitor Compound 42, is a particularly attractive strategy to combat drug resistance.
References
-
Marelli, A., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 2137-2140. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
-
Karthikeyan, C., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37283-37295. [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
-
Al-Qadi, I., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4492. [Link]
-
Gueiffier, A., et al. (2000). Antiproliferative, differentiating and apoptotic effects elicited by imidazo[1,2-a]pyrazine derivatives. General Pharmacology: The Vascular System, 35(4), 205-212. [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
-
Li, J., et al. (2022). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. [Link]
-
Zaharim, W. N., et al. (2024). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Results in Chemistry, 7, 101379. [Link]
-
Li, J., et al. (2022). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. [Link]
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 79-88. [Link]
-
Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
-
Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]
-
Karthikeyan, C., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37283-37295. [Link]
-
Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
-
ResearchGate. (n.d.). Anticancer activity of imidazo[1,2-a]pyrazine (10a-m) and... Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Pharmaceuticals, 17(1), 115. [Link]
-
Lichon, L., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 143, 116-128. [Link]
-
Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]
-
Karthikeyan, C., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37283-37295. [Link]
-
ResearchGate. (n.d.). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... Retrieved from [Link]
Sources
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. corefacilities.iss.it [corefacilities.iss.it]
- 3. benchchem.com [benchchem.com]
- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate vs. Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
An In-Depth Comparative Guide for Medicinal Chemists:
Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Strategic Role of Bromination
The imidazo[1,2-a]pyrazine ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] These nitrogen bridgehead fused heterocycles are considered structural analogs of purines and have demonstrated potential as kinase inhibitors, anticancer agents, anti-inflammatory molecules, and antimicrobials.[1][2][3] For drug development professionals, the functionalization of this core is paramount for tuning potency, selectivity, and pharmacokinetic properties.
This guide provides a detailed comparison of two key brominated intermediates: Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate and Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate . The strategic placement of one or two bromine atoms on the pyrazine ring offers distinct advantages and dictates subsequent chemical modifications. We will explore their physicochemical properties, synthetic routes, comparative reactivity, and strategic applications to assist researchers in selecting the optimal building block for their discovery programs.
PART 1: Physicochemical Profile at a Glance
The addition of a second bromine atom significantly alters the molecule's physical properties. The most notable changes are the increased molecular weight and a higher calculated lipophilicity (XLogP3), which can influence solubility, cell permeability, and metabolic stability.
| Property | This compound | Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate |
| CAS Number | 87597-27-1[4][5][6] | 87597-21-5[7][8] |
| Molecular Formula | C₉H₈BrN₃O₂[4][5][6] | C₉H₇Br₂N₃O₂[7][8] |
| Molecular Weight | 270.09 g/mol [4][5] | 348.98 g/mol [7][8] |
| Appearance | Solid[5] | Not specified, likely solid |
| LogP (Calculated) | 1.67[4] | 2.3[8] |
| Polar Surface Area (PSA) | 56.49 Ų[4] | 56.5 Ų[8] |
| Storage Conditions | Inert atmosphere, 2-8°C[4][9] | Not specified, likely similar |
PART 2: Synthesis and Mechanistic Insight
The construction of the imidazo[1,2-a]pyrazine core is typically achieved via a condensation-cyclization reaction between a 2-aminopyrazine derivative and an α-halo carbonyl compound. The specific substitution pattern on the starting 2-aminopyrazine dictates the final bromination pattern of the product.
General Synthetic Workflow
The fundamental reaction involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine onto the α-carbon of the ethyl bromopyruvate, followed by an intramolecular condensation to form the fused bicyclic system.
Caption: General synthetic pathway for imidazo[1,2-a]pyrazine core formation.
Protocol 1: Synthesis of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
This synthesis starts with a pre-brominated pyrazine ring.
-
Starting Materials: 3,5-dibromopyrazin-2-amine and Ethyl bromopyruvate.[7]
-
Step 1: Reaction Setup: In a round-bottom flask, dissolve 3,5-dibromopyrazin-2-amine (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Step 2: Addition of Reagents: Add sodium bicarbonate (NaHCO₃, 1.1 eq) to the solution, followed by the dropwise addition of ethyl bromopyruvate (1.05 eq).
-
Step 3: Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-6 hours, monitoring progress by TLC.
-
Step 4: Workup and Purification: After completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The crude product is purified by column chromatography on silica gel to yield the final compound.
Protocol 2: Synthesis of this compound
This synthesis can be achieved by direct bromination of the unsubstituted parent heterocycle.
-
Starting Materials: Ethyl imidazo[1,2-a]pyrazine-2-carboxylate and Bromine.[4]
-
Step 1: Reaction Setup: Dissolve ethyl imidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq) in a suitable solvent like ethanol or acetic acid in a flask protected from light.
-
Step 2: Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise. The C5 position is electronically activated and is the preferred site for electrophilic substitution.
-
Step 3: Reaction: Allow the mixture to stir at room temperature for 1 hour or until TLC indicates the consumption of the starting material.[4]
-
Step 4: Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are washed, dried, and concentrated. Purification is achieved via column chromatography or recrystallization to afford the pure product.
PART 3: Comparative Reactivity Analysis
The number and position of bromine atoms create distinct reactivity profiles, making these two molecules suitable for different downstream applications, particularly in transition metal-catalyzed cross-coupling reactions.
-
This compound: Possesses a single bromine atom at the C5 position. This site is activated for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). The presence of a single reactive handle allows for the straightforward introduction of one specific substituent, making it an ideal choice for generating libraries with diversity at a single point.
-
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate: Features two bromine atoms at the C6 and C8 positions. This opens up possibilities for sequential or dual functionalization. The C6 and C8 positions often exhibit differential reactivity, allowing for selective, stepwise introduction of different groups. This is highly advantageous for creating more complex, three-dimensional molecules. For instance, a Suzuki coupling might be performed under one set of conditions that favors reaction at the C8 position, followed by a different coupling reaction (e.g., Sonogashira) at the C6 position under different conditions.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pschemicals.com [pschemicals.com]
- 7. Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate price & availability - MOLBASE [molbase.com]
- 8. Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | C9H7Br2N3O2 | CID 19827087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Search | BLDpharm [bldpharm.com]
A Comparative Guide to the Binding Affinity of Imidazo[1,2-a]pyrazine Analogs
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its rigid, planar structure and synthetic tractability have made it an attractive starting point for the development of potent and selective ligands for various biological targets. This guide provides a comparative analysis of the binding affinities of imidazo[1,2-a]pyrazine analogs, with a focus on their interactions with Aurora kinases and GABA-A receptors. We will delve into the structural determinants of binding, present comparative experimental data, and provide detailed protocols for assessing ligand-target engagement.
The Versatility of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocycle that can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This has led to the discovery of imidazo[1,2-a]pyrazine derivatives with activities ranging from anticancer and anti-inflammatory to neuroleptic and anti-secretory effects.[1][2][3] The ability to systematically modify the scaffold and observe the corresponding changes in binding affinity and biological activity is a cornerstone of modern drug discovery.
Two prominent examples of the successful targeting of important protein families with imidazo[1,2-a]pyrazine-based compounds are the inhibition of Aurora kinases, a family of serine/threonine kinases crucial for cell cycle regulation, and the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[4][5]
Comparative Binding Affinity of Imidazo[1,2-a]pyrazine Analogs as Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[6][7] A number of imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of these kinases. The following table summarizes the inhibitory activities of a selection of these compounds against Aurora A and Aurora B kinases, highlighting the structure-activity relationships (SAR) that govern their potency and selectivity.
| Compound | R1 | R2 | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Reference |
| 1 | H | 6-methyl-1H-pyrazol-3-yl | 250 | - | [6] |
| 2 | H | 1H-pyrazol-3-yl | >1000 | - | [6] |
| 3 | H | 1H-indol-5-yl | 150 | - | [6] |
| 4 | CH3 | 1H-pyrazol-3-yl | >1000 | - | [6] |
| 12k (SCH 1473759) | (S)-1-amino-3-methoxypropan-2-ol | 1-methyl-1H-pyrazol-4-yl | 0.02 (Kd) | 0.03 (Kd) | [4][6] |
| 15 | Cl | Pyridin-3-yl | 1.4 | 2.5 | [8] |
Insights from the Data:
The data reveals that small modifications to the imidazo[1,2-a]pyrazine scaffold can lead to significant changes in inhibitory potency. For instance, the presence of a methyl group on the pyrazole ring in compound 1 appears to be crucial for its modest activity, as its removal in compound 2 leads to a dramatic loss of potency.[6] The development of compound 12k (SCH 1473759) showcases a successful lead optimization effort, where the introduction of a polar amino alcohol side chain at the R1 position and a switch to a 1-methyl-1H-pyrazol-4-yl group at R2 resulted in a picomolar inhibitor of both Aurora A and B kinases.[4][6] This highlights the importance of exploring substitutions that can interact with the solvent-exposed regions of the kinase's ATP-binding pocket.
Aurora Kinase Signaling Pathway
Aurora kinases play a critical role in orchestrating the complex series of events during mitosis. Aurora A is primarily involved in centrosome separation and the formation of the bipolar spindle, while Aurora B is a key component of the chromosomal passenger complex, ensuring correct chromosome-microtubule attachments and cytokinesis.[9] Their dysregulation can lead to genomic instability, a hallmark of cancer.
Caption: GABA-A Receptor Signaling Pathway.
Experimental Protocols
Accurate determination of binding affinity is paramount in drug discovery. Here, we provide a detailed protocol for a common method used to assess the inhibitory activity of compounds against kinases, the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
ADP-Glo™ Kinase Assay for Aurora Kinase Inhibition
Objective: To determine the IC50 value of imidazo[1,2-a]pyrazine analogs against a specific Aurora kinase.
Materials:
-
Purified recombinant Aurora kinase (e.g., Aurora A or B)
-
Kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B) [10][11]* ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT) [12]* ATP solution
-
Imidazo[1,2-a]pyrazine test compounds dissolved in DMSO
-
384-well white assay plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the imidazo[1,2-a]pyrazine analogs in DMSO. A typical starting concentration is 10 mM, followed by 1:3 or 1:5 serial dilutions.
-
For the assay, create a further dilution of these compound stocks in kinase buffer to achieve the desired final concentrations in the assay well. The final DMSO concentration should not exceed 1%. [10]
-
-
Assay Setup:
-
Prepare a master mix containing the kinase buffer, ATP, and the appropriate kinase substrate.
-
In a 384-well plate, add 1 µl of the diluted test compound or vehicle (DMSO in kinase buffer for positive and negative controls).
-
Add 2 µl of the diluted Aurora kinase to each well, except for the "no enzyme" control wells.
-
Add 2 µl of the master mix (substrate/ATP) to all wells to initiate the kinase reaction. [12]
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range. [12]
-
-
Signal Generation and Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert the ADP generated to ATP and initiate the luciferase reaction.
-
Incubate the plate at room temperature for 30 minutes. [12] * Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Normalize the data by setting the "vehicle control" (maximum kinase activity) to 100% and the "no enzyme" control to 0%.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Caption: Workflow for an ADP-Glo™ Kinase Inhibition Assay.
Conclusion
The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative binding affinity data presented here for Aurora kinase inhibitors and GABA-A receptor modulators underscore the importance of subtle structural modifications in achieving high potency and selectivity. The provided experimental protocol offers a robust framework for researchers to evaluate the binding characteristics of their own imidazo[1,2-a]pyrazine analogs. As our understanding of the structural biology of these targets and the chemistry of this versatile scaffold deepens, we can anticipate the development of even more effective and safer drugs based on the imidazo[1,2-a]pyrazine core.
References
- Alla, M., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216.
- Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174.
-
BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]
- Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993.
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. Retrieved from [Link]
-
GeneGlobe. (n.d.). GABA Receptor Signaling. Retrieved from [Link]
- Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Bioorganic & Medicinal Chemistry Letters, 16(5), 1175-1179.
- Meng, Z., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 54(1), 201-210.
-
Ovid. (n.d.). Signaling Pathway Downstream of GABA A Receptor in the Growth Cone. Retrieved from [Link]
-
ResearchGate. (2014). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Retrieved from [Link]
-
StudySmarter. (2024). GABA Signaling: Pathway & Brain Role. Retrieved from [Link]
- Tagat, J. R., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218.
- Zhi, L., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-243.
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
Safety Operating Guide
Navigating the Disposal of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS No. 87597-27-1), a halogenated heterocyclic compound frequently utilized in medicinal chemistry. Adherence to these procedures is not only a matter of regulatory compliance but a cornerstone of a robust safety culture, protecting both laboratory personnel and the environment.
Understanding the Hazard Profile: The "Why" Behind Cautious Disposal
This compound is classified as a hazardous substance. According to available safety data, this compound is harmful if swallowed or inhaled and can cause skin and eye irritation.[1] The presence of a bromine atom designates it as a halogenated organic compound, a class of chemicals that requires specific disposal pathways to prevent the formation of toxic byproducts and ensure environmental protection.
Key Hazard Information:
| Hazard Statement | Classification | Pictogram |
| H302: Harmful if swallowed | Acute Toxicity, Oral | GHS07: Harmful/Irritant[1] |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation | GHS07: Harmful/Irritant[1] |
| H315: Causes skin irritation | Skin Corrosion/Irritation | GHS07: Harmful/Irritant |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation | GHS07: Harmful/Irritant |
| H335: May cause respiratory irritation | Specific target organ toxicity | GHS07: Harmful/Irritant |
The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be informed about the hazards of the chemicals they handle.[2][3] A comprehensive understanding of this compound's toxicological properties underscores the necessity for the stringent disposal protocols outlined below.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in removal by a licensed waste management service. This workflow is designed to comply with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]
Step 1: Waste Segregation at the Point of Generation
The cardinal rule of chemical waste management is segregation. Due to its halogenated nature, this compound waste must be collected separately from non-halogenated organic waste.
-
Rationale: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and may be prohibited by waste disposal facilities. Incineration, a common method for destroying organic waste, requires specific conditions for halogenated compounds to prevent the formation of dioxins and other persistent organic pollutants.
Step 2: Selecting the Appropriate Waste Container
Waste containers must be compatible with the chemical waste they are intended to hold.
-
For Solid Waste: Collect unused or expired solid this compound in a dedicated, sealable, and clearly labeled container.
-
For Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered halogenated waste. Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy. Ensure the container has a secure, leak-proof cap.
Step 3: Proper Labeling of Waste Containers
Accurate and detailed labeling is a critical compliance and safety measure.
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents. For mixtures, list all components and their approximate percentages. For this specific compound, the label should read: "Hazardous Waste: this compound."
-
Include the date when the first drop of waste was added to the container.
Step 4: Safe Storage of Hazardous Waste
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.
-
Ensure secondary containment, such as a larger, chemically resistant tub or tray, is in place to contain any potential leaks or spills.
-
Store the waste container in a well-ventilated area, away from incompatible materials.
Step 5: Arranging for Waste Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.[4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Visualizing the Disposal Pathway
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the hazards associated with this compound and adhering to the detailed procedures for segregation, containment, labeling, and disposal, we can ensure a safe working environment and protect our planet. This guide serves as a foundational document to be integrated into your laboratory's Chemical Hygiene Plan, as mandated by OSHA.[2]
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Needle.Tube. (n.d.). Safe Handling and Disposal of Hazardous Materials in Hospital Laboratories: Protocols and Compliance. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, July 29). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pschemicals.com [pschemicals.com]
- 6. Page loading... [wap.guidechem.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate, a heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. However, realizing this potential necessitates a robust understanding and implementation of safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to create a secure laboratory environment, thereby fostering both scientific advancement and personal well-being.
Understanding the Hazard Profile
Before any handling of this compound, a thorough risk assessment is paramount. Based on available safety data, this compound presents the following hazards:
-
Harmful if swallowed (H302) [1]
-
Harmful if inhaled (H332) [1]
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The GHS07 pictogram, indicating "Harmful/Irritant," is associated with this chemical[1]. These classifications underscore the critical need for comprehensive protection of all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.
Core Principles of Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that should be continually evaluated based on the specific experimental conditions, the quantity of the substance being handled, and the potential for aerosolization. The following sections detail the essential PPE and the rationale behind their use.
Respiratory Protection: Your First Line of Defense
Given that this compound is harmful if inhaled and can cause respiratory irritation, preventing the inhalation of its dust or aerosols is a primary concern.
-
Engineering Controls as the Primary Barrier: Always handle this compound within a certified chemical fume hood. This engineering control is the most effective way to minimize airborne concentrations.
-
Respirator Selection: In situations where a fume hood is not feasible or as an additional precaution, respiratory protection is mandatory.
-
For weighing and handling of powders: A NIOSH-approved N95 or higher-rated particulate respirator is recommended to prevent inhalation of fine dust.
-
For handling solutions or potential for aerosols: A half-mask or full-face respirator with organic vapor and particulate cartridges (P100) should be used.
-
Fit Testing: A crucial, and often overlooked, aspect of respiratory protection is a proper fit. All personnel required to wear respirators must undergo annual fit testing to ensure a proper seal.
-
Eye and Face Protection: Shielding Against Splashes and Irritants
The risk of serious eye irritation necessitates robust eye and face protection.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes, and airborne particles. Ensure they meet ANSI Z87.1 standards[2].
-
Face Shield: When there is a significant risk of splashing, such as when transferring large volumes of solutions or during vigorous reactions, a face shield should be worn in conjunction with chemical splash goggles[2][3]. A face shield provides an additional layer of protection for the entire face[4].
Skin and Body Protection: Preventing Dermal Contact
This compound is a known skin irritant. Therefore, comprehensive skin and body protection is essential.
-
Gloves:
-
Material: Nitrile gloves are a suitable choice for incidental contact. They offer good resistance to a range of chemicals and are a common standard in laboratory settings[2].
-
Double Gloving: For procedures with a higher risk of exposure, such as when handling neat compound or concentrated solutions, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated and always before leaving the laboratory area.
-
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned is mandatory to protect the skin and personal clothing[3].
-
Full Body Protection: For large-scale operations or situations with a high risk of widespread contamination, disposable coveralls, sometimes referred to as "bunny suits," can provide head-to-toe protection[5].
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For handling hazardous materials, chemically resistant shoe covers should be worn over regular footwear[5].
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, well-defined procedure for donning and doffing PPE is as critical as the selection of the equipment itself.
Donning PPE Workflow
Caption: A stepwise workflow for the correct sequence of donning Personal Protective Equipment.
Doffing (Removing) PPE Workflow
The removal of PPE is a critical step to prevent self-contamination.
Caption: A stepwise workflow for the correct sequence of doffing Personal Protective Equipment to avoid contamination.
Operational and Disposal Plans
A comprehensive safety plan extends beyond the use of PPE to include the entire lifecycle of the chemical in the laboratory.
Safe Handling Operations
-
Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood. This area should be clearly marked with a warning sign indicating the hazards of the compound.
-
Spill Kit: A spill kit specifically for solid chemical spills should be readily accessible. The kit should contain absorbent materials, bags for contaminated waste, and the appropriate PPE.
-
Emergency Procedures: All personnel must be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.
Disposal of Contaminated Materials
-
Solid Waste: All disposable PPE (gloves, shoe covers, coveralls), and any materials used to clean up spills (e.g., absorbent pads) that have come into contact with this compound should be considered hazardous waste. Place these materials in a clearly labeled, sealed waste container.
-
Chemical Waste: Unused or waste quantities of the chemical, as well as any solutions containing it, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour chemical waste down the drain.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Conclusion
The responsible use of novel chemical compounds like this compound is the cornerstone of safe and successful research. By understanding the inherent hazards and diligently applying the principles of personal protective equipment and safe handling outlined in this guide, you can create a culture of safety that protects both you and your colleagues. Remember, safety is not a static checklist but a continuous and proactive commitment.
References
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Hazmat School. (2022, December 7). A Guide to the 4 Levels of PPE. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
